Product packaging for Golcadomide(Cat. No.:CAS No. 2379572-34-4)

Golcadomide

Cat. No.: B10831497
CAS No.: 2379572-34-4
M. Wt: 535.6 g/mol
InChI Key: NZYDBVQXOGPDDU-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Golcadomide (Bristol Myers Squibb) is a first-in-class, oral cereblon E3 ligase modulating drug (CELMoD) designed for the study of B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma . Its mechanism of action involves the potent and selective degradation of the Ikaros (IKZF1) and Aiolos (IKZF3) transcription factors, key regulators of lymphoid development and differentiation . This targeted degradation leads to a triple effect of direct tumor cell death (apoptosis), immune system activation, and anti-proliferative activity, with preclinical data suggesting significantly enhanced potency over earlier immunomodulatory agents . This compound is characterized by its designed distribution into lymphoid tissues . Clinical investigations have demonstrated promising efficacy, particularly at the 0.4 mg dose, both as a monotherapy and in combination regimens like this compound plus rituximab for relapsed/refractory disease, and this compound plus R-CHOP for previously untreated aggressive B-cell lymphoma . These combinations have shown high rates of complete metabolic response and minimal residual disease (MRD) negativity, indicating potential for durable remissions, including in high-risk patients and those previously treated with CAR T-cell therapy . The ongoing Phase 3 GOLSEEK-1 trial continues to evaluate its efficacy in frontline settings . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H30FN5O5 B10831497 Golcadomide CAS No. 2379572-34-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2379572-34-4

Molecular Formula

C28H30FN5O5

Molecular Weight

535.6 g/mol

IUPAC Name

2-[(3S)-2,6-dioxopiperidin-3-yl]-4-[[2-fluoro-4-[(3-morpholin-4-ylazetidin-1-yl)methyl]phenyl]methylamino]isoindole-1,3-dione

InChI

InChI=1S/C28H30FN5O5/c29-21-12-17(14-32-15-19(16-32)33-8-10-39-11-9-33)4-5-18(21)13-30-22-3-1-2-20-25(22)28(38)34(27(20)37)23-6-7-24(35)31-26(23)36/h1-5,12,19,23,30H,6-11,13-16H2,(H,31,35,36)/t23-/m0/s1

InChI Key

NZYDBVQXOGPDDU-QHCPKHFHSA-N

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=C(C=C(C=C4)CN5CC(C5)N6CCOCC6)F

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=C(C=C(C=C4)CN5CC(C5)N6CCOCC6)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Golcadomide in B-cell Lymphoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Golcadomide (formerly CC-99282) is a novel, orally bioavailable Cereblon E3 Ligase Modulator (CELMoD™) agent demonstrating significant therapeutic potential in B-cell lymphomas. As a molecular glue, this compound redirects the substrate specificity of the E3 ubiquitin ligase complex, CRL4-CRBN, to induce the targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted protein degradation triggers a dual mechanism of action: potent, direct anti-tumor effects through cell cycle arrest and apoptosis, and immunomodulatory effects that enhance the anti-lymphoma immune response. Preclinical and clinical studies have shown that this compound's targeted action leads to profound and sustained degradation of its neosubstrates, resulting in promising efficacy in various B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL). This technical guide provides a comprehensive overview of the molecular mechanism, preclinical and clinical data, and the experimental methodologies used to elucidate the action of this compound.

Core Mechanism of Action: Molecular Glue and Targeted Protein Degradation

This compound functions as a "molecular glue," a small molecule that induces and stabilizes the interaction between two proteins that do not normally bind: the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3).[1] This induced proximity leads to the polyubiquitination of Ikaros and Aiolos by the CRL4-CRBN complex, marking them for degradation by the 26S proteasome.[2]

The degradation of Ikaros and Aiolos, key transcription factors for B-cell development and function, is the central event in this compound's mechanism of action.[2] This leads to a cascade of downstream effects that contribute to its anti-lymphoma activity.

Golcadomide_Mechanism_of_Action This compound's Core Mechanism of Action This compound This compound (CC-99282) CRBN CRBN This compound->CRBN IKZF1_IKZF3 IKZF1 (Ikaros) & IKZF3 (Aiolos) CRL4 CRL4 E3 Ligase Complex CRBN->CRL4 Part of CRBN->IKZF1_IKZF3 Recruits Ubiquitination Polyubiquitination CRL4->Ubiquitination Mediates IKZF1_IKZF3->Ubiquitination Substrate for Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation of IKZF1 & IKZF3 Proteasome->Degradation Results in Downstream_Effects Downstream Anti-Tumor Effects of this compound cluster_direct cluster_immune Degradation IKZF1/IKZF3 Degradation Direct_Effects Direct Anti-Tumor Activity Degradation->Direct_Effects Immune_Effects Immunomodulatory Effects Degradation->Immune_Effects MYC_IRF4 Downregulation of MYC & IRF4 Direct_Effects->MYC_IRF4 T_Cell_Activation T-Cell Activation & Proliferation Immune_Effects->T_Cell_Activation Immune_Surveillance Enhanced Immune Surveillance Immune_Effects->Immune_Surveillance Cell_Cycle_Arrest Cell Cycle Arrest MYC_IRF4->Cell_Cycle_Arrest Apoptosis Apoptosis MYC_IRF4->Apoptosis CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow Start Start Cell_Culture Cell Culture Start->Cell_Culture Compound_Treatment Compound Treatment (this compound or Vehicle) Cell_Culture->Compound_Treatment Thermal_Challenge Thermal Challenge (Temperature Gradient) Compound_Treatment->Thermal_Challenge Lysis Cell Lysis & Centrifugation Thermal_Challenge->Lysis Western_Blot Western Blot for CRBN Lysis->Western_Blot Data_Analysis Data Analysis (Melting Curve Shift) Western_Blot->Data_Analysis End End Data_Analysis->End

References

The Degradation of Ikaros and Aiolos by Golcadomide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Golcadomide (formerly CC-99282) is a novel, orally bioavailable Cereblon E3 Ligase Modulating Drug (CELMoD™) that has demonstrated potent anti-tumor and immunomodulatory activities.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its induction of proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This document details the downstream signaling consequences of Ikaros and Aiolos degradation, presents quantitative data on this compound's activity, and provides comprehensive experimental protocols for key assays relevant to its characterization.

Introduction: this compound as a Next-Generation CELMoD Agent

This compound is a molecular glue that modulates the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] Unlike traditional enzyme inhibitors, this compound facilitates the interaction between CRBN and neo-substrates, primarily the zinc-finger transcription factors Ikaros and Aiolos, leading to their ubiquitination and subsequent degradation by the proteasome.[1]

Ikaros and Aiolos are critical regulators of lymphocyte development and are often overexpressed in B-cell malignancies, where they contribute to cell proliferation and survival. By inducing the degradation of these key transcription factors, this compound exhibits potent anti-proliferative and pro-apoptotic effects in cancer cells. Preclinical studies have shown that this compound has 10- to 100-fold enhanced antiproliferative and apoptotic activity in preclinical models of Diffuse Large B-Cell Lymphoma (DLBCL) compared to earlier immunomodulatory drugs (IMiDs) like lenalidomide.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The core mechanism of this compound involves the formation of a ternary complex between the CRBN-DDB1-CUL4A-Rbx1 (CRL4CRBN) E3 ubiquitin ligase, this compound, and the target proteins Ikaros or Aiolos. This induced proximity triggers the transfer of ubiquitin molecules to the target protein, marking it for recognition and degradation by the 26S proteasome.

cluster_0 This compound-Induced Degradation Pathway This compound This compound Ternary_Complex Ternary Complex (CRBN-Golcadomide-IKZF1/3) This compound->Ternary_Complex Binds to CRBN CRBN CRL4-CRBN E3 Ligase CRBN->Ternary_Complex Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) Ikaros_Aiolos->Ternary_Complex Recruited to E3 Ligase Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation of Ikaros & Aiolos Proteasome->Degradation

Caption: this compound's mechanism of action.

Downstream Signaling Consequences of Ikaros and Aiolos Degradation

The degradation of Ikaros and Aiolos by this compound leads to the downregulation of key pro-survival signaling pathways in malignant B-cells, most notably involving the transcription factors c-Myc and IRF4. Ikaros and Aiolos are known to be part of a transcriptional network that sustains the expression of c-Myc and IRF4. Consequently, the degradation of Ikaros and Aiolos results in decreased transcription of these oncogenes, leading to cell cycle arrest and apoptosis.

cluster_1 Downstream Signaling of this compound This compound This compound Degradation Degradation of Ikaros & Aiolos This compound->Degradation Induces cMyc_IRF4 c-Myc & IRF4 Transcription Degradation->cMyc_IRF4 Downregulates Proliferation Cell Proliferation cMyc_IRF4->Proliferation Inhibits Apoptosis Apoptosis cMyc_IRF4->Apoptosis Promotes

Caption: Downstream effects of this compound.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data for this compound-induced degradation of Ikaros and Aiolos. It is important to note that specific DC50 and IC50 values can vary depending on the cell line and assay conditions. The data presented here are representative values based on available preclinical data.

Table 1: Degradation Potency (DC50) of this compound

Target ProteinCell LineDC50 (nM)Assay Method
Ikaros (IKZF1)DLBCL Cell Line< 10Western Blot
Aiolos (IKZF3)DLBCL Cell Line< 10Western Blot
Ikaros (IKZF1)Multiple Myeloma Cell Line10-50Western Blot
Aiolos (IKZF3)Multiple Myeloma Cell Line10-50Western Blot

Table 2: Anti-proliferative Activity (IC50) of this compound

Cell LineIC50 (nM)Assay Method
DLBCL Cell Line (ABC subtype)< 50Cell Viability Assay
DLBCL Cell Line (GCB subtype)50-200Cell Viability Assay
Multiple Myeloma Cell Line< 100Cell Viability Assay

In clinical studies, steady-state levels of this compound have been shown to reduce Ikaros levels by over 80% in patients. Maximum degradation of over 90% for both Ikaros and Aiolos has been observed at steady state in clinical trials.

Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cereblon Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay quantifies the binding affinity of this compound to the Cereblon E3 ligase complex.

  • Principle: A competitive binding assay where a fluorescently labeled tracer ligand for Cereblon competes with the unlabeled test compound (this compound). Binding of the tracer to a tagged Cereblon protein brings a donor and acceptor fluorophore into proximity, generating a FRET signal. This compound displaces the tracer, leading to a decrease in the FRET signal.

  • Materials:

    • Recombinant GST-tagged human Cereblon protein

    • Terbium (Tb)-labeled anti-GST antibody (donor)

    • Fluorescently labeled thalidomide analog (tracer/acceptor)

    • This compound

    • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4)

    • 384-well low-volume white plates

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add 2 µL of each this compound dilution or vehicle control to the wells of a 384-well plate.

    • Add 2 µL of a solution containing the GST-Cereblon protein to each well.

    • Add 2 µL of a solution containing the Tb-anti-GST antibody and the fluorescent tracer to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the ratio of acceptor to donor fluorescence and plot the results against the this compound concentration to determine the IC50 value.

In-Cell Ikaros/Aiolos Degradation Assay (Western Blot)

This protocol details the assessment of Ikaros and Aiolos protein levels in cells following treatment with this compound.

  • Materials:

    • DLBCL or multiple myeloma cell lines

    • This compound

    • Cell culture medium and supplements

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-Ikaros, anti-Aiolos, anti-GAPDH or β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound or vehicle control for the desired time (e.g., 4, 8, 24 hours).

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of each lysate using the BCA assay.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane and run the SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

Ubiquitination Assay (Immunoprecipitation-Western Blot)

This assay confirms that the degradation of Ikaros and Aiolos is mediated by the ubiquitin-proteasome system.

  • Materials:

    • Cell line of interest

    • This compound

    • Proteasome inhibitor (e.g., MG132)

    • Lysis buffer for immunoprecipitation (e.g., 1% NP-40 buffer with protease inhibitors and deubiquitinase inhibitors)

    • Primary antibodies (anti-Ikaros or anti-Aiolos)

    • Protein A/G magnetic beads

    • Anti-ubiquitin antibody

  • Procedure:

    • Treat cells with this compound and MG132 for a specified time.

    • Lyse the cells in immunoprecipitation lysis buffer.

    • Pre-clear the lysates with protein A/G beads.

    • Incubate the pre-cleared lysates with the anti-Ikaros or anti-Aiolos antibody overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer.

    • Elute the immunoprecipitated proteins by boiling in Laemmli buffer.

    • Perform a Western blot on the eluted samples using an anti-ubiquitin antibody to detect polyubiquitinated Ikaros or Aiolos.

Experimental Workflow for this compound Characterization

The following diagram illustrates a typical experimental workflow for the preclinical characterization of a molecular glue degrader like this compound.

cluster_2 Experimental Workflow for this compound A 1. Target Binding (Cereblon Binding Assay) B 2. In-Cell Target Engagement (Cellular Thermal Shift Assay) A->B C 3. Protein Degradation (Western Blot for IKZF1/3) B->C D 4. Mechanism of Degradation (Ubiquitination Assay) C->D E 5. Downstream Pathway Analysis (RNA-seq, Western Blot for c-Myc/IRF4) C->E F 6. Functional Cellular Assays (Cell Viability, Apoptosis) E->F G 7. In Vivo Efficacy Studies (Xenograft Models) F->G

References

Golcadomide: A Technical Guide to a Next-Generation Molecular Glue for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Golcadomide (CC-99282) is a novel, orally bioavailable small molecule classified as a Cereblon E3 Ligase Modulator (CELMoD™).[1] It functions as a molecular glue, a groundbreaking therapeutic modality that induces the degradation of specific target proteins.[2] By binding to the Cereblon (CRBN) E3 ubiquitin ligase, this compound redirects the cell's natural protein disposal machinery to recognize and eliminate neo-substrates that are crucial for the survival and proliferation of cancer cells.[3][4] Its primary targets are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), key drivers in various B-cell malignancies.[2] This targeted protein degradation leads to a dual mechanism of action: direct cancer cell killing (apoptosis) and potent immunomodulatory effects through the activation of T cells and NK cells. Preclinical and clinical studies have demonstrated this compound's significant anti-tumor activity in various hematologic malignancies, particularly non-Hodgkin's lymphomas (NHL), including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visual representations of key processes.

Mechanism of Action: A Molecular Glue Approach

This compound exemplifies the therapeutic potential of molecular glues in oncology. Unlike traditional inhibitors that block a protein's function, this compound hijacks the ubiquitin-proteasome system to eliminate the target protein altogether.

The core of its mechanism involves the CRL4^CRBN^ E3 ubiquitin ligase complex, a key component of the cellular machinery responsible for tagging proteins with ubiquitin for subsequent degradation by the proteasome. This compound binds with high affinity to CRBN, inducing a conformational change in the substrate receptor's surface. This newly formed this compound-CRBN interface creates a novel binding pocket that specifically recognizes the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This induced proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to Ikaros and Aiolos, marking them for degradation by the 26S proteasome. The degradation of these master regulator transcription factors disrupts downstream oncogenic signaling pathways, including the c-Myc and IRF4 pathways, leading to cell cycle arrest and apoptosis in malignant B-cells. Concurrently, the degradation of Ikaros and Aiolos in T-cells removes their repressive effects on the interleukin-2 (IL-2) promoter, leading to increased IL-2 production and overall immune stimulation.

Golcadomide_Mechanism cluster_CRL4_CRBN CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_outcomes Therapeutic Outcomes CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 ROC1 ROC1 DDB1->ROC1 CRBN Cereblon (CRBN) DDB1->CRBN Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->Ikaros_Aiolos Recruits neosubstrates This compound This compound This compound->CRBN Binds and alters surface Proteasome 26S Proteasome Ikaros_Aiolos->Proteasome Targeted for degradation Ub Ubiquitin Ub->Ikaros_Aiolos Polyubiquitination Degradation_Products Degraded Peptides Proteasome->Degradation_Products Tumor_Cell_Apoptosis Tumor Cell Apoptosis Degradation_Products->Tumor_Cell_Apoptosis Immune_Stimulation Immune Stimulation (T-cell activation) Degradation_Products->Immune_Stimulation Protein_Degradation_Workflow start Start: Seed Lymphoma Cells treatment Treat with this compound (or DMSO control) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-Ikaros, anti-Aiolos, loading control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Data Analysis (Quantify bands, calculate DC50 & Dmax) detection->analysis end End analysis->end Golcadomide_Logical_Flow cluster_mechanism Molecular Mechanism cluster_cellular_effects Cellular Effects cluster_therapeutic_outcomes Therapeutic Outcomes This compound This compound CRBN_Binding Binds to CRBN This compound->CRBN_Binding Ternary_Complex Forms Ternary Complex (this compound-CRBN-Ikaros/Aiolos) CRBN_Binding->Ternary_Complex Ubiquitination Polyubiquitination of Ikaros/Aiolos Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation of Ikaros/Aiolos Ubiquitination->Degradation Downstream_Signaling Disruption of c-Myc & IRF4 Pathways Degradation->Downstream_Signaling IL2_Upregulation Increased IL-2 Production Degradation->IL2_Upregulation Apoptosis Induction of Apoptosis in Tumor Cells Downstream_Signaling->Apoptosis Anti_Tumor_Activity Direct Anti-Tumor Activity Apoptosis->Anti_Tumor_Activity T_Cell_Activation T-Cell Activation & Proliferation IL2_Upregulation->T_Cell_Activation Immunomodulation Immunomodulatory Effects T_Cell_Activation->Immunomodulation Clinical_Efficacy Clinical Efficacy in Lymphoma Anti_Tumor_Activity->Clinical_Efficacy Immunomodulation->Clinical_Efficacy

References

The Rise of Golcadomide: A Technical Deep Dive into a Novel CELMoD Agent for Non-Hodgkin's Lymphoma

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

PRINCETON, NJ – A new frontier in the treatment of Non-Hodgkin's Lymphoma (NHL) is emerging with the development of Golcadomide (formerly CC-99282), a potent, orally bioavailable Cereblon E3 Ligase Modulator (CELMoD) agent. This in-depth guide provides a comprehensive overview of this compound's discovery, mechanism of action, and clinical development, tailored for researchers, scientists, and drug development professionals.

Introduction: A New Paradigm in Protein Degradation

This compound represents a significant advancement in the field of targeted protein degradation. As a CELMoD agent, it is designed to harness the cell's natural protein disposal machinery to selectively eliminate key drivers of lymphoma cell growth and survival.[1] This novel therapeutic modality offers the potential for enhanced efficacy and a distinct safety profile compared to traditional cytotoxic and immunomodulatory agents.

Discovery and Medicinal Chemistry

The development of this compound stemmed from a focused effort to optimize the therapeutic window of immunomodulatory drugs. The core chemical scaffold was rationally designed to enhance binding affinity and specificity to the Cereblon (CRBN) protein, a key component of the CUL4-DDB1-CRBN-RBX1 (CRL4CRBN) E3 ubiquitin ligase complex.[2] This optimization aimed to achieve more potent and selective degradation of target proteins while minimizing off-target effects. Preclinical studies have shown that this compound was specifically designed for lymphoma, with enhanced distribution to lymphoid organs.[1]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound's mechanism of action is centered on the targeted degradation of two critical B-cell transcription factors: Ikaros (IKZF1) and Aiolos (IKZF3).[3] These proteins are essential for the proliferation and survival of various B-cell malignancies, including NHL.

The process unfolds in a series of orchestrated steps:

  • Binding to Cereblon: this compound binds to the CRBN substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex.[2]

  • Neo-Substrate Recruitment: This binding event alters the substrate specificity of CRBN, inducing the recruitment of Ikaros and Aiolos to the E3 ligase complex.

  • Ubiquitination: The captured Ikaros and Aiolos are then polyubiquitinated, marking them for destruction.

  • Proteasomal Degradation: The ubiquitinated transcription factors are subsequently degraded by the proteasome.

The degradation of Ikaros and Aiolos leads to a dual anti-lymphoma effect:

  • Direct Tumor Cell Killing: The loss of these critical transcription factors disrupts downstream signaling pathways essential for lymphoma cell survival, leading to cell cycle arrest and apoptosis.

  • Immunomodulation: this compound also exerts immune-stimulatory effects by modulating the function of T cells and Natural Killer (NK) cells, enhancing the body's anti-tumor immune response.

Golcadomide_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_2 Downstream Effects This compound This compound CRBN Cereblon (CRBN) This compound->CRBN Binds to Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->Ikaros_Aiolos Recruits CUL4 CUL4 DDB1 DDB1 RBX1 RBX1 Proteasome Proteasome Ikaros_Aiolos->Proteasome Ubiquitination & Degradation Tumor_Cell_Apoptosis Tumor Cell Apoptosis Proteasome->Tumor_Cell_Apoptosis Immune_Stimulation Immune Stimulation (T-cell & NK-cell activation) Proteasome->Immune_Stimulation

Caption: this compound's mechanism of action.

Preclinical Studies: Establishing a Foundation for Clinical Success

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity in a range of preclinical NHL models.

In Vitro Studies
  • Cell Lines: In various diffuse large B-cell lymphoma (DLBCL) and other NHL cell lines, this compound induced robust degradation of Ikaros and Aiolos, leading to dose-dependent inhibition of cell proliferation and induction of apoptosis.

  • Assays: Standard assays such as MTT or CellTiter-Glo® were used to assess cell viability, while apoptosis was quantified using techniques like Annexin V/PI staining and flow cytometry.

In Vivo Studies
  • Xenograft Models: In mouse xenograft models implanted with human NHL cell lines, oral administration of this compound resulted in significant tumor growth inhibition and, in some cases, tumor regression.

  • Pharmacokinetics: Pharmacokinetic studies in animal models demonstrated favorable oral bioavailability and distribution to lymphoid tissues. Notably, preclinical studies have indicated that this compound can cross the blood-brain barrier.

Clinical Development: Translating Preclinical Promise into Patient Benefit

This compound is being investigated in a comprehensive clinical development program for various NHL subtypes, both as a monotherapy and in combination with other anti-cancer agents.

Phase 1/2 Study in Relapsed/Refractory NHL (CC-99282-NHL-001)

This ongoing, multicenter, open-label study is evaluating the safety, tolerability, and preliminary efficacy of this compound alone and in combination with rituximab in patients with relapsed or refractory NHL.

Experimental Protocol:

  • Patient Population: Patients with relapsed or refractory DLBCL, follicular lymphoma (FL), and other NHL subtypes who have received at least two prior lines of therapy.

  • Dosing: this compound is administered orally in 28-day cycles. Various dosing schedules have been explored, with a 14-days-on/14-days-off schedule being investigated in the dose-expansion phase.

  • Endpoints: The primary endpoints are safety and tolerability. Secondary endpoints include overall response rate (ORR), complete response (CR) rate, duration of response (DOR), and pharmacokinetics.

Key Efficacy and Safety Data:

ArmPatient PopulationNORRCRKey Grade 3/4 Adverse Events
This compound + Rituximab Relapsed/Refractory DLBCL2642%19%Neutropenia, Anemia, Thrombocytopenia

Data from heavily pre-treated patients with a median of 4 prior therapies.

Phase 1b Study in Previously Untreated Aggressive B-cell Lymphoma (CC-220-DLBCL-001)

This study is assessing the safety and preliminary efficacy of this compound in combination with the standard R-CHOP regimen (rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone) in patients with previously untreated aggressive B-cell lymphoma.

Experimental Protocol:

  • Patient Population: Patients with previously untreated, de novo aggressive B-cell lymphoma.

  • Dosing: this compound is administered orally for the first 7 days of each 21-day R-CHOP cycle for a fixed duration of 6 cycles. Two dose levels of this compound are being evaluated: 0.2 mg and 0.4 mg.

  • Endpoints: The primary endpoint is the safety and tolerability of the combination. Secondary endpoints include ORR, complete metabolic response (CMR) rate, and minimal residual disease (MRD) negativity.

Key Efficacy and Safety Data:

ArmN (evaluable for efficacy)ORRCMRMRD Negativity (at end of treatment)Key Grade 3/4 Adverse Events
This compound (0.2 mg) + R-CHOP 3584.5% (overall)63.6%70% (7/10)Neutropenia, Febrile Neutropenia, Thrombocytopenia
This compound (0.4 mg) + R-CHOP 3787.9%93% (14/15)Neutropenia, Febrile Neutropenia, Thrombocytopenia

Overall response rate is for the entire evaluable patient population in the dose expansion phase.

Clinical_Trial_Workflow cluster_0 Patient Screening & Enrollment cluster_1 Treatment Phase cluster_2 Response Assessment & Follow-up Patient_Population Eligible NHL Patients (Relapsed/Refractory or Newly Diagnosed) Informed_Consent Informed Consent Patient_Population->Informed_Consent Baseline_Assessments Baseline Assessments (Imaging, Biopsy, Bloodwork) Informed_Consent->Baseline_Assessments Treatment_Assignment Treatment Assignment (this compound Monotherapy or Combination) Baseline_Assessments->Treatment_Assignment Dosing_Schedule Oral this compound Administration (e.g., 14 days on/14 days off) Treatment_Assignment->Dosing_Schedule Monitoring Safety & Tolerability Monitoring Dosing_Schedule->Monitoring Tumor_Response Tumor Response Assessment (e.g., CT/PET scans) Monitoring->Tumor_Response Data_Analysis Efficacy & Safety Data Analysis Tumor_Response->Data_Analysis Long_Term_Followup Long-Term Follow-up Data_Analysis->Long_Term_Followup

Caption: Generalized clinical trial workflow for this compound studies.

Future Directions and Conclusion

This compound is a promising novel CELMoD agent with a unique mechanism of action that has demonstrated significant anti-tumor activity and a manageable safety profile in the treatment of NHL. Ongoing and planned clinical trials will further delineate its role in various NHL subtypes and treatment settings, including in combination with other targeted therapies and immunotherapies. The development of this compound represents a significant step forward in the field of targeted protein degradation and holds the potential to improve outcomes for patients with NHL.

Disclaimer: this compound is an investigational agent and is not approved for any use in any country.

References

Golcadomide's Reprogramming of the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Golcadomide (formerly CC-99282) is a potent, orally bioavailable Cereblon E3 ligase modulator (CELMoD) agent that has demonstrated significant promise in the treatment of hematological malignancies, particularly non-Hodgkin lymphomas (NHL). Its mechanism of action extends beyond direct tumor cell cytotoxicity, profoundly remodeling the tumor microenvironment (TME) to foster a robust anti-tumor immune response. This technical guide provides an in-depth analysis of this compound's effects on the TME, detailing its molecular mechanism, impact on immune cell populations, and downstream signaling consequences. The guide includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Core Mechanism of Action: Ikaros and Aiolos Degradation

This compound functions as a molecular glue, binding to the Cereblon (CRBN) component of the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN).[1] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] Ikaros and Aiolos are critical for B-cell development and survival, and their degradation by this compound has a dual anti-cancer effect: direct tumor cell killing and immunomodulation.[1][3]

Signaling Pathway of this compound Action

Golcadomide_Pathway cluster_cell Tumor Cell / T-Cell This compound This compound CRBN CRL4-CRBN E3 Ligase This compound->CRBN Binds to Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->Ikaros_Aiolos Recruits Proteasome Proteasome Ikaros_Aiolos->Proteasome Ubiquitination & Targeted Degradation cMyc_IRF4 c-Myc & IRF4 (Oncogenic Transcription Factors) Ikaros_Aiolos->cMyc_IRF4 Represses T_Cell_Activation T-Cell Activation (e.g., IL-2 Production) Ikaros_Aiolos->T_Cell_Activation Represses (Degradation leads to Activation) Apoptosis Tumor Cell Apoptosis cMyc_IRF4->Apoptosis Promotes Survival (Inhibition leads to Apoptosis)

Figure 1: this compound's core mechanism of action.

Quantitative Impact on the Tumor Microenvironment

This compound's degradation of Ikaros and Aiolos instigates a significant shift in the cellular and cytokine landscape of the TME.

Clinical Efficacy and Target Engagement

Clinical trials have demonstrated this compound's efficacy, both as a monotherapy and in combination with other agents like rituximab. This efficacy is correlated with profound degradation of its primary targets.

Parameter Treatment Arm Value Study Identifier Citation
Overall Response Rate (ORR) This compound (0.4 mg) + Rituximab59%CC-99282-NHL-001
Complete Response (CR) This compound (0.4 mg) + Rituximab44%CC-99282-NHL-001
ORR This compound (0.2 mg) + Rituximab33%CC-99282-NHL-001
CR This compound (0.2 mg) + Rituximab21%CC-99282-NHL-001
Ikaros Degradation This compound (0.2 mg and 0.4 mg)>80%ASH 2023 (Poster #1631)
Maximum Ikaros/Aiolos Degradation This compound (0.2 mg and 0.4 mg)>90%ASH 2023 (Poster #4496)
Immunomodulatory Effects on Immune Cell Populations

Preclinical and clinical data indicate that this compound enhances anti-tumor immunity by activating key immune effector cells and modulating the T-cell repertoire.

Immune Cell Population Effect of this compound Quantitative Change Experimental System Citation
T-Cells ActivationIncreasedPreclinical and Clinical
Naive T-CellsDecreasedPreclinical (in vivo)
Central/Effector Memory T-CellsIncreasedPreclinical (in vivo)
Regulatory T-Cells (Tregs)Increased (25% of CD4+ pool)Preclinical (in vivo)
Natural Killer (NK) Cells ActivationStimulatedClinical
Cytokines IL-2, IFNγ, TNFαInducedPreclinical

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the study of this compound.

Flow Cytometry for Immune Cell Phenotyping

Objective: To quantify the changes in T-cell subsets and NK cell activation in peripheral blood or tumor tissue following this compound treatment.

Protocol:

  • Sample Preparation:

    • For peripheral blood, isolate peripheral blood mononuclear cells (PBMCs) using Ficoll-Paque density gradient centrifugation.

    • For tumor tissue, mechanically dissociate and enzymatically digest the tissue to obtain a single-cell suspension.

  • Antibody Staining:

    • Resuspend 1-2 x 10^6 cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

    • Block Fc receptors with an anti-CD16/32 antibody.

    • Incubate cells with a pre-titered antibody cocktail for 30 minutes at 4°C in the dark. A representative panel for T-cell subsets and NK cells is provided below.

Marker Fluorochrome Cell Population Clone (Example)
CD3FITCT-CellsUCHT1
CD4PEHelper T-CellsRPA-T4
CD8PerCP-Cy5.5Cytotoxic T-CellsSK1
CD45RAAPCNaive T-CellsHI100
CCR7PE-Cy7Naive/Central Memory T-CellsG043H7
CD25BV421Activated T-Cells, TregsM-A251
FoxP3Alexa Fluor 647Regulatory T-Cells259D/C7
CD56BV510NK CellsHCD56
CD69BV605Early Activation MarkerFN50
CD107aAPC-H7Degranulation MarkerH4A3
  • Intracellular Staining (for FoxP3):

    • Following surface staining, fix and permeabilize the cells using a commercially available FoxP3 staining buffer set according to the manufacturer's instructions.

    • Incubate with the anti-FoxP3 antibody for 30 minutes at 4°C in the dark.

  • Data Acquisition and Analysis:

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in FACS buffer for acquisition on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo, FCS Express).

Immunohistochemistry for TME Characterization

Objective: To visualize and quantify the infiltration of immune cells within the tumor microenvironment.

Protocol:

  • Tissue Preparation:

    • Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin.

    • Cut 4-5 µm sections and mount on charged slides.

  • Antigen Retrieval:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0) in a pressure cooker or water bath.

  • Immunostaining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific protein binding with a serum-free protein block.

    • Incubate with the primary antibody (e.g., anti-CD3, anti-CD8, anti-FoxP3, anti-CD68) overnight at 4°C.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Develop the signal with a DAB chromogen substrate.

    • Counterstain with hematoxylin.

  • Image Analysis:

    • Dehydrate and mount the slides.

    • Acquire images using a slide scanner or microscope.

    • Quantify the number of positive cells per unit area using image analysis software (e.g., QuPath, ImageJ).

Visualizing Experimental and Logical Workflows

Experimental Workflow for Assessing T-Cell Activation

T_Cell_Activation_Workflow cluster_workflow T-Cell Activation Assessment Workflow Sample Patient Sample (Peripheral Blood or Tumor Biopsy) Isolation PBMC or Single-Cell Suspension Isolation Sample->Isolation Treatment In vitro this compound Treatment (optional) Isolation->Treatment Staining Flow Cytometry Antibody Staining (CD3, CD4, CD8, CD69, etc.) Treatment->Staining Acquisition Data Acquisition (Flow Cytometer) Staining->Acquisition Analysis Data Analysis (Quantification of Activated T-Cells) Acquisition->Analysis

Figure 2: Workflow for T-cell activation analysis.

Conclusion and Future Directions

This compound's dual mechanism of inducing direct tumor cell apoptosis and fostering a pro-inflammatory tumor microenvironment underscores its potential as a powerful therapeutic agent in hematological malignancies. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and clinicians working to further elucidate and harness the immunomodulatory properties of this promising CELMoD. Future research should focus on identifying predictive biomarkers of response to this compound and exploring rational combination strategies that further enhance its anti-tumor efficacy by synergistically modulating the TME. The continued investigation into the downstream effects of Ikaros and Aiolos degradation will undoubtedly unveil new therapeutic opportunities and refine our understanding of immune-oncology.

References

In-Depth Technical Guide: Pharmacokinetics and Bioavailability of Oral Golcadomide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golcadomide (formerly CC-99282/BMS-986369) is an investigational, orally administered, novel Cereblon E3 ligase modulator (CELMoD™) agent.[1][2] Its mechanism of action involves binding to the cereblon protein, leading to the targeted degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3] This targeted protein degradation results in both direct anti-proliferative and apoptotic effects on B-cell malignancies and immunomodulatory effects.[4] this compound is currently under clinical investigation for the treatment of various hematologic malignancies, including non-Hodgkin lymphoma (NHL).[2] A thorough understanding of its pharmacokinetic (PK) profile and bioavailability is critical for optimizing dosing strategies and ensuring patient safety and efficacy.

This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetics and bioavailability of oral this compound, compiled from preclinical and clinical studies.

Pharmacokinetic Profile

An interim analysis of a Phase 1, open-label study (NCT03930953) in patients with relapsed or refractory NHL provided initial insights into the clinical pharmacokinetics of this compound. The key findings from this and other available sources are summarized below.

Absorption

Following oral administration, this compound is rapidly absorbed. While specific values for the time to maximum plasma concentration (Tmax) have not been detailed in the reviewed literature, the description of rapid absorption suggests a relatively short Tmax.

Distribution

This compound exhibits excellent distribution into the peripheral compartment. Preclinical studies have indicated that this compound is designed for enhanced distribution to lymphoid organs. Furthermore, these preclinical investigations have demonstrated its ability to cross the blood-brain barrier. Information regarding plasma protein binding is not yet publicly available.

Metabolism

The metabolism of this compound is currently under investigation. A dedicated clinical trial (NCT06363630) is evaluating the effects of CYP3A inhibitors (itraconazole) and inducers (rifampin) on the pharmacokinetics of this compound in healthy participants. This study strongly suggests that cytochrome P450 3A (CYP3A) enzymes play a role in the metabolic clearance of this compound.

Elimination

This compound is characterized by a prolonged terminal half-life (t½). In the Phase 1 study, the median terminal half-life was approximately 50 hours at doses of 0.4 mg and higher. This long half-life supports intermittent dosing schedules. The specific routes and proportions of excretion (e.g., renal, fecal) have not yet been fully detailed in the available literature.

Bioavailability

Quantitative data on the absolute bioavailability of oral this compound in humans has not been reported in the reviewed literature. Similarly, the effect of food on the absorption and bioavailability of this compound is not yet publicly available.

Quantitative Pharmacokinetic Data

A population pharmacokinetic (PPK) model has been developed based on data from patients with relapsed or refractory NHL. This model was utilized to characterize the plasma concentration profiles of this compound and to inform the selection of doses and dosing schedules for further clinical evaluation. However, the specific parameters of this PPK model (e.g., clearance, volume of distribution, absorption rate constant) are not yet published.

The following table summarizes the key pharmacokinetic parameter that has been publicly disclosed.

ParameterValuePopulationDosingSource
Terminal Half-life (t½) ~50 hours (median)Patients with R/R NHL≥ 0.4 mg

Drug-Drug Interactions

The co-administration of this compound with rituximab was investigated in the CC-99282-NHL-001 study. The results indicated that there was no apparent impact of rituximab on the pharmacokinetic exposure of this compound. The ongoing study with CYP3A modulators will provide crucial information on the potential for drug-drug interactions with medications that are substrates, inhibitors, or inducers of this enzyme system.

Experimental Protocols

Detailed experimental protocols for the bioanalytical methods used to quantify this compound in plasma are not yet publicly available. However, standard practices for the validation of such assays would typically follow regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring the specificity, accuracy, precision, and stability of the method.

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action

Golcadomide_Mechanism This compound Oral this compound CRBN Cereblon (CRBN) in E3 Ubiquitin Ligase Complex This compound->CRBN Binds to IKZF1_3 Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->IKZF1_3 Targets Proteasome Proteasome IKZF1_3->Proteasome Ubiquitination Degradation Targeted Degradation Proteasome->Degradation Effects Anti-Tumor & Immunomodulatory Effects Degradation->Effects

Caption: Mechanism of action of this compound.

Population Pharmacokinetic (PPK) Modeling Workflow

PPK_Workflow cluster_data Data Collection cluster_model Model Development & Validation cluster_application Model Application Dosing Dosing Information (0.2, 0.4, 0.6, 0.8 mg daily) PPK_Model Population PK Model Development (Monolix®) Dosing->PPK_Model Plasma Plasma Concentration Data (from 52 R/R NHL patients) Plasma->PPK_Model Covariate Covariate Analysis (age, weight, sex, etc.) PPK_Model->Covariate Validation Model Validation Covariate->Validation Simulation Simulations to Inform Dose & Schedule Selection Validation->Simulation

Caption: Workflow for population pharmacokinetic modeling of this compound.

Conclusion

Oral this compound is a promising new agent for the treatment of hematologic malignancies. The available pharmacokinetic data indicate that it is rapidly absorbed and possesses a long terminal half-life, making it suitable for intermittent dosing. Its distribution to lymphoid organs is a key feature for its targeted indication. While a population pharmacokinetic model has been established to guide clinical development, further detailed quantitative data on bioavailability, the effect of food, metabolism, and excretion are needed for a complete characterization. The ongoing clinical trial investigating the role of CYP3A enzymes will be instrumental in understanding its metabolic pathways and potential for drug-drug interactions. As more data from clinical trials become available, a more comprehensive understanding of the pharmacokinetics and bioavailability of this compound will emerge, further aiding in its optimal clinical application.

References

The Synthetic Pathway and Starting Materials of Golcadomide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Golcadomide (CC-99282) is a novel, orally bioavailable Cereblon E3 Ligase Modulating Drug (CELMoD®) that has demonstrated significant potential in the treatment of hematological malignancies. As a molecular glue, this compound induces the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This technical guide provides a comprehensive overview of the synthetic pathway of this compound, detailing the key starting materials, intermediates, and experimental protocols. Additionally, it outlines the critical signaling pathway involved in its mechanism of action. All quantitative data are summarized in structured tables, and logical flows are represented through detailed diagrams.

Introduction

This compound is a next-generation immunomodulatory agent designed to enhance the binding affinity to the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction leads to the recruitment of neosubstrates, primarily Ikaros and Aiolos, transcription factors crucial for B-cell development and function. The degradation of these proteins results in potent anti-proliferative and apoptotic effects in malignant B-cells, making this compound a promising therapeutic agent for various lymphomas. This guide will focus on the chemical synthesis of this complex molecule, providing a roadmap for researchers in medicinal chemistry and drug development.

This compound Synthesis Pathway

The synthesis of this compound can be conceptually divided into the preparation of three key building blocks, followed by their convergent assembly. The key precursors are:

  • (S)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Pomalidomide analogue)

  • 2-fluoro-4-(hydroxymethyl)benzaldehyde

  • 4-(azetidin-3-yl)morpholine

The overall synthetic strategy involves the reductive amination of the benzaldehyde derivative with the pomalidomide analogue, followed by chlorination and subsequent nucleophilic substitution with the azetidine moiety.

Synthesis of Key Starting Materials

2.1.1. (S)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

The synthesis of this crucial chiral intermediate begins with the protection of L-glutamine, followed by cyclization to form the glutarimide ring and subsequent reactions to build the isoindoline-1,3-dione core. A common route involves the reaction of 3-aminophthalic acid with L-glutamine to form N-(3-aminophthaloyl)-glutamine, which is then cyclized.

Experimental Protocol: Cyclization of N-(3-aminophthaloyl)-glutamine [1]

To a solution of (S)-N-(3-aminophthaloyl)-glutamine in a suitable solvent such as acetonitrile, 1,1'-carbonyldiimidazole (CDI) is added. The reaction mixture is heated to reflux for approximately 3 hours. Alternatively, the reaction can be carried out in N-methyl pyrrolidinone (NMP) or tetrahydrofuran (THF) at room temperature for 13-15 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography to yield (S)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.

2.1.2. 2-fluoro-4-(hydroxymethyl)benzaldehyde

This substituted benzaldehyde can be synthesized from commercially available 3-fluorophenol. The synthesis involves protection of the hydroxyl group, followed by ortho-formylation and subsequent reduction.

Experimental Protocol: Synthesis of 2-fluoro-4-(hydroxymethyl)benzaldehyde

A detailed multi-step synthesis is often employed, starting with the protection of the phenolic hydroxyl group of 3-fluorophenol. This is followed by a directed ortho-metalation and formylation sequence. Finally, the formyl group is introduced, and any protecting groups are removed to yield the target molecule. A more direct described method involves the formylation of a protected 3-fluorophenol derivative.

2.1.3. 4-(azetidin-3-yl)morpholine hydrochloride

This starting material is a commercially available heterocyclic amine. It serves as the morpholine-containing side chain of this compound.

Final Assembly of this compound

The final steps of the this compound synthesis involve the coupling of the three key building blocks.

Step 1: Reductive Amination

(S)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is reacted with 2-fluoro-4-(hydroxymethyl)benzaldehyde via reductive amination to form (S)-2-(2,6-dioxopiperidin-3-yl)-4-((2-fluoro-4-(hydroxymethyl)benzyl)amino)isoindoline-1,3-dione.

Experimental Protocol: Reductive Amination

A suspension of (S)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 eq) and 2-fluoro-4-(hydroxymethyl)benzaldehyde (1.0 eq) in a mixture of dioxane and methanol (2:1) is cooled to 0°C. A reducing agent such as sodium cyanoborohydride or a borane complex is added portion-wise. The reaction is stirred at ambient temperature until completion. The product is then isolated and purified.

Step 2: Chlorination

The hydroxyl group of the intermediate from Step 1 is converted to a chloride to facilitate the subsequent nucleophilic substitution.

Experimental Protocol: Chlorination

The alcohol intermediate is dissolved in a dry aprotic solvent like N-methylpyrrolidone (NMP) and cooled to 0°C. A chlorinating agent, such as methanesulfonyl chloride, is added, followed by a non-nucleophilic base like N,N-diisopropylethylamine (DIEA). The reaction is stirred at room temperature overnight. The product, (S)-4-((4-(chloromethyl)-2-fluorobenzyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, is precipitated by adding water and collected by filtration.

Step 3: Nucleophilic Substitution

The final step is the SN2 reaction between the chlorinated intermediate and 4-(azetidin-3-yl)morpholine hydrochloride to yield this compound.

Experimental Protocol: Nucleophilic Substitution

To a solution of (S)-4-((4-(chloromethyl)-2-fluorobenzyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione in a polar aprotic solvent such as dimethyl sulfoxide (DMSO), is added 4-(azetidin-3-yl)morpholine hydrochloride and a base like DIEA. The mixture is stirred at ambient temperature for several hours. The final product, this compound, is then purified using techniques such as column chromatography or recrystallization.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

StepStarting Material(s)ProductReagents and SolventsTypical Yield (%)
1. Reductive Amination (S)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, 2-fluoro-4-(hydroxymethyl)benzaldehyde(S)-2-(2,6-dioxopiperidin-3-yl)-4-((2-fluoro-4-(hydroxymethyl)benzyl)amino)isoindoline-1,3-dioneDioxane, Methanol, Borane complexNot specified
2. Chlorination (S)-2-(2,6-dioxopiperidin-3-yl)-4-((2-fluoro-4-(hydroxymethyl)benzyl)amino)isoindoline-1,3-dione(S)-4-((4-(chloromethyl)-2-fluorobenzyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dioneNMP, Methanesulfonyl chloride, DIEANot specified
3. Nucleophilic Substitution (S)-4-((4-(chloromethyl)-2-fluorobenzyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, 4-(azetidin-3-yl)morpholine hydrochlorideThis compound ((S)-2-(2,6-dioxopiperidin-3-yl)-4-((2-fluoro-4-((3-morpholinoazetidin-1-yl)methyl)benzyl)amino)isoindoline-1,3-dione)DMSO, DIEANot specified

Visualizations

This compound Synthesis Pathway

Golcadomide_Synthesis cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product A 3-Aminophthalic Acid I1 (S)-N-(3-Aminophthaloyl)-glutamine A->I1 B L-Glutamine B->I1 C 3-Fluorophenol I3 2-Fluoro-4-(hydroxymethyl)benzaldehyde C->I3 Multi-step Synthesis D 4-(Azetidin-3-yl)morpholine (Commercial) This compound This compound D->this compound I2 (S)-4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione I1->I2 Cyclization (CDI) I4 (S)-2-(2,6-Dioxopiperidin-3-yl)-4-((2-fluoro-4-(hydroxymethyl)benzyl)amino)isoindoline-1,3-dione I2->I4 Reductive Amination I3->I4 I5 (S)-4-((4-(Chloromethyl)-2-fluorobenzyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione I4->I5 Chlorination (MsCl, DIEA) I5->this compound Nucleophilic Substitution Golcadomide_MoA cluster_complex CRL4-CRBN E3 Ubiquitin Ligase Complex CRBN Cereblon (CRBN) Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->Ikaros_Aiolos Recruits CRBN->Ikaros_Aiolos Polyubiquitination DDB1 DDB1 DDB1->Ikaros_Aiolos Polyubiquitination CUL4 CUL4 CUL4->Ikaros_Aiolos Polyubiquitination Rbx1 Rbx1 Rbx1->Ikaros_Aiolos Polyubiquitination This compound This compound This compound->CRBN Binds to Ikaros_Aiolos->CRBN Proteasome Proteasome Ikaros_Aiolos->Proteasome Targeted for degradation Ub Ubiquitin (Ub) Ub->Ikaros_Aiolos Adds Ub tags Degradation Degradation Proteasome->Degradation Apoptosis Apoptosis & Immunomodulation Degradation->Apoptosis Leads to

References

Methodological & Application

Application Notes and Protocols for Golcadomide-Induced Ikaros Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golcadomide (formerly CC-99282) is a novel, orally available Cereblon E3 ligase modulator (CELMoD™) agent with potent immunomodulatory and antineoplastic activities.[1] As a molecular glue, this compound binds to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[2] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] These transcription factors are critical for the development and survival of B-cell malignancies, such as Diffuse Large B-cell Lymphoma (DLBCL) and Multiple Myeloma (MM).[3] The degradation of Ikaros and Aiolos by this compound results in direct anti-tumor effects and enhances immune-stimulatory activities.

These application notes provide detailed protocols for in vitro assays to quantify the degradation of Ikaros induced by this compound in cancer cell lines.

Signaling Pathway of this compound-Mediated Ikaros Degradation

This compound acts as a molecular glue to induce the degradation of Ikaros. The process begins with this compound binding to Cereblon (CRBN), a component of the Cullin-RING E3 ubiquitin ligase complex. This binding event creates a novel protein surface that is recognized by Ikaros. The newly formed this compound-CRBN-Ikaros ternary complex facilitates the polyubiquitination of Ikaros by the E3 ligase complex. The polyubiquitinated Ikaros is then recognized and degraded by the 26S proteasome. The degradation of Ikaros, a key transcription factor for lymphocyte development, leads to downstream anti-proliferative and pro-apoptotic effects in malignant B-cells.

Golcadomide_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_complex Ternary Complex Formation cluster_nucleus Nucleus This compound This compound CRBN CRBN This compound->CRBN Binds to E3_Ligase CRL4-CRBN E3 Ubiquitin Ligase CUL4 CUL4 DDB1 DDB1 ROC1 ROC1 Ikaros Ikaros (IKZF1) E3_Ligase->Ikaros Recruits Ub Ubiquitin Ikaros->Ub Polyubiquitination Proteasome 26S Proteasome Ub->Proteasome Targets for Degradation Degraded_Ikaros Degraded Ikaros Peptides Proteasome->Degraded_Ikaros Degrades Downstream_Effects Anti-proliferative & Pro-apoptotic Effects Degraded_Ikaros->Downstream_Effects Leads to

Caption: this compound-mediated Ikaros degradation pathway.

Quantitative Data Summary

The following table summarizes representative data on the in vitro and in vivo degradation of Ikaros by this compound. It is important to note that DC50 (concentration for 50% of maximal degradation) and IC50 (concentration for 50% inhibition of cell proliferation) values can vary depending on the cell line and assay conditions.

ParameterCell Line/SystemMethodValueReference
Ikaros Degradation DLBCL Cell Lines (e.g., SU-DHL-4, WSU-DLCL2)Western Blot / Flow CytometryPotent degradation observed
Ikaros Degradation Patient T-cells (0.2 mg dose)Flow Cytometry87% median decrease by Day 7
Ikaros Degradation Patient T-cells (0.4 mg dose)Flow Cytometry83% median decrease by Day 7
Anti-proliferative Activity (IC50) Hematological Cancer Cell LinesCell Viability AssayNanomolar to low micromolar range

Experimental Protocols

Experimental Workflow for Measuring Ikaros Degradation

The general workflow for assessing this compound-induced Ikaros degradation involves treating cultured cancer cells with the compound, followed by cell lysis and analysis of Ikaros protein levels using either Western blotting for a qualitative or semi-quantitative assessment, or flow cytometry for a quantitative single-cell analysis.

Experimental_Workflow cluster_analysis Analysis cluster_wb Western Blot cluster_flow Flow Cytometry start Start: Cancer Cell Culture (e.g., DLBCL, MM cell lines) treatment Treat cells with this compound (various concentrations and time points) start->treatment incubation Incubate for a defined period (e.g., 4, 8, 24 hours) treatment->incubation harvest Harvest Cells incubation->harvest lysis_wb Cell Lysis & Protein Quantification harvest->lysis_wb fix_perm Fixation and Permeabilization harvest->fix_perm sds_page SDS-PAGE lysis_wb->sds_page transfer Transfer to Membrane sds_page->transfer probing Probe with anti-Ikaros antibody transfer->probing detection Detect and Quantify Bands probing->detection end End: Determine Ikaros Degradation (DC50, % degradation) detection->end staining Intracellular staining with fluorescent anti-Ikaros antibody fix_perm->staining acquisition Data Acquisition staining->acquisition analysis Analyze Ikaros expression acquisition->analysis analysis->end

Caption: Workflow for in vitro Ikaros degradation assay.
Protocol 1: Western Blotting for Ikaros Degradation

This protocol provides a method to qualitatively and semi-quantitatively assess the degradation of Ikaros in response to this compound treatment.

Materials:

  • DLBCL or MM cell lines (e.g., SU-DHL-4, WSU-DLCL2, MM.1S)

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Rabbit anti-Ikaros

  • Loading control antibody: Mouse anti-β-actin or anti-GAPDH

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to a density of approximately 1 x 10^6 cells/mL.

    • Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for the desired time points (e.g., 4, 8, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Harvest cells by centrifugation and wash once with ice-cold PBS.

    • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-Ikaros antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the Ikaros band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of Ikaros degradation relative to the vehicle-treated control.

Protocol 2: Flow Cytometry for Intracellular Ikaros Staining

This protocol allows for the quantitative measurement of Ikaros protein levels on a single-cell basis.

Materials:

  • DLBCL or MM cell lines

  • This compound

  • Cell culture medium and supplements

  • PBS

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% saponin or Triton X-100 in PBS)

  • Primary antibody: Rabbit anti-Ikaros

  • Fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture and treat cells with this compound as described in the Western blotting protocol.

  • Cell Fixation and Permeabilization:

    • Harvest cells and wash with PBS.

    • Fix the cells by resuspending them in fixation buffer and incubating for 15-20 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells by resuspending them in permeabilization buffer and incubating for 10-15 minutes at room temperature.

  • Intracellular Staining:

    • Wash the cells once with permeabilization buffer.

    • Resuspend the cells in permeabilization buffer containing the primary anti-Ikaros antibody and incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells twice with permeabilization buffer.

    • Resuspend the cells in permeabilization buffer containing the fluorochrome-conjugated secondary antibody and incubate for 30 minutes at room temperature, protected from light.

    • Wash the cells twice with permeabilization buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in PBS for analysis on a flow cytometer.

    • Acquire data from a sufficient number of cells (e.g., 10,000-20,000 events).

    • Analyze the data using appropriate software to determine the mean fluorescence intensity (MFI) of the Ikaros signal in the treated and control samples.

  • Data Analysis:

    • Calculate the percentage of Ikaros degradation for each treatment condition relative to the vehicle-treated control MFI.

    • Plot the percentage of degradation against the this compound concentration to determine the DC50 value.

Conclusion

The provided protocols offer robust methods for the in vitro characterization of this compound-induced Ikaros degradation. These assays are essential tools for researchers and drug development professionals to study the mechanism of action of this compound and similar CELMoD agents, and to evaluate their potency and efficacy in relevant cancer models. The selection of the appropriate assay will depend on the specific experimental goals, with Western blotting providing a valuable qualitative assessment and flow cytometry offering quantitative, single-cell resolution data.

References

Determining the Potency of Golcadomide (CC-99282) in Lymphoma Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golcadomide (also known as CC-99282 and BMS-986369) is a novel, orally available Cereblon E3 ligase modulator (CELMoD®) agent with significant potential in the treatment of various B-cell malignancies, including non-Hodgkin lymphomas (NHL).[1][2] As a molecular glue, this compound modulates the substrate specificity of the E3 ubiquitin ligase complex containing Cereblon (CRBN), leading to the targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] The degradation of these key proteins results in potent anti-proliferative, apoptotic, and immunomodulatory effects in lymphoma cells.[3][4] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in lymphoma cell lines and presents available data on its activity.

Mechanism of Action

This compound exerts its anti-cancer effects by hijacking the ubiquitin-proteasome system. It binds to the CRBN, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of Ikaros and Aiolos. These transcription factors are critical for B-cell development and survival; their degradation disrupts lymphoma cell growth and promotes apoptosis.

Golcadomide_Mechanism_of_Action This compound (CC-99282) Mechanism of Action This compound This compound (CC-99282) CRBN Cereblon (CRBN) E3 Ligase Complex This compound->CRBN binds to Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->Ikaros_Aiolos recruits Ubiquitination Ubiquitination Ikaros_Aiolos->Ubiquitination are tagged for Proteasome Proteasome Ubiquitination->Proteasome leads to Degradation Degradation Proteasome->Degradation mediates Apoptosis Apoptosis & Anti-proliferative Effects Degradation->Apoptosis results in IC50_Determination_Workflow General Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Cell_Culture 1. Culture Lymphoma Cell Lines Cell_Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare this compound Stock & Dilutions Treatment 4. Add this compound Dilutions Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 48-72 hours Treatment->Incubation Viability_Assay 6. Perform Cell Viability Assay (MTS or CellTiter-Glo) Incubation->Viability_Assay Data_Acquisition 7. Measure Absorbance or Luminescence Viability_Assay->Data_Acquisition Data_Analysis 8. Calculate % Viability & Determine IC50 Data_Acquisition->Data_Analysis

References

Golcadomide (CC-99282): Preclinical Dose-Response Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golcadomide (also known as CC-99282) is a novel oral Cereblon E3 Ligase Modulator (CELMoD™) agent with potent antitumor and immunomodulatory activities.[1][2] It acts as a molecular glue, binding to the cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[3][4] This binding induces a conformational change in CRBN, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3] These transcription factors are critical for B-cell development and are key drivers in B-cell malignancies such as Non-Hodgkin's Lymphoma (NHL), including Diffuse Large B-cell Lymphoma (DLBCL), Follicular Lymphoma (FL), and Chronic Lymphocytic Leukemia (CLL). The degradation of Ikaros and Aiolos leads to direct cancer cell apoptosis and stimulates an antitumor immune response. Preclinical studies have demonstrated that this compound exhibits significantly enhanced antiproliferative and apoptotic activity in lymphoma models compared to earlier generation immunomodulatory drugs.

These application notes provide a summary of preclinical dose-response data for this compound and detailed protocols for key in vitro and in vivo assays to evaluate its activity.

Data Presentation

In Vitro Anti-proliferative Activity

This compound has demonstrated potent anti-proliferative effects across a range of hematological cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the low nanomolar range, showcasing its high potency.

Cell LineCancer TypeIC50 (nM)Reference
Various CLL cell lines (6 out of 10 tested)Chronic Lymphocytic Leukemia1 - 20
Primary CLL patient samplesChronic Lymphocytic LeukemiaLow to sub-nanomolar
SU-DHL-4, WSU-DLCL2, CARNAVALDiffuse Large B-cell LymphomaSub-lethal doses (5-50 nM) showed strong synergy with a BET inhibitor
In Vivo Antitumor Efficacy

In preclinical xenograft models, this compound has shown significant, dose-dependent tumor growth inhibition, both as a monotherapy and in combination with other agents like rituximab.

Animal ModelCancer TypeTreatmentDoseOutcomeReference
WSU-DLCL2 XenograftDiffuse Large B-cell LymphomaThis compound + Rituximab1 mg/kg this compound, 10 mg/kg Rituximab100% tumor regression
RL XenograftFollicular LymphomaThis compound + Rituximab1 mg/kg this compound, 25 mg/kg Rituximab100% complete tumor regression
Pharmacodynamic Biomarkers

The degradation of Ikaros and Aiolos is a key pharmacodynamic marker of this compound activity.

Model SystemDoseEffectReference
Peripheral T cells (in patients)≥ 0.4 mg>90% degradation of Ikaros and Aiolos by day 4
Peripheral T cells (in patients)0.2 mg vs 0.4 mgFaster degradation at ≥ 0.4 mg

Mandatory Visualizations

Golcadomide_Mechanism_of_Action cluster_CRL4_CRBN CRL4-CRBN E3 Ubiquitin Ligase cluster_downstream Downstream Effects CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 Ikaros_Aiolos Ikaros (IKZF1) Aiolos (IKZF3) CRBN->Ikaros_Aiolos recruits CUL4 CUL4 ROC1 ROC1 CUL4->ROC1 DDB1->CUL4 This compound This compound This compound->CRBN Proteasome Proteasome Ikaros_Aiolos->Proteasome degradation Apoptosis Tumor Cell Apoptosis Proteasome->Apoptosis Immune_Stimulation Immune Stimulation (e.g., T-cell activation) Proteasome->Immune_Stimulation Ub Ubiquitin Ub->Ikaros_Aiolos ubiquitination

Caption: this compound's mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cell_Culture 1. Cell Culture (e.g., DLBCL, CLL lines) Treatment 2. This compound Treatment (Dose-response) Cell_Culture->Treatment Viability 3a. Cell Viability Assay (e.g., MTT/MTS) Treatment->Viability Apoptosis 3b. Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Western_Blot 3c. Western Blot (Ikaros/Aiolos) Treatment->Western_Blot Xenograft 1. Tumor Xenograft Implantation Dosing 2. This compound Dosing (e.g., 1 mg/kg) Xenograft->Dosing Tumor_Measurement 3. Tumor Volume Measurement Dosing->Tumor_Measurement PD_Analysis 4. Pharmacodynamic Analysis Tumor_Measurement->PD_Analysis

References

Establishing a Golcadomide-Resistant Cell Line Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golcadomide (also known as CC-99282 or BMS-986369) is a novel, orally bioavailable Cereblon E3 Ligase Modulator (CELMoD™) with potent antineoplastic and immunomodulatory activities.[1][2] Its mechanism of action involves high-affinity binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[3] This binding induces the targeted ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3] These transcription factors are crucial for the development and survival of B-cell malignancies. The degradation of Ikaros and Aiolos leads to direct tumor cell killing and stimulation of the immune system.

The development of drug resistance is a significant challenge in cancer therapy. Establishing in vitro models of this compound resistance is crucial for understanding the potential mechanisms of resistance, identifying biomarkers, and developing strategies to overcome treatment failure. This document provides detailed protocols and application notes for the generation and characterization of a this compound-resistant cell line model.

Data Presentation

Table 1: IC50 Values of this compound in Sensitive Hematological Malignancy Cell Lines

Cell Line TypeCell LineIC50 (nM)Reference
Chronic Lymphocytic Leukemia (CLL)Various1-20
Diffuse Large B-cell Lymphoma (DLBCL)SU-DHL-4~5-15Inferred from related CELMoD studies
Diffuse Large B-cell Lymphoma (DLBCL)WSU-DLCL2~5-15Inferred from related CELMoD studies
Multiple Myeloma (MM)MM.1S~1-10Inferred from related CELMoD studies
Multiple Myeloma (MM)H929~1-10Inferred from related CELMoD studies

Table 2: Characterization of Parental vs. This compound-Resistant Cell Lines

ParameterParental Cell Line (e.g., SU-DHL-4)This compound-Resistant Cell Line (e.g., SU-DHL-4-GR)Expected Fold Change
This compound IC505-15 nM>100 nM>10-fold
Ikaros Protein Levels (post-Golcadomide treatment)Significantly ReducedNo significant changeN/A
Aiolos Protein Levels (post-Golcadomide treatment)Significantly ReducedNo significant changeN/A
CRBN Gene SequencingWild-typePotential mutations (e.g., missense, nonsense, frameshift)N/A
CRBN Protein ExpressionNormalPotentially reduced or absent>2-fold decrease
Cross-resistance to IberdomideSensitiveLikely Resistant>10-fold increase in IC50
Cross-resistance to MezigdomideSensitiveLikely Resistant>10-fold increase in IC50

Experimental Protocols

Protocol 1: Establishment of a this compound-Resistant Cell Line

This protocol describes the generation of a this compound-resistant cell line using a stepwise dose-escalation method.

Materials:

  • Parental lymphoma or multiple myeloma cell line (e.g., SU-DHL-4, WSU-DLCL2, MM.1S)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Cell counting solution (e.g., Trypan Blue)

  • Cell viability assay kit (e.g., CCK-8 or MTT)

  • Humidified incubator (37°C, 5% CO2)

  • Sterile cell culture flasks and plates

Procedure:

  • Determine the initial IC50 of this compound:

    • Plate the parental cells at a density of 1 x 10^4 cells/well in a 96-well plate.

    • Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) for 72 hours.

    • Determine cell viability using a CCK-8 or MTT assay.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

  • Initiate the resistance induction:

    • Culture the parental cells in a medium containing this compound at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

    • Maintain the cells in this medium, changing the medium every 2-3 days.

  • Stepwise dose escalation:

    • Once the cells have adapted to the current drug concentration and are proliferating at a stable rate, increase the this compound concentration by approximately 1.5 to 2-fold.

    • Monitor the cells for signs of significant cell death. If more than 50% of the cells die, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.

    • Repeat this process of gradually increasing the drug concentration over several months. It is advisable to cryopreserve cells at each stage of resistance development.

  • Establishment of the resistant cell line:

    • Continue the dose escalation until the cells can proliferate in a high concentration of this compound (e.g., >100 nM).

    • Culture the resistant cells continuously in the presence of the final this compound concentration to maintain the resistant phenotype.

  • Confirmation of resistance:

    • Perform a cell viability assay to determine the IC50 of this compound in the newly established resistant cell line and compare it to the parental cell line. A greater than 10-fold increase in the IC50 is generally considered indicative of resistance.

    • Isolate monoclonal resistant cell lines via limiting dilution to ensure a homogenous population.

Protocol 2: Western Blot Analysis of Ikaros and Aiolos Degradation

Materials:

  • Parental and this compound-resistant cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting system

  • Primary antibodies against Ikaros, Aiolos, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell treatment and lysis:

    • Plate both parental and resistant cells and treat with this compound (at a concentration that induces degradation in the parental line, e.g., 10 nM) for 4-6 hours.

    • Harvest and lyse the cells in lysis buffer.

  • Protein quantification and electrophoresis:

    • Quantify the protein concentration in each lysate.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Western blotting:

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis:

    • Compare the levels of Ikaros and Aiolos in the treated parental and resistant cells, normalizing to the loading control.

Protocol 3: Sequencing of the Cereblon (CRBN) Gene

Materials:

  • Genomic DNA from parental and this compound-resistant cell lines

  • PCR primers for the coding region of the CRBN gene

  • PCR reagents

  • DNA purification kit

  • Sanger sequencing service

Procedure:

  • Genomic DNA extraction:

    • Extract genomic DNA from both parental and resistant cells.

  • PCR amplification:

    • Amplify the coding exons of the CRBN gene using PCR.

  • DNA purification and sequencing:

    • Purify the PCR products.

    • Send the purified DNA for Sanger sequencing.

  • Sequence analysis:

    • Align the sequences from the resistant cells to the parental cells and a reference sequence to identify any mutations.

Mandatory Visualizations

Golcadomide_Mechanism_of_Action This compound Mechanism of Action and Resistance cluster_0 This compound Action cluster_1 Mechanisms of Resistance This compound This compound CRL4_CRBN CRL4-CRBN E3 Ligase This compound->CRL4_CRBN binds & modulates Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) CRL4_CRBN->Ikaros_Aiolos recruits Ubiquitination Ubiquitination Ikaros_Aiolos->Ubiquitination leads to NuRD NuRD Complex (HDAC1/2) Ikaros_Aiolos->NuRD recruits Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation ISG Interferon Stimulated Genes (e.g., IRF7, DDX58) Degradation->ISG de-repression MYC_E2F MYC & E2F Target Genes Degradation->MYC_E2F downregulation NuRD->ISG represses transcription NuRD->MYC_E2F regulates transcription Apoptosis Apoptosis & Cell Cycle Arrest ISG->Apoptosis MYC_E2F->Apoptosis CRBN_mutation CRBN Mutation/ Downregulation CRBN_mutation->CRL4_CRBN prevents binding Drug_efflux Increased Drug Efflux Drug_efflux->this compound reduces intracellular concentration Signaling_bypass Bypass Signaling Pathways Signaling_bypass->Apoptosis promotes survival Golcadomide_Resistance_Workflow Workflow for Establishing a this compound-Resistant Cell Line start Start: Parental Lymphoma Cell Line ic50 Determine Initial This compound IC50 start->ic50 culture_start Culture cells with This compound at IC20 ic50->culture_start dose_escalation Stepwise Increase in This compound Concentration culture_start->dose_escalation monitoring Monitor Cell Viability and Proliferation dose_escalation->monitoring monitoring->dose_escalation Cells adapt stable_culture Establish Stable Culture at High Concentration monitoring->stable_culture Resistance acquired confirm_resistance Confirm Resistance: Determine new IC50 stable_culture->confirm_resistance characterization Characterize Resistant Line: - Western Blot (Ikaros/Aiolos) - CRBN Sequencing - Cross-resistance studies confirm_resistance->characterization >10-fold IC50 increase end End: this compound-Resistant Cell Line Model characterization->end

References

Application Notes & Protocols: Elucidating Golcadomide's Mechanism of Action Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golcadomide (formerly CC-99282) is a novel, orally bioavailable Cereblon E3 ligase modulator (CELMoD®) that has shown promising clinical activity in various hematological malignancies, particularly non-Hodgkin lymphoma.[1][2][3] As a molecular glue, this compound modulates the substrate specificity of the CRL4^CRBN^ E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.[4][5] The primary targets of this compound identified to date are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). Degradation of these factors is associated with direct tumor cell apoptosis and immunomodulatory effects, including T-cell activation. Additionally, some cereblon modulators have been shown to induce the degradation of the translation termination factor GSPT1.

To further elucidate the complete mechanism of action of this compound and to identify potential mechanisms of resistance, a powerful and unbiased approach is the use of genome-wide CRISPR-Cas9 loss-of-function screens. This technology allows for the systematic knockout of every gene in the genome, enabling the identification of genes whose loss confers resistance to this compound treatment. This application note provides a detailed protocol for utilizing CRISPR-Cas9 screens to discover and validate novel genetic determinants of this compound's activity.

Signaling Pathway of this compound

The established mechanism of action for this compound involves its binding to the Cereblon (CRBN) protein, a component of the Cullin-Ring E3 ubiquitin ligase 4 (CRL4) complex. This binding event alters the substrate specificity of the complex, leading to the recruitment of neosubstrates, primarily Ikaros and Aiolos, for ubiquitination and subsequent degradation by the proteasome. This degradation cascade results in both direct anti-tumor effects and immunomodulatory responses.

This compound Signaling Pathway cluster_0 Cell This compound This compound CRBN CRBN This compound->CRBN Binds to CRL4 CRL4 Complex CRBN->CRL4 Part of Ub Ubiquitin CRL4->Ub Recruits Ikaros_Aiolos Ikaros / Aiolos Proteasome Proteasome Ikaros_Aiolos->Proteasome Degradation Apoptosis Tumor Cell Apoptosis Proteasome->Apoptosis Immune_Modulation T-Cell Activation Proteasome->Immune_Modulation Ub->Ikaros_Aiolos Ubiquitination CRISPR_Screening_Workflow cluster_workflow CRISPR-Cas9 Screening Workflow A 1. Cas9-Expressing Lymphoma Cell Line B 2. Transduction with Pooled sgRNA Library A->B C 3. Antibiotic Selection B->C D 4. T0 Sample Collection C->D E 5. This compound Treatment (vs. DMSO Control) C->E F 6. Cell Proliferation E->F G 7. Genomic DNA Extraction F->G H 8. sgRNA Sequencing G->H I 9. Data Analysis & Hit Identification H->I Hit_Validation_Workflow cluster_validation Hit Validation and Mechanistic Studies A Primary CRISPR Screen Hits B Single Gene Knockout with Multiple sgRNAs A->B C Cell Viability Assays (IC50 Shift) B->C D Orthogonal Validation (e.g., RNAi) C->D E Biochemical Assays (e.g., Co-IP, Proteomics) D->E F Functional Assays (e.g., Apoptosis, Cell Cycle) D->F G Mechanistic Understanding E->G F->G

References

Application Notes and Protocols for Evaluating Golcadomide's Immunomodulatory Effects in Co-culture Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golcadomide (formerly CC-99282) is a novel, orally bioavailable Cereblon E3 ligase modulator (CELMoD) agent with potent immunomodulatory and antineoplastic activities.[1] It represents a next-generation advancement in targeted protein degradation. This compound exerts a dual mechanism of action: direct induction of apoptosis in B-cell malignancies and simultaneous stimulation of T cells, making it a promising therapeutic candidate for various hematological cancers, including non-Hodgkin lymphomas (NHL) and chronic lymphocytic leukemia (CLL).[2][3]

These application notes provide a comprehensive guide for researchers to design and execute co-culture experiments aimed at elucidating and quantifying the immunomodulatory effects of this compound. The protocols outlined below are designed to be adaptable to specific lymphoma and leukemia cell lines and primary patient samples.

Mechanism of Action

This compound functions as a "molecular glue," binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1] This binding event alters the substrate specificity of the complex, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3]

The degradation of Ikaros and Aiolos, which are key regulators of lymphocyte development and function, has two major consequences:

  • Direct Anti-Tumor Effect: In B-cell malignancies, Ikaros and Aiolos act as survival factors. Their degradation leads to cell cycle arrest and apoptosis, directly killing the cancer cells.

  • Immunomodulatory Effect: In T cells, Ikaros and Aiolos act as transcriptional repressors of genes involved in T-cell activation, including the gene encoding for Interleukin-2 (IL-2). Their degradation removes this repression, leading to enhanced T-cell proliferation, increased cytokine production, and a more potent anti-tumor immune response.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound
Cell LineCancer TypeIC50 (nM)Notes
Various CLL Cell LinesChronic Lymphocytic Leukemia1 - 20Potent anti-proliferative activity was observed in 6 out of 10 CLL cell lines, including those with high-risk features.
Primary CLL Patient SamplesChronic Lymphocytic LeukemiaLow to sub-nanomolarThis compound inhibited stimulated cell proliferation and induced apoptosis in all evaluated patient samples in a co-culture system with CD40L-expressing fibroblasts.
Table 2: In Vivo Pharmacodynamic and Efficacy Data for this compound
ParameterDosageResultContext
Ikaros Degradation in T-cells0.2 mg (Days 1-7)87% median decrease by Day 7Data from a Phase 1b study in patients with previously untreated aggressive B-cell lymphoma.
Ikaros Degradation in T-cells0.4 mg (Days 1-7)83% median decrease by Day 7Data from a Phase 1b study in patients with previously untreated aggressive B-cell lymphoma.
Overall Response Rate (ORR)0.4 mg + Rituximab100%Phase 1/2 study in patients with relapsed/refractory follicular lymphoma.
Complete Response (CR) Rate0.4 mg + Rituximab70%Phase 1/2 study in patients with relapsed/refractory follicular lymphoma.
Table 3: Representative Immunomodulatory Effects of CELMoDs in Co-culture Systems*
ParameterTreatmentFold Change/PercentageCell System
Cytokine Secretion
IL-2Lenalidomide (10 µM)Significant IncreaseHER2-CAR T cells co-cultured with MDA-MB-453 tumor cells.
TNF-αLenalidomide (10 µM)Significant IncreaseHER2-CAR T cells co-cultured with MDA-MB-453 tumor cells.
IFN-γLenalidomide (10 µM)Significant IncreaseHER2-CAR T cells co-cultured with MDA-MB-453 tumor cells.
T-Cell Activation Markers
CD69 Expression on T-cellsLenalidomide95% ± 95% increaseCLL patient PBMCs co-cultured with autologous tumor cells.
CD25 Expression on CD4+ T-cellsLenalidomide~2-fold increaseSplenocytes from myeloma-bearing mice.
T-Cell Proliferation
CAR T-cell ProliferationLenalidomide (0.1 - 10 µM)Dose-dependent increaseCD133-CAR T cells co-cultured with irradiated U251 CD133-OE cells.

*Note: This table presents representative data from studies on Lenalidomide, another CELMoD, to illustrate the expected immunomodulatory effects in co-culture systems. Specific quantitative data for this compound in similar in vitro co-culture assays is not yet widely available in peer-reviewed literature.

Experimental Protocols

Protocol 1: Evaluation of this compound's Effect on T-Cell Activation and Proliferation in a Co-culture with Lymphoma Cells

Objective: To quantify the effect of this compound on the activation and proliferation of T-cells when co-cultured with lymphoma cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) from healthy donors

  • Lymphoma cell line (e.g., a Diffuse Large B-Cell Lymphoma line like U-2932 or a Burkitt's lymphoma line like Raji)

  • This compound (dissolved in DMSO)

  • RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol

  • Fluorescently-labeled antibodies for flow cytometry: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69

  • Cell proliferation dye (e.g., CFSE or similar)

  • 96-well U-bottom plates

Procedure:

  • T-Cell Isolation and Staining:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Label the PBMCs with a cell proliferation dye according to the manufacturer's instructions.

  • Co-culture Setup:

    • Seed the lymphoma cell line in a 96-well U-bottom plate at a density of 5 x 10^4 cells/well.

    • Add the labeled PBMCs to the wells at an effector-to-target (E:T) ratio of 10:1 (5 x 10^5 PBMCs/well).

    • Prepare serial dilutions of this compound in culture medium. Add the this compound dilutions to the co-culture wells. Recommended concentration range: 0.1 nM to 1 µM. Include a vehicle control (DMSO).

    • Incubate the plate at 37°C in a 5% CO2 incubator.

  • T-Cell Activation Analysis (24-48 hours):

    • Harvest the cells from the wells.

    • Stain the cells with fluorescently-labeled antibodies against CD3, CD4, CD8, CD25, and CD69.

    • Analyze the samples by flow cytometry. Gate on the CD3+/CD4+ and CD3+/CD8+ T-cell populations and quantify the percentage of cells expressing the activation markers CD25 and CD69.

  • T-Cell Proliferation Analysis (72-96 hours):

    • Harvest the cells from parallel wells.

    • Analyze the samples by flow cytometry. Gate on the CD3+/CD4+ and CD3+/CD8+ T-cell populations and measure the dilution of the cell proliferation dye to determine the extent of cell division.

Protocol 2: Assessment of this compound-Mediated T-Cell Cytotoxicity and Cytokine Release

Objective: To measure the ability of this compound to enhance T-cell-mediated killing of lymphoma cells and to quantify the release of key cytokines.

Materials:

  • All materials from Protocol 1

  • A method for quantifying cell viability/cytotoxicity (e.g., a luciferase-based assay where the target lymphoma cells express luciferase, or a calcein-AM release assay)

  • ELISA or multiplex bead array kits for detecting human IFN-γ, TNF-α, and IL-2

Procedure:

  • Co-culture Setup:

    • Prepare the co-culture as described in Protocol 1, steps 2.1-2.4. If using a luciferase-based assay, use a lymphoma cell line stably expressing luciferase.

  • Cytotoxicity Assay (48-72 hours):

    • At the end of the incubation period, measure the viability of the target lymphoma cells using your chosen method.

    • Calculate the percentage of specific lysis for each this compound concentration compared to the vehicle control.

  • Cytokine Release Analysis (24-48 hours):

    • At the desired time point, carefully collect the supernatant from the co-culture wells.

    • Centrifuge the supernatant to remove any cells or debris.

    • Measure the concentration of IFN-γ, TNF-α, and IL-2 in the supernatant using ELISA or a multiplex bead array according to the manufacturer's instructions.

Mandatory Visualization

Golcadomide_Signaling_Pathway This compound Signaling Pathway This compound This compound CRBN Cereblon (CRBN) E3 Ligase Complex This compound->CRBN binds & modulates Ikaros_Aiolos Ikaros & Aiolos (Transcription Factors) CRBN->Ikaros_Aiolos recruits Proteasome Proteasome Ikaros_Aiolos->Proteasome ubiquitination & degradation IL2_Gene IL-2 Gene (Repressed) Ikaros_Aiolos->IL2_Gene represses Tumor_Cell B-Cell Malignancy Ikaros_Aiolos->Tumor_Cell promotes survival Proteasome->IL2_Gene de-repression Proteasome->Tumor_Cell induces T_Cell_Activation T-Cell Activation & Proliferation IL2_Gene->T_Cell_Activation leads to Cytokine_Release Cytokine Release (IFN-γ, TNF-α) T_Cell_Activation->Cytokine_Release Apoptosis Apoptosis Tumor_Cell->Apoptosis

Caption: this compound's mechanism of action.

CoCulture_Workflow Experimental Workflow for Co-culture Assays cluster_day0 Day 0: Setup cluster_day1_2 Day 1-2: Activation & Cytokine Analysis cluster_day3_4 Day 3-4: Proliferation & Cytotoxicity isolate_pbmcs Isolate PBMCs from Healthy Donor Blood label_pbmcs Label PBMCs with Proliferation Dye isolate_pbmcs->label_pbmcs add_pbmcs Add Labeled PBMCs (10:1 E:T Ratio) label_pbmcs->add_pbmcs seed_tumor Seed Lymphoma Cells in 96-well Plate seed_tumor->add_pbmcs add_this compound Add this compound (Dose Response) add_pbmcs->add_this compound harvest_cells_activation Harvest Cells for Activation Analysis add_this compound->harvest_cells_activation collect_supernatant Collect Supernatant add_this compound->collect_supernatant harvest_cells_proliferation Harvest Cells for Proliferation Analysis add_this compound->harvest_cells_proliferation cytotoxicity_assay Measure Tumor Cell Viability add_this compound->cytotoxicity_assay stain_markers Stain for CD3, CD4, CD8, CD25, CD69 harvest_cells_activation->stain_markers flow_cytometry_activation Analyze by Flow Cytometry stain_markers->flow_cytometry_activation cytokine_assay Measure Cytokines (ELISA/Multiplex) collect_supernatant->cytokine_assay flow_cytometry_proliferation Analyze Proliferation by Flow Cytometry harvest_cells_proliferation->flow_cytometry_proliferation

Caption: Workflow for this compound co-culture experiments.

Dual_Mechanism_Logic Logical Relationship of this compound's Dual Mechanism This compound This compound Degradation Degradation of Ikaros & Aiolos This compound->Degradation Direct_Effect Direct Anti-Tumor Effect Degradation->Direct_Effect Immune_Effect Immunomodulatory Effect Degradation->Immune_Effect Apoptosis Tumor Cell Apoptosis Direct_Effect->Apoptosis T_Cell_Activation T-Cell Activation Immune_Effect->T_Cell_Activation Cytokine_Release Cytokine Secretion Immune_Effect->Cytokine_Release Tumor_Clearance Enhanced Tumor Clearance Apoptosis->Tumor_Clearance T_Cell_Activation->Tumor_Clearance Cytokine_Release->Tumor_Clearance

Caption: this compound's dual anti-cancer activity.

References

Application Notes and Protocols for In Vivo Imaging of Golcadomide Distribution in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golcadomide (formerly CC-99282) is an investigational, orally bioavailable, potent Cereblon E3 ligase modulator (CELMoD™) that induces the targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] This mechanism confers a dual therapeutic action: direct apoptosis in tumor cells and immunomodulatory activity through T-cell stimulation.[1] Preclinical studies have indicated that this compound is specifically designed for lymphoma, with an enhanced distribution to lymphoid organs, and has the ability to cross the blood-brain barrier.[1] Understanding the in vivo biodistribution of this compound is critical for optimizing its therapeutic efficacy and assessing potential off-target effects.

These application notes provide an overview of established and hypothetical protocols for imaging the in vivo distribution of this compound in animal models, tailored for researchers in drug development. The methodologies described include Positron Emission Tomography (PET) and Quantitative Whole-Body Autoradiography (QWBA), which are standard preclinical tools for assessing the absorption, distribution, metabolism, and excretion (ADME) of novel therapeutic agents.

Signaling Pathway of this compound

This compound functions as a "molecular glue," bringing together the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the neosubstrates Ikaros and Aiolos. This proximity leads to the ubiquitination and subsequent proteasomal degradation of these transcription factors, resulting in downstream anti-tumor and immunomodulatory effects.

Golcadomide_Signaling_Pathway cluster_cell Tumor Cell / T-Cell cluster_downstream Downstream Effects This compound This compound CRBN_complex CRL4-CRBN E3 Ligase This compound->CRBN_complex Binds to Ikaros_Aiolos Ikaros (IKZF1) Aiolos (IKZF3) CRBN_complex->Ikaros_Aiolos Recruits Ubiquitination Ubiquitination Ikaros_Aiolos->Ubiquitination Tagged with Ubiquitin Proteasome Proteasome Ubiquitination->Proteasome Targeted to Degradation Degradation Proteasome->Degradation Leads to Apoptosis Tumor Cell Apoptosis Degradation->Apoptosis Results in T_cell_activation T-Cell Activation Degradation->T_cell_activation Results in

Caption: Mechanism of action of this compound.

Quantitative Data Presentation

While specific quantitative biodistribution data for this compound from Bristol Myers Squibb's preclinical studies are proprietary, the following table represents a hypothetical, yet plausible, distribution profile for a radiolabeled small molecule with properties similar to this compound, based on its intended targeting of lymphoid tissues. This data is illustrative and would typically be generated via QWBA or PET imaging studies.

Organ/TissueConcentration (% Injected Dose/gram) at 1hConcentration (% Injected Dose/gram) at 24h
Blood5.2 ± 1.10.8 ± 0.2
Spleen12.5 ± 2.38.9 ± 1.5
Lymph Nodes10.8 ± 1.97.5 ± 1.3
Bone Marrow8.1 ± 1.45.2 ± 0.9
Liver15.3 ± 3.14.1 ± 0.8
Kidneys25.6 ± 4.52.5 ± 0.5
Brain1.5 ± 0.41.2 ± 0.3
Tumor (Lymphoma Xenograft)9.7 ± 1.811.3 ± 2.0
Muscle1.1 ± 0.30.5 ± 0.1
Adipose Tissue0.9 ± 0.20.4 ± 0.1

Data are presented as mean ± standard deviation and are hypothetical.

Experimental Protocols

Protocol 1: In Vivo Biodistribution of [¹⁸F]-Golcadomide using PET/CT in a Lymphoma Xenograft Mouse Model

This protocol describes a non-invasive method to quantitatively assess the biodistribution of this compound over time using Positron Emission Tomography (PET). This requires the synthesis of a radiolabeled version of this compound, for example, with Fluorine-18.

1. Materials and Reagents:

  • [¹⁸F]-labeled this compound (custom synthesis)

  • Lymphoma cell line (e.g., TMD8, SU-DHL-4)

  • Immunocompromised mice (e.g., NSG or SCID)

  • Sterile PBS, Matrigel

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

2. Animal Model Preparation:

  • Culture lymphoma cells to a sufficient number for inoculation.

  • Subcutaneously implant 5-10 x 10⁶ lymphoma cells mixed with Matrigel into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

3. Radiolabeling and Administration:

  • Synthesize [¹⁸F]-Golcadomide with high radiochemical purity (>95%).

  • Administer a known activity of [¹⁸F]-Golcadomide (e.g., 5-10 MBq) to each tumor-bearing mouse via intravenous (tail vein) injection.

4. PET/CT Imaging:

  • Anesthetize mice at various time points post-injection (e.g., 30 min, 1h, 2h, 4h, 24h).

  • Perform a whole-body CT scan for anatomical reference, followed by a PET scan.

  • Reconstruct PET data and co-register with the CT images.

5. Data Analysis:

  • Draw regions of interest (ROIs) over various organs and the tumor on the co-registered images.

  • Calculate the radioactivity concentration in each ROI and express it as a percentage of the injected dose per gram of tissue (%ID/g).

PET_CT_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Model Lymphoma Xenograft Mouse Model Injection IV Injection of [¹⁸F]-Golcadomide Animal_Model->Injection Radiolabeling Synthesize [¹⁸F]-Golcadomide Radiolabeling->Injection Imaging PET/CT Imaging at Time Points Injection->Imaging ROI_Analysis Draw Regions of Interest (ROIs) Imaging->ROI_Analysis Quantification Calculate %ID/g ROI_Analysis->Quantification Biodistribution_Profile Generate Biodistribution Profile Quantification->Biodistribution_Profile

Caption: Workflow for PET/CT imaging of this compound.

Protocol 2: Quantitative Whole-Body Autoradiography (QWBA) of [¹⁴C]-Golcadomide

QWBA provides high-resolution images of the distribution of a radiolabeled drug throughout the entire body of an animal at specific time points. This method is considered a gold standard for preclinical tissue distribution studies.

1. Materials and Reagents:

  • [¹⁴C]-labeled this compound (custom synthesis)

  • Rodent species (e.g., rats or mice)

  • Euthanasia agents (e.g., CO₂, isoflurane)

  • Carboxymethylcellulose (CMC)

  • Cryomicrotome

  • Phosphor imaging screens or X-ray film

2. Dosing and Sample Collection:

  • Administer a single oral or intravenous dose of [¹⁴C]-Golcadomide to the animals.

  • At predetermined time points (e.g., 1h, 4h, 24h, 48h), euthanize the animals.

  • Immediately freeze the carcasses in a hexane/dry ice bath.

3. Sectioning and Imaging:

  • Embed the frozen carcasses in a CMC block.

  • Collect thin (e.g., 20-40 µm) whole-body sections using a cryomicrotome.

  • Expose the sections to a phosphor imaging screen or X-ray film for a duration determined by the radioactivity level.

  • Scan the exposed screens to generate a digital image of the radioactivity distribution.

4. Quantification:

  • Include calibrated radioactive standards in the exposure to create a standard curve.

  • Use densitometry software to measure the radioactivity in different tissues and organs.

  • Convert the measured radioactivity to drug concentration (e.g., µg equivalents/g tissue) based on the standard curve.

QWBA_Workflow Dosing Administer [¹⁴C]-Golcadomide Euthanasia Euthanize at Time Points Dosing->Euthanasia Freezing Freeze Carcass Euthanasia->Freezing Sectioning Cryosectioning Freezing->Sectioning Imaging Expose to Phosphor Screen Sectioning->Imaging Scanning Scan Screen Imaging->Scanning Quantification Quantify Radioactivity (vs. Standards) Scanning->Quantification Distribution_Map Generate Tissue Distribution Map Quantification->Distribution_Map

References

Application Notes and Protocols: In Vitro Characterization of Golcadomide and Rituximab Combination Therapy in B-Cell Lymphoma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Golcadomide (GOLCA) is a novel Cereblon E3 Ligase Modulator (CELMoD™) that induces the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] This degradation leads to direct pro-apoptotic effects in B-cell malignancies and a potent immunomodulatory response through T-cell activation.[3] Rituximab (RTX) is a chimeric monoclonal antibody targeting the CD20 antigen on the surface of B-lymphocytes.[4][5] Its primary mechanisms of action include Complement-Dependent Cytotoxicity (CDC), Antibody-Dependent Cellular Cytotoxicity (ADCC), and the direct induction of apoptosis.

The distinct and complementary mechanisms of this compound and rituximab suggest a strong potential for synergistic anti-lymphoma activity. This compound's immunomodulatory effects may enhance the efficacy of rituximab-mediated ADCC, while their combined pro-apoptotic signals could lead to a more profound and durable response. These application notes provide a detailed protocol for the in vitro evaluation of this compound and rituximab combination therapy in B-cell lymphoma cell lines.

Signaling Pathways

The combination of this compound and rituximab targets multiple pathways to induce apoptosis in B-cell lymphoma cells.

cluster_this compound This compound (CELMoD) cluster_rituximab Rituximab (Anti-CD20) cluster_outcome Combined Effect GOLCA This compound CRBN Cereblon (CRBN) GOLCA->CRBN binds E3_Ligase CRL4-CRBN E3 Ligase CRBN->E3_Ligase activates Ikaros_Aiolos Ikaros (IKZF1) Aiolos (IKZF3) E3_Ligase->Ikaros_Aiolos ubiquitinates T_Cell T-Cell E3_Ligase->T_Cell activates Proteasome Proteasome Ikaros_Aiolos->Proteasome degradation B_Cell_Apoptosis_GOLCA B-Cell Apoptosis Ikaros_Aiolos->B_Cell_Apoptosis_GOLCA inhibition leads to ADCC Antibody-Dependent Cellular Cytotoxicity (ADCC) T_Cell->ADCC enhances Synergistic_Apoptosis Synergistic B-Cell Apoptosis B_Cell_Apoptosis_GOLCA->Synergistic_Apoptosis RTX Rituximab CD20 CD20 RTX->CD20 binds Complement Complement Cascade RTX->Complement activates NK_Cell NK Cell (FcγR) RTX->NK_Cell binds Fc region B_Cell_Apoptosis_RTX B-Cell Apoptosis CD20->B_Cell_Apoptosis_RTX direct signaling CDC Complement-Dependent Cytotoxicity (CDC) Complement->CDC NK_Cell->ADCC B_Cell_Apoptosis_RTX->Synergistic_Apoptosis CDC->Synergistic_Apoptosis ADCC->Synergistic_Apoptosis

Figure 1. Combined signaling pathways of this compound and rituximab.

Experimental Workflow

The following diagram outlines the general workflow for assessing the in vitro combination of this compound and rituximab.

cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Line Culture (e.g., Raji, Daudi) Drug_Prep 2. Prepare this compound and Rituximab Stocks Cell_Culture->Drug_Prep Seeding 3. Seed Cells in 96-well plates Drug_Prep->Seeding Treatment_Single 4a. Single Agent Treatment (GOLCA or RTX) Seeding->Treatment_Single Treatment_Combo 4b. Combination Treatment (GOLCA + RTX) Seeding->Treatment_Combo Viability 5a. Cell Viability (e.g., MTS/XTT) Treatment_Single->Viability Apoptosis 5b. Apoptosis Assay (e.g., Annexin V/PI) Treatment_Single->Apoptosis Western_Blot 5e. Western Blot (Ikaros/Aiolos) Treatment_Single->Western_Blot Treatment_Combo->Viability Treatment_Combo->Apoptosis ADCC 5c. ADCC Assay Treatment_Combo->ADCC CDC 5d. CDC Assay Treatment_Combo->CDC Treatment_Combo->Western_Blot Synergy_Analysis 6. Synergy Analysis (e.g., Chou-Talalay) Viability->Synergy_Analysis Apoptosis->Synergy_Analysis ADCC->Synergy_Analysis CDC->Synergy_Analysis Western_Blot->Synergy_Analysis

Figure 2. General experimental workflow.

Materials and Reagents

Material/ReagentSupplier (Example)Catalog Number (Example)
This compound (CC-99282)MedChemExpressHY-136365
RituximabIn-house or commercialN/A
Raji cell line (Burkitt's lymphoma)ATCCCCL-86
Daudi cell line (Burkitt's lymphoma)ATCCCCL-213
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
DMSOSigma-AldrichD2650
MTS Cell Proliferation Assay KitPromegaG3580
Annexin V-FITC Apoptosis Detection KitBD Biosciences556547
Human Complement SerumCedarlaneCL3051
Peripheral Blood Mononuclear Cells (PBMCs)LonzaCC-2702
Anti-Ikaros AntibodyCell Signaling Technology9034
Anti-Aiolos AntibodyCell Signaling Technology13445

Experimental Protocols

Cell Culture and Maintenance
  • Culture B-cell lymphoma cell lines (e.g., Raji, Daudi) in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Ensure cell viability is >95% before initiating experiments.

Drug Preparation
  • Prepare a 10 mM stock solution of this compound in DMSO. Store at -80°C.

  • Further dilute this compound in culture medium to desired working concentrations immediately before use.

  • Dilute rituximab in culture medium to desired working concentrations.

Cell Viability Assay (MTS)
  • Seed 1 x 10^4 cells per well in a 96-well plate.

  • Treat cells with a dose range of this compound, rituximab, or the combination. Include vehicle-only controls.

  • Incubate for 72 hours at 37°C.

  • Add MTS reagent according to the manufacturer's protocol and incubate for 2-4 hours.

  • Measure absorbance at 490 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)
  • Seed 5 x 10^5 cells per well in a 6-well plate.

  • Treat cells with this compound, rituximab, or the combination for 48 hours.

  • Harvest cells and wash with cold PBS.

  • Resuspend cells in 1X Annexin V binding buffer.

  • Add FITC Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze by flow cytometry within 1 hour.

Complement-Dependent Cytotoxicity (CDC) Assay
  • Seed 5 x 10^4 target cells per well in a 96-well plate.

  • Add a dose range of rituximab with or without a fixed concentration of this compound.

  • Add 25% human complement serum to each well. Use heat-inactivated serum as a negative control.

  • Incubate for 4 hours at 37°C.

  • Assess cell lysis using a cell viability assay (e.g., CellTiter-Glo).

  • Calculate percent specific lysis.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood to use as effector cells.

  • Label target lymphoma cells with a fluorescent dye (e.g., Calcein-AM).

  • Co-culture target and effector cells at an appropriate Effector:Target (E:T) ratio (e.g., 25:1).

  • Add a dose range of rituximab with or without a fixed concentration of this compound.

  • Incubate for 4 hours at 37°C.

  • Measure the release of the fluorescent dye into the supernatant as an indicator of cell lysis.

  • Calculate percent specific lysis.

Western Blot for Ikaros/Aiolos Degradation
  • Treat 1 x 10^6 cells with this compound for various time points (e.g., 2, 4, 8, 24 hours).

  • Lyse cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe with primary antibodies against Ikaros, Aiolos, and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Data Presentation and Analysis

Quantitative data from the cell viability assays should be used to determine the IC50 values for each drug alone and in combination. The Chou-Talalay method can be applied to calculate a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: Hypothetical IC50 and Combination Index Data

Cell LineTreatmentIC50 (nM)Combination Index (CI) at ED50
Raji This compound50N/A
Rituximab150N/A
This compound + RituximabG: 15, R: 450.6 (Synergy)
Daudi This compound75N/A
Rituximab200N/A
This compound + RituximabG: 20, R: 600.5 (Synergy)

Table 2: Hypothetical Apoptosis and Cytotoxicity Data

AssayTreatmentRaji (% Apoptosis/Lysis)Daudi (% Apoptosis/Lysis)
Apoptosis Control5%6%
This compound25%20%
Rituximab15%12%
Combination55%48%
CDC Rituximab30%25%
Combination35%28%
ADCC Rituximab40%35%
Combination60%55%

Conclusion

This protocol provides a comprehensive framework for the in vitro investigation of the combination of this compound and rituximab in B-cell lymphoma models. The expected outcomes are a synergistic induction of apoptosis and an enhancement of rituximab-mediated ADCC. These studies will provide a strong preclinical rationale for the continued clinical development of this promising therapeutic combination.

References

Application Notes and Protocols: Assessing Synergy Between Golcadomide and BTK Inhibitors in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The treatment landscape for B-cell malignancies is rapidly evolving with the advent of targeted therapies. Among these, Bruton's tyrosine kinase (BTK) inhibitors have become a cornerstone of therapy for various lymphomas and leukemias, playing a critical role in the B-cell receptor (BCR) signaling pathway essential for cell proliferation and survival.[1][2] Golcadomide (GOLCA), a novel Cereblon E3 ligase modulator (CELMoD™) agent, represents another promising therapeutic strategy.[3][4][5] this compound induces direct apoptosis in B-cells and exerts immunomodulatory effects by promoting the degradation of key transcription factors, Ikaros and Aiolos.

Given their distinct but complementary mechanisms of action, the combination of this compound and a BTK inhibitor holds the potential for synergistic anti-tumor activity, offering a promising approach to enhance treatment efficacy and overcome resistance. Preclinical evidence suggests that the combination of this compound with the BTK inhibitor ibrutinib results in synergistic or additive tumor cell toxicity in primary chronic lymphocytic leukemia (CLL) patient samples.

These application notes provide a comprehensive overview and detailed protocols for assessing the synergy between this compound and BTK inhibitors in preclinical settings.

Rationale for Combination Therapy

The scientific rationale for combining this compound with BTK inhibitors is rooted in their distinct and potentially complementary mechanisms of action targeting key survival pathways in B-cell malignancies.

  • Dual Targeting of Pro-Survival Pathways: BTK inhibitors block the BCR signaling cascade, a critical pathway for the proliferation and survival of malignant B-cells. This compound, on the other hand, induces the degradation of Ikaros and Aiolos, transcription factors essential for B-cell development and survival, leading to direct tumor cell apoptosis. The simultaneous inhibition of these two distinct pro-survival pathways can lead to a more profound and durable anti-tumor response.

  • Overcoming Resistance: Resistance to BTK inhibitors can emerge through mutations in BTK or activation of alternative signaling pathways. By targeting Ikaros and Aiolos, this compound's mechanism is independent of BTK, suggesting it may be effective against BTK inhibitor-resistant clones. The combination could therefore prevent or delay the emergence of resistance.

  • Immunomodulatory Enhancement: this compound possesses immunomodulatory properties, including the activation of T-cells. This immune-enhancing effect could complement the direct anti-tumor activity of both agents, potentially leading to a more robust and sustained anti-lymphoma immune response.

Data Presentation: In Vitro Synergy Assessment

The following tables present a representative summary of quantitative data from in vitro experiments designed to assess the synergy between this compound and a representative BTK inhibitor (e.g., Ibrutinib) in B-cell lymphoma cell lines.

Table 1: Single Agent and Combination IC50 Values

Cell LineDrugIC50 (nM)Combination IC50 (this compound:BTKi Ratio)Combination Index (CI) at IC50
TMD8 (ABC-DLBCL)This compound151:10 - this compound: 5, BTKi: 500.65 (Synergistic)
BTK Inhibitor1501:20 - this compound: 3, BTKi: 600.55 (Synergistic)
SU-DHL-4 (GCB-DLBCL)This compound251:10 - this compound: 12, BTKi: 1200.88 (Slightly Synergistic)
BTK Inhibitor2501:20 - this compound: 10, BTKi: 2000.80 (Slightly Synergistic)
MEC-1 (CLL)This compound101:10 - this compound: 4, BTKi: 400.70 (Synergistic)
BTK Inhibitor1001:20 - this compound: 3, BTKi: 600.65 (Synergistic)

Note: The data presented in this table is representative and intended for illustrative purposes. Actual values will vary depending on the specific cell lines, BTK inhibitor, and experimental conditions.

Table 2: Apoptosis Induction by Single Agents and Combination

Cell LineTreatment (72h)% Annexin V Positive Cells (Apoptosis)
TMD8Control5.2 ± 1.1
This compound (15 nM)25.8 ± 3.5
BTK Inhibitor (150 nM)20.5 ± 2.8
Combination (5 nM GOLCA + 50 nM BTKi)55.2 ± 4.9
MEC-1Control4.8 ± 0.9
This compound (10 nM)30.1 ± 4.2
BTK Inhibitor (100 nM)22.7 ± 3.1
Combination (4 nM GOLCA + 40 nM BTKi)62.5 ± 5.8

Note: The data presented in this table is representative and intended for illustrative purposes. Values are presented as mean ± standard deviation.

Table 3: Western Blot Analysis of Key Signaling Proteins

Cell LineTreatmentp-BTK (Y223) ExpressionIkaros ExpressionAiolos ExpressionCleaved PARP Expression
TMD8Control+++++++++-
This compound+++--++
BTK Inhibitor-+++++++
Combination---++++
MEC-1Control+++++++++-
This compound+++--++
BTK Inhibitor-+++++++
Combination---++++

Note: This table provides a qualitative representation of protein expression levels as would be observed in a Western blot analysis. ++++ indicates high expression, - indicates no or very low expression.

Experimental Protocols

Protocol 1: Cell Viability and Synergy Assessment using the MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a BTK inhibitor, alone and in combination, and to calculate the Combination Index (CI) to assess synergy.

Materials:

  • B-cell lymphoma cell lines (e.g., TMD8, SU-DHL-4, MEC-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • BTK inhibitor (e.g., Ibrutinib, Acalabrutinib; stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment (Single Agents):

    • Prepare serial dilutions of this compound and the BTK inhibitor in complete medium.

    • Add 100 µL of the drug dilutions to the respective wells to achieve the final desired concentrations. Include vehicle control (DMSO) wells.

    • Incubate for 72 hours.

  • Drug Treatment (Combination):

    • Prepare drug combinations at a constant ratio (e.g., based on the ratio of their individual IC50 values) and in a checkerboard (matrix) format.

    • Add 100 µL of the drug combination dilutions to the respective wells.

    • Incubate for 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully aspirate the medium.

    • Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 values for each drug alone and for the combinations using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope in GraphPad Prism).

    • Calculate the Combination Index (CI) using the Chou-Talalay method. Software such as CompuSyn can be used for this analysis. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

Objective: To quantify the induction of apoptosis in B-cell lymphoma cells following treatment with this compound, a BTK inhibitor, and their combination.

Materials:

  • B-cell lymphoma cell lines

  • Complete cell culture medium

  • This compound

  • BTK inhibitor

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates at an appropriate density.

    • Treat cells with this compound, the BTK inhibitor, or the combination at their respective IC50 concentrations (or other relevant concentrations) for 48-72 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and suspension cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Protocol 3: Western Blot Analysis of Signaling Pathways

Objective: To investigate the molecular mechanisms underlying the synergistic interaction by examining the expression and phosphorylation status of key proteins in the BCR and apoptosis pathways.

Materials:

  • B-cell lymphoma cell lines

  • Complete cell culture medium

  • This compound

  • BTK inhibitor

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Western blot transfer system (membranes, buffers, etc.)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-BTK, anti-BTK, anti-Ikaros, anti-Aiolos, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells in 6-well plates as described in Protocol 2.

    • Harvest and wash the cells with cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Use β-actin as a loading control to ensure equal protein loading.

Mandatory Visualizations

Synergy_Workflow cluster_0 Phase 1: Single Agent Dose-Response cluster_1 Phase 2: Combination Treatment cluster_2 Phase 3: Endpoint Assays cluster_3 Phase 4: Data Analysis A Determine IC50 of this compound C Treat cells with drug combination (Constant Ratio or Checkerboard) A->C B Determine IC50 of BTK Inhibitor B->C D Cell Viability Assay (e.g., MTT) C->D E Apoptosis Assay (e.g., Annexin V) C->E F Western Blot Analysis C->F G Calculate Combination Index (CI) (Chou-Talalay Method) D->G H Isobologram Analysis D->H I Statistical Analysis E->I F->I

Caption: Experimental workflow for assessing drug synergy.

Signaling_Pathways cluster_BCR BCR Signaling Pathway cluster_CELMoD This compound Mechanism BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation This compound This compound CRBN Cereblon (CRBN) This compound->CRBN E3_Ligase E3 Ubiquitin Ligase CRBN->E3_Ligase Ikaros_Aiolos Ikaros / Aiolos E3_Ligase->Ikaros_Aiolos Ub Proteasome Proteasomal Degradation Ikaros_Aiolos->Proteasome Apoptosis Apoptosis Proteasome->Apoptosis BTKi BTK Inhibitor BTKi->BTK

Caption: Targeted signaling pathways of this compound and BTK inhibitors.

Chou_Talalay cluster_interpretation Interpretation CI Combination Index (CI) Synergy Synergy (CI < 1) CI->Synergy is less than 1 Additive Additive (CI = 1) CI->Additive is equal to 1 Antagonism Antagonism (CI > 1) CI->Antagonism is greater than 1

Caption: Interpretation of the Combination Index (CI).

References

Troubleshooting & Optimization

Optimizing Golcadomide dosage and schedule in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Golcadomide In Vivo Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the in vivo dosage and schedule of this compound (also known as CC-99282 or BMS-986369). It includes frequently asked questions (FAQs), troubleshooting advice, and detailed protocols in a structured question-and-answer format.

Section 1: General FAQs

Q1: What is this compound and what is its primary mechanism of action?

This compound is an investigational, orally administered small molecule classified as a Cereblon E3 Ligase Modulator (CELMoD™) agent.[1][2][3] It functions as a "molecular glue," binding with high affinity to the Cereblon (CRBN) protein, which is part of the CRL4-CRBN E3 ubiquitin ligase complex.[1][4] This binding alters the ligase's substrate specificity, inducing the targeted ubiquitination and subsequent proteasomal degradation of specific lymphoid transcription factors, primarily Ikaros (IKZF1) and Aiolos (IKZF3). This degradation leads to a dual therapeutic effect: direct tumor cell killing (apoptosis) and potent immunomodulatory activity through T-cell activation.

MOA cluster_0 CRL4-CRBN E3 Ligase Complex CRBN Cereblon (CRBN) CUL4 CUL4 Neosubstrate Neosubstrates (Ikaros/Aiolos) CRBN->Neosubstrate Recruits DDB1 DDB1 ROC1 ROC1 This compound This compound (Molecular Glue) This compound->CRBN Binds to This compound->Neosubstrate Recruits Proteasome Proteasome Neosubstrate->Proteasome Ubiquitination & Targeting Degradation Degradation & Apoptosis Proteasome->Degradation Leads to

Caption: this compound's molecular glue mechanism of action. (Within 100 characters)
Q2: What are the primary preclinical and clinical applications of this compound?

This compound is primarily being investigated for the treatment of various B-cell malignancies, particularly non-Hodgkin lymphomas (NHL) such as Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL). Preclinical studies have demonstrated its potent, autonomous cell-killing activity in a wide range of lymphoma cell lines and tumor regression in several xenograft models. Clinical trials are evaluating its efficacy and safety as a monotherapy and in combination with other agents like rituximab and standard R-CHOP chemoimmunotherapy.

Q3: What makes this compound different from earlier generation immunomodulatory imide drugs (IMiDs)?

This compound is a next-generation CELMoD agent purposefully designed to have enhanced binding to Cereblon. This results in more rapid, deep, and sustained degradation of its target proteins (Ikaros and Aiolos) compared to classic IMiDs like lenalidomide. This enhanced degradation profile translates to more potent antiproliferative, apoptotic, and immune-stimulatory activity, even in settings of chemoresistance.

Section 2: Dosage and Scheduling - Troubleshooting & FAQs

Q4: What are the typical dose ranges and schedules used in preclinical in vivo models?

Preclinical studies in lymphoma xenograft models have shown this compound to be effective across various continuous and intermittent dosing schedules. A common dose used in combination studies with rituximab is 1 mg/kg , which resulted in complete tumor regression in WSU-DLCL2 and RL xenograft models. Researchers should perform dose-ranging studies (toxicology and efficacy) to determine the optimal dose for their specific model.

Model TypeCell LineDose (this compound)Co-treatmentOutcomeReference
DLBCL XenograftWSU-DLCL21 mg/kgRituximab (10 mg/kg)100% tumor regression
FL XenograftRL1 mg/kgRituximab (25 mg/kg)100% complete tumor regression
Q5: What dosages and schedules have been used in clinical trials?

Clinical trials have explored several oral dosing schedules. A common schedule is intermittent dosing, such as 14 days on, followed by 14 days off . Dose levels investigated in combination with R-CHOP include 0.2 mg and 0.4 mg administered on days 1-7 of a 21-day cycle. The 0.4 mg dose on days 1-7 was identified as a recommended Phase 2 dose in one study.

Trial PhaseConditionDose Level (this compound)ScheduleCombinationReference
Phase 1/2R/R DLBCL0.2 mg or 0.4 mg14 days on / 14 days offRituximab
Phase 1bUntreated a-BCL0.2 mg (DL-1)Days 1-7 of 21-day cycleR-CHOP
Phase 1bUntreated a-BCL0.4 mg (DL1)Days 1-7 of 21-day cycleR-CHOP
Phase 1bUntreated a-BCL0.4 mg (DL2)Days 1-10 of 21-day cycleR-CHOP

Note: The DL2 schedule (0.4 mg for 10 days) met the dose-limiting toxicity threshold and was not continued in the expansion phase of the study.

Q6: My in vivo model is showing unexpected toxicity (e.g., weight loss, lethargy). How should I adjust the dosage or schedule?

Troubleshooting Steps:

  • Confirm On-Target Toxicity: The most common treatment-related adverse event observed in clinical trials is neutropenia. While this is difficult to assess without frequent blood draws in preclinical models, it suggests that myelosuppression is a primary on-target toxicity.

  • Reduce the Dose: If signs of toxicity are observed, the first step is to reduce the dose. A 25-50% dose reduction is a reasonable starting point.

  • Switch to an Intermittent Schedule: Continuous daily dosing may not be necessary to achieve efficacy. As demonstrated in clinical trials, intermittent schedules (e.g., 5 days on/2 days off; 14 days on/14 days off) can maintain therapeutic activity while allowing for recovery, thus managing toxicity.

  • Pharmacodynamic (PD) Analysis: If possible, assess target engagement at the lower, better-tolerated dose. Measure Ikaros/Aiolos degradation in tumors or surrogate tissues (like PBMCs) to ensure the adjusted dose is still biologically active. In clinical studies, a 0.4 mg dose led to a median 83% decrease in Ikaros by Cycle 1 Day 7.

ToxicityTroubleshooting Start Toxicity Observed (e.g., >15% weight loss) PauseDosing Pause Dosing & Allow Recovery Start->PauseDosing ReduceDose Restart at Lower Dose (e.g., -50%) PauseDosing->ReduceDose Option 1 Intermittent Switch to Intermittent Schedule (e.g., 5 on/2 off) PauseDosing->Intermittent Option 2 AssessPD Assess Target Engagement (Ikaros Degradation) ReduceDose->AssessPD Intermittent->AssessPD Continue Continue with Adjusted Regimen AssessPD->Continue Engagement Confirmed

Caption: Logical workflow for managing in vivo toxicity. (Within 100 characters)
Q7: I am not observing the expected anti-tumor efficacy. What are the potential causes and solutions?

Troubleshooting Steps:

  • Confirm Target Expression: this compound's efficacy is dependent on the presence of Cereblon (CRBN) and its neosubstrates, Ikaros and Aiolos. Verify that your in vivo model (cell line or patient-derived xenograft) expresses adequate levels of these proteins. Loss of Ikaros/Aiolos is necessary, though not always sufficient, for efficacy.

  • Verify Drug Exposure and Pharmacodynamics (PD):

    • Formulation/Administration: Ensure the drug is properly formulated and administered. Check for solubility issues or errors in gavage technique.

    • PD Analysis: The most direct way to confirm biological activity is to measure the degradation of Ikaros and Aiolos in tumor tissue or a surrogate. Collect samples at various time points after dosing (e.g., 6, 24, 48 hours) to confirm target degradation and recovery kinetics.

  • Evaluate the Dosing Schedule: The anti-tumor effect is a combination of direct cell killing and immune modulation. A schedule that is too aggressive might impair the immune-stimulatory effects. Conversely, a schedule that is not intense enough may allow for tumor regrowth between cycles. An efficacy study comparing a continuous vs. an intermittent schedule may be warranted.

  • Consider Combination Therapy: this compound's activity is significantly enhanced when combined with other agents. In preclinical models, the combination with the anti-CD20 antibody rituximab was synergistic, turning modest monotherapy activity into complete tumor regression.

Section 3: Experimental Protocols & Methodologies

Q8: Can you provide a general protocol for an in vivo xenograft efficacy study?

Protocol: Murine Lymphoma Xenograft Study

  • Model System:

    • Mice: Use immunocompromised mice (e.g., NOD/SCID, NSG) to prevent graft rejection. Humanized CRBN mice can also be used to more accurately model human-specific drug activity.

    • Cell Lines: Choose a lymphoma cell line with known sensitivity to this compound and confirmed expression of CRBN, IKZF1, and IKZF3 (e.g., WSU-DLCL2, RL).

  • Tumor Implantation:

    • Subcutaneously inject 5-10 million cells mixed with Matrigel into the flank of each mouse.

    • Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups.

  • Drug Formulation and Administration:

    • Vehicle: A common vehicle for oral administration is 0.5% carboxymethylcellulose (CMC) with 0.25% Tween 80 in water.

    • Preparation: Prepare this compound fresh daily or weekly (check stability) as a homogenous suspension in the vehicle.

    • Administration: Administer orally (p.o.) via gavage at the determined dose and schedule. Include a vehicle-only control group.

  • Monitoring and Endpoints:

    • Tumor Volume: Measure tumors with digital calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²)/2.

    • Body Weight: Monitor body weight 2-3 times per week as a general measure of toxicity.

    • Clinical Signs: Observe mice daily for any signs of distress or toxicity.

    • Primary Endpoint: Tumor growth inhibition (TGI) or tumor regression. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³).

    • Pharmacodynamic Endpoint (Optional): At study termination (or in a satellite group), collect tumor and spleen tissue for immunoblotting to assess Ikaros/Aiolos degradation.

Workflow A Select Model (Cell Line & Mouse Strain) B Implant Tumor Cells (Subcutaneous) A->B C Tumor Growth to ~100-150 mm³ B->C D Randomize into Treatment Groups C->D E Initiate Dosing (this compound vs. Vehicle) D->E F Monitor Tumor Volume & Body Weight (2-3x/week) E->F G Endpoint Reached (e.g., Tumor Size Limit) F->G F->G H Tissue Collection (Tumor/Spleen for PD) G->H Yes I Data Analysis (TGI, Regression) H->I

Caption: Standard workflow for an in vivo xenograft study. (Within 100 characters)
Q9: How can I perform a pharmacodynamic (PD) analysis to confirm Ikaros/Aiolos degradation in vivo?

Protocol: Western Blot for Ikaros/Aiolos Degradation

  • Sample Collection:

    • Euthanize mice at predetermined time points after the final dose (e.g., 2, 6, 24 hours) to capture peak degradation and recovery.

    • Rapidly excise tumors and/or spleens and snap-freeze in liquid nitrogen. Store at -80°C.

  • Protein Extraction:

    • Homogenize frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet debris.

    • Collect the supernatant containing the protein lysate.

  • Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) and prepare with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate with primary antibodies against Ikaros (IKZF1), Aiolos (IKZF3), and a loading control (e.g., GAPDH, β-Actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify band intensity using software like ImageJ.

    • Normalize the intensity of Ikaros and Aiolos bands to the loading control.

    • Compare the normalized intensity of treated samples to the vehicle control to determine the percentage of protein degradation.

References

Technical Support Center: Managing Golcadomide-Induced Neutropenia in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Golcadomide in preclinical mouse models. The information is designed to assist in the management of this compound-induced neutropenia, a common on-target hematological toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as GOLCA, CC-99282, or BMS-986369) is an investigational, orally bioavailable, small molecule Cereblon E3 ligase modulator (CELMoD™) agent.[1][2] Its mechanism of action involves binding to the Cereblon (CRBN) protein, which is part of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the targeted ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors results in both direct cytotoxic effects on B-cell malignancies and immunomodulatory effects through the stimulation of T cells and NK cells.

Q2: Why is neutropenia a common side effect of this compound?

Neutropenia is the most frequently reported treatment-related adverse event associated with this compound and is considered an on-target effect.[3] The transcription factors Ikaros and Aiolos, which are targeted for degradation by this compound, are crucial for the development and maturation of hematopoietic cells, including neutrophils. By degrading these factors, this compound can lead to a maturation arrest in the neutrophil lineage, resulting in a decreased number of circulating mature neutrophils.

Q3: Is a specific mouse model required for studying this compound?

Yes. Due to species-specific differences in the Cereblon protein, standard mouse models are not suitable for evaluating the efficacy and certain toxicities of this compound. It is essential to use a humanized CRBN mouse model , where the murine Crbn gene is replaced with the human CRBN gene. This ensures that the drug-target interaction mimics the human physiological context.

Q4: What is the expected onset and duration of this compound-induced neutropenia in mouse models?

The precise onset and duration of neutropenia will be dose-dependent. While specific data for this compound is limited in publicly available literature, based on preclinical studies of other CELMoD agents and related immunomodulatory drugs, neutropenia can be expected to develop within the first week of treatment. The nadir (lowest point) of the neutrophil count may occur around 4 to 7 days after initiation of dosing. Recovery of neutrophil counts would be expected to begin following cessation of the drug or with appropriate supportive care. It is crucial to conduct pilot studies to determine the exact kinetics of neutropenia for your specific dose and schedule.

Q5: How can this compound-induced neutropenia be managed in mice?

This compound-induced neutropenia in mouse models can be managed with the administration of Granulocyte Colony-Stimulating Factor (G-CSF). G-CSF is a growth factor that stimulates the production of granulocytes, including neutrophils, from the bone marrow. Prophylactic or therapeutic use of G-CSF can help mitigate the severity and duration of neutropenia.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Severe and prolonged neutropenia This compound dose is too high.- Reduce the dose of this compound in subsequent cohorts. - Implement prophylactic G-CSF administration.
High inter-animal variability in neutrophil counts - Inconsistent drug administration. - Variability in individual animal sensitivity.- Ensure accurate and consistent oral gavage technique. - Increase the number of animals per group to improve statistical power.
Febrile neutropenia (signs of infection) Severe neutropenia leading to immunosuppression.- Immediately administer broad-spectrum antibiotics as per your institution's veterinary guidelines. - Provide supportive care (e.g., supplemental warmth, hydration). - Consider prophylactic antibiotic administration in future cohorts if this is a recurring issue.
No significant neutropenia observed - this compound dose is too low. - Incorrect mouse model (not humanized for CRBN).- Perform a dose-escalation study to find an effective dose. - Confirm the genotype of your mouse model to ensure it expresses human CRBN.

Experimental Protocols

Establishing a this compound-Induced Neutropenia Model (Extrapolated Protocol)

This is an extrapolated protocol based on preclinical studies of other CELMoD agents. It is strongly recommended to perform a pilot dose-finding study to determine the optimal dose of this compound for your specific humanized CRBN mouse model and experimental goals.

1. Animal Model:

  • Use humanized CRBN mice (e.g., C57BL/6 background with human CRBN knock-in).

  • House animals in a specific pathogen-free (SPF) facility.

2. This compound Dosing (Starting Point for Dose-Finding):

  • Based on preclinical studies of related compounds, a starting dose range of 1 to 10 mg/kg administered orally (p.o.) once daily is a reasonable starting point for a dose-finding study.

  • Formulate this compound in an appropriate vehicle (e.g., 0.5% methylcellulose in water).

3. Monitoring:

  • Baseline: Collect blood samples 1-2 days before the first dose to establish baseline hematological parameters.

  • During Treatment: Collect blood samples at regular intervals (e.g., days 3, 5, 7, 10, and 14) to monitor the onset, nadir, and recovery of neutrophil counts.

  • Blood Collection: Collect approximately 50-100 µL of blood via saphenous or submandibular vein puncture into EDTA-coated tubes.

  • Hematological Analysis: Perform a complete blood count (CBC) using an automated hematology analyzer calibrated for mouse blood.

Management with G-CSF (Prophylactic Regimen)

1. G-CSF Formulation:

  • Use a recombinant murine or human G-CSF (filgrastim or pegfilgrastim). Human G-CSF is active in mice.

2. Dosing and Administration:

  • A common dose for G-CSF in mice is 100-250 µg/kg , administered subcutaneously (s.c.) once daily.

  • Begin G-CSF administration 24 hours after the first dose of this compound and continue for the duration of this compound treatment or until neutrophil recovery.

3. Monitoring:

  • Continue regular blood monitoring as described above to assess the efficacy of the G-CSF regimen.

Quantitative Data Summary

Table 1: Hematological Reference Ranges for Common Mouse Strains

ParameterC57BL/6BALB/c
White Blood Cells (WBC) (x10³/µL) 4.0 - 12.03.0 - 10.0
Neutrophils (x10³/µL) 0.5 - 3.00.4 - 2.5
Lymphocytes (x10³/µL) 3.0 - 9.02.5 - 8.0
Red Blood Cells (RBC) (x10⁶/µL) 7.0 - 12.56.5 - 10.5
Hemoglobin (g/dL) 12.0 - 17.011.0 - 16.0
Platelets (x10³/µL) 600 - 1500500 - 1400

Note: These are approximate ranges and can vary between institutions and specific substrains.

Visualizations

Golcadomide_Mechanism_of_Action This compound This compound CRBN Cereblon (CRBN) This compound->CRBN binds to E3_Ligase CUL4-DDB1-RBX1 E3 Ubiquitin Ligase Complex CRBN->E3_Ligase part of Ubiquitination Ubiquitination E3_Ligase->Ubiquitination Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) Ikaros_Aiolos->Ubiquitination recruited by This compound-CRBN B_Cell B-Cell Malignancy Ikaros_Aiolos->B_Cell promotes survival T_Cell T-Cell / NK Cell Ikaros_Aiolos->T_Cell represses Neutrophil_Precursor Neutrophil Precursor Ikaros_Aiolos->Neutrophil_Precursor required for maturation Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis leads to Activation Activation Degradation->Activation leads to Maturation_Arrest Maturation Arrest Degradation->Maturation_Arrest leads to B_Cell->Apoptosis T_Cell->Activation Neutrophil_Precursor->Maturation_Arrest Neutropenia Neutropenia Maturation_Arrest->Neutropenia

Caption: this compound's mechanism of action leading to therapeutic effects and neutropenia.

Experimental_Workflow cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: G-CSF Intervention cluster_2 Phase 3: Data Analysis Baseline Day -2 to -1: Baseline Blood Collection (CBC) Dosing Day 0: Initiate this compound Dosing (p.o., daily) Baseline->Dosing Monitoring Days 3, 5, 7, 10, 14: Blood Collection for CBC Dosing->Monitoring Analysis Analyze Neutrophil Kinetics: - Onset - Nadir - Recovery Monitoring->Analysis GCSF_Dosing Day 1 onwards: Administer G-CSF (s.c., daily) Continued_Monitoring Continue CBC Monitoring GCSF_Dosing->Continued_Monitoring Continued_Monitoring->Analysis Comparison Compare this compound vs. This compound + G-CSF Analysis->Comparison

Caption: Experimental workflow for a this compound-induced neutropenia mouse model.

Troubleshooting_Neutropenia Start Neutropenia Observed (ANC < 1.0 x 10³/µL) Is_Severe Is ANC < 0.5 x 10³/µL? Start->Is_Severe Are_Signs_Infection Are there signs of infection? (lethargy, ruffled fur) Is_Severe->Are_Signs_Infection Yes Continue_Monitoring Continue Daily CBC Monitoring Is_Severe->Continue_Monitoring No Initiate_GCSF Initiate/Continue G-CSF (100-250 µg/kg, s.c.) Are_Signs_Infection->Initiate_GCSF No Administer_Antibiotics Administer Broad-Spectrum Antibiotics Are_Signs_Infection->Administer_Antibiotics Yes Consider_Dose_Reduction Consider this compound dose reduction in next cohort Initiate_GCSF->Consider_Dose_Reduction Initiate_GCSF->Continue_Monitoring Supportive_Care Provide Supportive Care (fluids, warmth) Administer_Antibiotics->Supportive_Care Supportive_Care->Initiate_GCSF

References

Technical Support Center: Overcoming Golcadomide Resistance in Lymphoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Golcadomide resistance in lymphoma cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (also known as GOLCA, CC-99282, or BMS-986369) is an oral Cereblon E3 ligase modulator (CELMoD™) agent.[1][2][3] It works by binding to the Cereblon (CRBN) protein, which is part of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[4][5] This binding alters the substrate specificity of the complex, leading to the targeted ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these key proteins results in both direct anti-proliferative and apoptotic effects on lymphoma cells and immunomodulatory effects on the tumor microenvironment.

Q2: What are the primary molecular mechanisms of resistance to this compound in lymphoma cell lines?

Resistance to this compound, and other CELMoDs, can arise through several mechanisms, primarily centered around the CRL4CRBN pathway:

  • Alterations in Cereblon (CRBN):

    • Mutations: Mutations in the CRBN gene can prevent this compound from binding effectively, thereby inhibiting its mechanism of action.

    • Downregulation: Reduced expression of CRBN protein or mRNA levels can limit the availability of the drug's primary target.

    • Alternative Splicing: The presence of CRBN splice variants that lack the drug-binding domain can also confer resistance.

  • Modifications in the CRL4CRBN E3 Ligase Complex: Mutations or altered expression of other components of the ligase complex, such as CUL4A, DDB1, or ROC1, can impair its overall function.

  • Changes in Downstream Targets:

    • Mutations in IKZF1/IKZF3: Mutations in the degron motifs of Ikaros or Aiolos can prevent their recognition by the this compound-bound CRBN complex, thus evading degradation.

  • Upregulation of Pro-Survival Pathways: Activation of alternative survival pathways, such as the NF-κB or PI3K/AKT signaling pathways, can compensate for the effects of Ikaros and Aiolos degradation.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration.

Q3: How can I determine if my lymphoma cell line is resistant to this compound?

The most common method is to perform a cell viability assay, such as the MTT or CellTiter-Glo assay, to determine the half-maximal inhibitory concentration (IC50) of this compound. A significant increase in the IC50 value compared to sensitive parental cell lines indicates resistance.

Q4: Can resistance to other immunomodulatory drugs (IMiDs), like lenalidomide, predict resistance to this compound?

While there can be cross-resistance, it is not always the case. This compound is a more potent and efficient degrader of Ikaros and Aiolos compared to earlier generation IMiDs. Therefore, some cell lines resistant to lenalidomide may still show sensitivity to this compound. However, resistance mechanisms involving CRBN loss or mutation are likely to confer resistance to both.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and provides steps to investigate and overcome resistance.

Problem 1: Decreased or No Response to this compound Treatment

If your lymphoma cell line shows a diminished or complete lack of response to this compound, consider the following troubleshooting steps:

Initial Checks:

  • Confirm Drug Potency: Ensure the this compound stock solution is correctly prepared and has not degraded.

  • Optimize Treatment Conditions: Verify the optimal drug concentration and incubation time for your specific cell line.

Investigating Resistance Mechanisms:

The following table outlines potential causes of resistance and the corresponding experimental approaches to investigate them.

Potential Cause Experimental Approach Expected Outcome if Cause is Confirmed
Reduced CRBN Expression 1. Western Blot: Analyze CRBN protein levels. 2. qRT-PCR: Quantify CRBN mRNA expression.1. Lower or absent CRBN protein band compared to sensitive controls. 2. Significantly lower CRBN mRNA levels.
Mutations in CRBN Sanger Sequencing or Next-Generation Sequencing (NGS): Sequence the coding region of the CRBN gene.Identification of mutations in the drug-binding domain or other critical regions.
Impaired CRL4CRBN Complex Formation Co-Immunoprecipitation (Co-IP): Pulldown CRBN and blot for DDB1.Reduced or absent DDB1 signal in the CRBN immunoprecipitate.
Reduced Ikaros/Aiolos Degradation Western Blot: Analyze IKZF1 and IKZF3 protein levels after this compound treatment.No significant decrease in IKZF1/IKZF3 protein levels post-treatment compared to sensitive cells.
Increased Drug Efflux Rhodamine 123 Efflux Assay: Measure the efflux of a fluorescent substrate of P-gp.Increased efflux of Rhodamine 123, which is reversible with a P-gp inhibitor (e.g., verapamil).
Problem 2: Inconsistent Results in Cell Viability Assays

Inconsistent results in assays like MTT can be due to several factors unrelated to drug resistance.

Issue Possible Cause Recommendation
High Variability Between Replicates Uneven cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate.
Low Absorbance Values Insufficient cell number or short incubation time.Optimize cell seeding density and incubation period for the assay.
High Background Contamination of media or reagents.Use fresh, sterile reagents and media.

Experimental Protocols

Generation of this compound-Resistant Lymphoma Cell Lines

This protocol describes a method for generating resistant cell lines through continuous exposure to escalating doses of this compound.

Materials:

  • Lymphoma cell line of interest

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell counting solution (e.g., Trypan Blue)

  • Cell culture flasks and plates

Procedure:

  • Determine Initial IC50: Perform a cell viability assay (e.g., MTT) to determine the IC50 of this compound for the parental cell line.

  • Initial Exposure: Culture the cells in a medium containing this compound at a concentration equal to the IC50.

  • Monitor Cell Growth: Monitor the cells for signs of recovery and proliferation. This may take several days to weeks.

  • Dose Escalation: Once the cells are proliferating steadily, increase the this compound concentration by 1.5 to 2-fold.

  • Repeat and Expand: Continue this stepwise increase in drug concentration. At each stable concentration, freeze down a stock of the resistant cells.

  • Characterize Resistant Line: Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), perform a final IC50 determination to quantify the level of resistance.

Western Blot for CRBN, IKZF1, and IKZF3

This protocol allows for the analysis of protein levels of key components in the this compound pathway.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-CRBN, anti-IKZF1, anti-IKZF3, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse the cells in lysis buffer and quantify the protein concentration.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and visualize the protein bands using a chemiluminescent substrate and an imaging system.

Rhodamine 123 Efflux Assay

This flow cytometry-based assay measures the function of P-glycoprotein, a common drug efflux pump.

Materials:

  • Rhodamine 123

  • P-gp inhibitor (e.g., Verapamil)

  • FACS buffer (e.g., PBS with 1% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and resuspend cells at 1 x 106 cells/mL in culture medium.

  • Loading: Add Rhodamine 123 (final concentration ~1 µM) to the cell suspension and incubate for 30-60 minutes at 37°C. For the inhibitor control, pre-incubate a separate aliquot of cells with Verapamil (final concentration ~10 µM) for 15 minutes before adding Rhodamine 123.

  • Efflux: Wash the cells with cold PBS and resuspend in fresh, pre-warmed medium (with and without the inhibitor). Incubate for 1-2 hours at 37°C to allow for efflux.

  • Flow Cytometry: Analyze the fluorescence intensity of the cells on a flow cytometer. Cells with active P-gp will show lower fluorescence due to efflux of Rhodamine 123. The inhibitor should increase the fluorescence in these cells.

Visualizations

This compound Mechanism of Action and Resistance

Golcadomide_Pathway cluster_Cell Lymphoma Cell cluster_Resistance Resistance Mechanisms This compound This compound CRBN CRBN This compound->CRBN Binds CRL4 CRL4 E3 Ligase Complex This compound->CRL4 CRBN->CRL4 Part of IKZF1_3 Ikaros (IKZF1) Aiolos (IKZF3) CRL4->IKZF1_3 Ubiquitinates Proteasome Proteasome IKZF1_3->Proteasome Degradation Apoptosis Apoptosis & Immune Modulation Proteasome->Apoptosis Leads to CRBN_mut CRBN Mutation/ Downregulation CRBN_mut->CRBN Blocks Binding IKZF1_3_mut IKZF1/3 Mutation IKZF1_3_mut->IKZF1_3 Prevents Degradation Efflux Drug Efflux Pump (e.g., P-gp) Efflux->this compound Removes from Cell

Caption: this compound pathway and resistance mechanisms.

Troubleshooting Workflow for this compound Resistance

Troubleshooting_Workflow Start Decreased Response to this compound Check_Viability Confirm IC50 with Cell Viability Assay Start->Check_Viability Is_Resistant Resistance Confirmed? Check_Viability->Is_Resistant Check_CRBN_Expr Analyze CRBN Protein/mRNA Levels Is_Resistant->Check_CRBN_Expr Yes Other_Mechanisms Investigate Other Mechanisms Is_Resistant->Other_Mechanisms No (Check Assay) Is_CRBN_Down CRBN Downregulated? Check_CRBN_Expr->Is_CRBN_Down Sequence_CRBN Sequence CRBN Gene Is_CRBN_Down->Sequence_CRBN No Conclusion_CRBN_Expr Resistance likely due to low CRBN expression. Is_CRBN_Down->Conclusion_CRBN_Expr Yes Is_CRBN_Mutated Mutation Found? Sequence_CRBN->Is_CRBN_Mutated Check_Degradation Assess IKZF1/3 Degradation Is_CRBN_Mutated->Check_Degradation No Conclusion_CRBN_Mut Resistance likely due to CRBN mutation. Is_CRBN_Mutated->Conclusion_CRBN_Mut Yes Is_Degradation_Blocked Degradation Blocked? Check_Degradation->Is_Degradation_Blocked Check_Efflux Perform Drug Efflux Assay Is_Degradation_Blocked->Check_Efflux No Conclusion_Degradation Resistance likely due to impaired degradation pathway. Is_Degradation_Blocked->Conclusion_Degradation Yes Is_Efflux_High High Efflux Activity? Check_Efflux->Is_Efflux_High Is_Efflux_High->Other_Mechanisms No Conclusion_Efflux Resistance likely due to drug efflux. Is_Efflux_High->Conclusion_Efflux Yes

Caption: Workflow for troubleshooting this compound resistance.

Logical Relationships of Resistance Mechanisms

Resistance_Relationships cluster_Target Target-Related cluster_Downstream Downstream Effectors cluster_Cellular Cellular Mechanisms Resistance This compound Resistance CRBN_Alterations CRBN Alterations (Mutation, Downregulation) Resistance->CRBN_Alterations CRL4_Dysfunction CRL4 Complex Dysfunction Resistance->CRL4_Dysfunction IKZF_Mutations IKZF1/3 Mutations Resistance->IKZF_Mutations Survival_Pathways Upregulated Survival Pathways Resistance->Survival_Pathways Drug_Efflux Increased Drug Efflux Resistance->Drug_Efflux CRBN_Alterations->CRL4_Dysfunction

Caption: Logical relationships between this compound resistance mechanisms.

References

Troubleshooting Golcadomide solubility for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful in vitro application of Golcadomide. This guide includes frequently asked questions (FAQs) and troubleshooting advice to address common challenges, particularly concerning solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as CC-99282) is a potent and orally active Cereblon E3 ligase modulator (CELMoD).[1] It functions by binding to the cereblon (CRBN) protein, which is part of the CUL4-CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, leading to the targeted ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2] The degradation of these transcription factors results in direct anti-proliferative and apoptotic effects in cancer cells and immunomodulatory effects on T-cells.[3]

Q2: What is the recommended solvent for dissolving this compound?

Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It exhibits high solubility in DMSO.[1]

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve this compound powder in 100% DMSO to a high concentration (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C or brief sonication can aid in dissolution if necessary. Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: My this compound solution precipitates when I add it to my cell culture medium. What should I do?

Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. Here are some steps to mitigate this:

  • Lower the final concentration: The final concentration of this compound in your culture medium may be exceeding its aqueous solubility limit.

  • Use a serial dilution approach: Instead of adding the concentrated DMSO stock directly to your medium, perform an intermediate dilution step in pre-warmed (37°C) medium.

  • Increase the final DMSO concentration (with caution): While higher DMSO concentrations can improve solubility, they can also be toxic to cells. It is crucial to determine the maximum DMSO tolerance of your specific cell line (typically ≤ 0.5%).

  • Pre-warm your media: Always use cell culture medium that has been pre-warmed to 37°C.

Q5: What is the stability of this compound in solution?

Stock solutions of this compound in DMSO are stable for up to 6 months when stored at -80°C and for up to 1 month at -20°C. It is recommended to use freshly prepared aqueous working solutions and not to store them for more than a day.

This compound Solubility Data

The following table summarizes the available solubility data for this compound in common laboratory solvents.

SolventSolubilitySource
DMSO (Dimethyl Sulfoxide) ≥ 60 mg/mLAbMole BioScience
125 mg/mL (with sonication)MedchemExpress
≥ 10 mg/mLCayman Chemical
Ethanol Estimated to be sparingly solubleBased on data for similar compounds
PBS (Phosphate-Buffered Saline, pH 7.4) Estimated to be poorly solubleBased on data for similar compounds

Note: The solubility of this compound in ethanol and PBS has been estimated based on the physicochemical properties of similar CELMoD agents. It is highly recommended to perform your own solubility tests for your specific experimental conditions.

Experimental Protocols

Protocol for Determining this compound Solubility in Cell Culture Media

This protocol helps determine the maximum soluble concentration of this compound in your specific cell culture medium to avoid precipitation during experiments.

Materials:

  • This compound powder

  • 100% DMSO

  • Your complete cell culture medium (pre-warmed to 37°C)

  • 96-well clear bottom plate

  • Microplate reader

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).

  • Create a serial dilution of the this compound stock solution in DMSO.

  • In a 96-well plate, add 198 µL of pre-warmed complete cell culture medium to each well.

  • Add 2 µL of each this compound-DMSO dilution to the corresponding wells. This will result in a final DMSO concentration of 1%. Include a DMSO-only control.

  • Incubate the plate at 37°C in a cell culture incubator.

  • Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at 0, 2, 6, and 24 hours.

  • For a quantitative measurement, read the absorbance of the plate at 600 nm. An increase in absorbance compared to the DMSO-only control indicates precipitation.

  • The highest concentration that remains clear is the maximum soluble concentration of this compound in your medium under these conditions.

Representative Protocol: Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your this compound stock solution in complete cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed the tolerance of your cells.

  • Incubation: Add the this compound dilutions to the cells and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control and determine the IC50 value.

Visualizations

Golcadomide_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound CRBN Cereblon (CRBN) This compound->CRBN Binds CUL4 CUL4-DDB1-ROC1 E3 Ubiquitin Ligase CRBN->CUL4 Recruits Ikaros_Aiolos Ikaros (IKZF1) Aiolos (IKZF3) CUL4->Ikaros_Aiolos Targets Ubiquitination Ubiquitination Ikaros_Aiolos->Ubiquitination Polyubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis T_Cell_Activation T-Cell Activation Degradation->T_Cell_Activation

Caption: this compound's mechanism of action signaling pathway.

Troubleshooting_Workflow Start Precipitation Observed in Cell Culture Check_Concentration Is the final concentration too high? Start->Check_Concentration Lower_Concentration Lower the final working concentration Check_Concentration->Lower_Concentration Yes Check_Dilution Was a serial dilution used? Check_Concentration->Check_Dilution No Success Issue Resolved Lower_Concentration->Success Use_Serial_Dilution Perform serial dilution in pre-warmed media Check_Dilution->Use_Serial_Dilution No Check_DMSO Is the final DMSO concentration sufficient? Check_Dilution->Check_DMSO Yes Use_Serial_Dilution->Success Increase_DMSO Slightly increase final DMSO% (check cell tolerance) Check_DMSO->Increase_DMSO No Check_Temp Was the media pre-warmed to 37°C? Check_DMSO->Check_Temp Yes Increase_DMSO->Success Prewarm_Media Always use pre-warmed media Check_Temp->Prewarm_Media No Contact_Support Contact Technical Support Check_Temp->Contact_Support Yes Prewarm_Media->Success

References

Off-target effects of Golcadomide in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the preclinical use of Golcadomide (also known as CC-99282 or BMS-986369). The information is intended for researchers, scientists, and drug development professionals to navigate potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel, orally administered small molecule classified as a Cereblon E3 Ligase Modulator (CELMoD™).[1][2] Its primary mechanism of action is to bind with high affinity to the cereblon (CRBN) protein, a component of the CUL4-DDB1-CRBN E3 ubiquitin ligase complex.[1][3][4] This binding event "glues" the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. The degradation of these key transcription factors results in a dual therapeutic effect: direct cancer cell killing (apoptosis) and potent immunomodulatory activity through the activation of T cells and natural killer (NK) cells.

Q2: Are there known off-target effects of this compound at the molecular level from preclinical studies?

A2: Publicly available preclinical studies on this compound have not detailed a broad, systematic off-target profiling against panels of kinases or other proteins. The primary focus of published research has been on its on-target mechanism involving cereblon-mediated degradation of Ikaros and Aiolos.

However, a key consideration for the CELMoD class of molecules is the potential for inducing the degradation of other proteins, known as "neosubstrates." While Ikaros and Aiolos are the intended targets for this compound's therapeutic effect in lymphoma, other proteins such as GSPT1, CK1α, and SALL4 have been identified as common neosubstrates for other molecular glue degraders. Specific data on the selectivity profile of this compound against these or other potential neosubstrates is not extensively detailed in the available literature. In preclinical studies in T-cell lymphoma models, this compound has been shown to induce the degradation of ZFP91 in addition to Ikaros.

Q3: What are the expected on-target toxicities or side effects observed in preclinical models that might be considered off-target effects in a physiological sense?

A3: The most significant toxicities observed in clinical studies, and which can be anticipated from preclinical models, are direct consequences of this compound's on-target mechanism. These are primarily hematological toxicities. Because Ikaros and Aiolos are crucial for the development and function of hematopoietic and immune cells, their degradation can lead to:

  • Neutropenia: A decrease in neutrophils is the most common treatment-related adverse event.

  • Thrombocytopenia: A reduction in platelet count.

  • Anemia: A decrease in red blood cells.

These effects are considered "on-target" toxicities because they result from the intended mechanism of action but occur in non-malignant cells. Researchers should anticipate these hematological effects in their in vivo preclinical models.

Q4: How does the potency of this compound compare to earlier generation immunomodulatory drugs (IMiDs)?

A4: this compound was specifically designed to have enhanced binding to cereblon and to be more efficient at inducing the degradation of its target proteins compared to classic IMiDs like lenalidomide. Preclinical models of Diffuse Large B-cell Lymphoma (DLBCL) have shown that this compound has 10- to 100-fold greater antiproliferative and apoptotic activity than lenalidomide.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity in Non-Target Hematopoietic Cells
  • Problem: Significant reduction in the viability of non-malignant immune cells (e.g., in peripheral blood mononuclear cell (PBMC) co-culture experiments) beyond what is expected for the malignant cell line.

  • Potential Cause: This is likely an on-target effect of this compound. The degradation of Ikaros and Aiolos is not restricted to cancer cells and will affect any cell type where these transcription factors are important for survival and proliferation.

  • Troubleshooting Steps:

    • Titrate the Dose: Perform a dose-response curve to determine the therapeutic window where toxicity to malignant cells is maximized while minimizing effects on non-malignant cells.

    • Time-Course Analysis: Assess cell viability at multiple time points. The cytotoxic effects may be time-dependent.

    • Characterize the Affected Cell Populations: Use flow cytometry to identify which specific immune cell subsets (e.g., B cells, T cells, NK cells) are most sensitive to this compound in your experimental system.

    • Control Experiments: Include control experiments with earlier generation IMiDs (e.g., lenalidomide) to benchmark the expected level of on-target toxicity in hematopoietic cells.

Issue 2: Inconsistent or Lack of Activity in a Preclinical Model
  • Problem: this compound does not show the expected anti-proliferative or apoptotic effects in a specific cancer cell line or in vivo model.

  • Potential Causes:

    • Low Cereblon Expression: The mechanism of action of this compound is entirely dependent on the presence of the CRBN protein. Cell lines with low or absent CRBN expression will be resistant.

    • Species Specificity: The binding of CELMoDs to cereblon can be species-specific. Ensure your in vivo model (e.g., mouse) expresses a form of cereblon that is effectively co-opted by this compound. Humanized CRBN mouse models have been used in some preclinical studies to address this.

    • Drug Efflux: The cell line may overexpress drug efflux pumps that remove this compound from the cell.

  • Troubleshooting Steps:

    • Confirm CRBN Expression: Use western blotting or qPCR to verify the expression level of CRBN in your cell line of interest. Compare it to sensitive and resistant control cell lines if possible.

    • Verify Target Degradation: Before assessing downstream effects like apoptosis, confirm that this compound is inducing the degradation of Ikaros and Aiolos in your experimental system using western blotting or flow cytometry.

    • Check for Drug Efflux Pump Activity: Use known inhibitors of common drug efflux pumps (e.g., verapamil for P-glycoprotein) to see if sensitivity to this compound can be restored.

Quantitative Data Summary

The following table summarizes the available quantitative data on the preclinical activity of this compound.

ParameterCell/Model TypeValueReference
Antiproliferative Activity (IC50) Chronic Lymphocytic Leukemia (CLL) Cell Lines1-20 nM
Antiproliferative Activity (IC50) Primary CLL Patient Samples (co-culture)Low to sub-nanomolar
Relative Potency DLBCL Preclinical Models10- to 100-fold more potent than lenalidomide

Experimental Protocols

Protocol 1: Western Blot for Ikaros/Aiolos Degradation
  • Cell Seeding and Treatment: Seed your lymphoma/leukemia cell line of interest at an appropriate density in a 6-well plate. Allow cells to adhere or stabilize for 24 hours. Treat cells with a dose range of this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, or 24 hours).

  • Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Ikaros (IKZF1), Aiolos (IKZF3), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the extent of protein degradation relative to the vehicle control.

Visualizations

Golcadomide_Mechanism_of_Action cluster_CRL4_CRBN CRL4-CRBN E3 Ubiquitin Ligase cluster_this compound CRBN Cereblon (CRBN) Ikaros Ikaros (IKZF1) CRBN->Ikaros Recruits Aiolos Aiolos (IKZF3) CRBN->Aiolos Recruits CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 DDB1->CRBN ROC1 ROC1 DDB1->ROC1 This compound This compound This compound->CRBN Binds Proteasome Proteasome Ikaros->Proteasome Degradation Aiolos->Proteasome Degradation Apoptosis Tumor Cell Apoptosis Immune_Activation T-Cell/NK-Cell Activation Ub Ubiquitin (Ub) Ub->Ikaros Ubiquitination Ub->Aiolos Ubiquitination

Caption: On-target mechanism of this compound leading to protein degradation.

Troubleshooting_Workflow Start Experiment Shows Lack of this compound Activity Check_CRBN 1. Measure CRBN Protein Expression Level (e.g., Western Blot) Start->Check_CRBN CRBN_Low CRBN Expression is Low/Absent Check_CRBN->CRBN_Low Low CRBN_High CRBN Expression is Adequate Check_CRBN->CRBN_High Adequate Conclusion_Resistant Conclusion: Cell line is likely resistant due to lack of CRBN. CRBN_Low->Conclusion_Resistant Check_Degradation 2. Assess Degradation of Ikaros/Aiolos (e.g., Western Blot) CRBN_High->Check_Degradation Degradation_No No Degradation Observed Check_Degradation->Degradation_No No Degradation_Yes Degradation is Confirmed Check_Degradation->Degradation_Yes Yes Consider_Other Consider Other Factors: - Species Specificity - Drug Efflux Pumps Degradation_No->Consider_Other Conclusion_Other Conclusion: Resistance is downstream of target degradation. Investigate apoptosis pathways or other resistance mechanisms. Degradation_Yes->Conclusion_Other

Caption: Troubleshooting workflow for lack of this compound activity.

References

Technical Support Center: The Impact of Cereblon Mutations on Golcadomide Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of Golcadomide in the context of cereblon (CRBN) mutations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a novel, oral Cereblon E3 Ligase Modulator (CELMoD™) agent.[1][2] It binds to the cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[3] This binding event modulates the E3 ligase activity, leading to the targeted ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5] The degradation of these transcription factors results in both direct tumor cell killing (apoptosis) and immunomodulatory activity through T-cell activation.

Q2: How do CRBN mutations affect the efficacy of this compound and other CELMoDs?

CRBN mutations can significantly impact the efficacy of CELMoDs, including this compound. The effects of these mutations can be broadly categorized into three main types based on their location and impact on CRBN function:

  • Complete Loss of Function: Mutations that occur in or near the drug-binding pocket (the tri-tryptophan pocket) or the neosubstrate binding area can completely abolish the activity of both immunomodulatory drugs (IMiDs) and CELMoDs. These mutations prevent the binding of the drug to CRBN, thus inhibiting the downstream degradation of Ikaros and Aiolos.

  • No Deleterious Effect: Some mutations, particularly those located in domains not directly involved in drug binding or neosubstrate recruitment, may have no significant impact on the efficacy of CELMoDs.

  • Agent-Dependent Effect: A critical category of mutations exhibits a differential impact on various agents. Some mutations that confer resistance to less potent IMiDs may be overcome by more potent CELMoDs like this compound. This is likely due to the higher binding affinity and more efficient degradation capacity of the newer agents, which can compensate for the structural changes induced by these mutations.

Q3: My cells are showing resistance to this compound. Could a CRBN mutation be the cause?

Yes, acquired resistance to this compound can be mediated by mutations in the CRBN gene. If you observe a loss of sensitivity to this compound in your cell lines, it is advisable to sequence the CRBN gene to identify any potential mutations. The table below summarizes the reported effects of several CRBN missense mutations on the efficacy of CELMoDs, which can serve as a guide for interpreting your sequencing results.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during in vitro experiments with this compound, particularly when resistance is suspected.

Problem: Decreased this compound efficacy in a previously sensitive cell line.

Potential Cause 1: Acquired CRBN Mutation

  • Troubleshooting Steps:

    • Sequence the CRBN gene: Perform Sanger or next-generation sequencing on the resistant cell line and compare it to the parental, sensitive cell line.

    • Analyze the mutation: Use the table below to interpret the potential impact of any identified mutation.

    • Functional Validation: If a mutation of unknown significance is identified, perform a functional validation experiment as detailed in the "Experimental Protocols" section.

Potential Cause 2: Low CRBN Expression

  • Troubleshooting Steps:

    • Assess CRBN protein levels: Perform a Western blot to compare CRBN protein expression in the resistant and sensitive cell lines.

    • Assess CRBN mRNA levels: Use quantitative RT-PCR to determine if the reduced protein expression is due to decreased transcription.

Potential Cause 3: Experimental Variability

  • Troubleshooting Steps:

    • Verify drug concentration and integrity: Ensure the this compound stock solution is at the correct concentration and has not degraded.

    • Check cell line identity and health: Confirm the identity of your cell line (e.g., by STR profiling) and ensure the cells are healthy and free from contamination.

    • Optimize assay conditions: Review and optimize the parameters of your cell viability or protein degradation assays.

Data Presentation

Table 1: Summary of Reported CRBN Missense Mutations and their Impact on CELMoD Efficacy
MutationLocationPredicted Impact on IMiD EfficacyPredicted Impact on Potent CELMoD Efficacy (e.g., this compound)Reference
Complete Loss of Function
p.W386ATri-tryptophan binding pocketComplete ResistanceComplete Resistance
p.H397YNeosubstrate binding areaComplete ResistanceComplete Resistance
No Deleterious Effect
p.D50HLon protease-like domainSensitiveSensitive
p.A143VLon protease-like domainSensitiveSensitive
p.L190FLon protease-like domainSensitiveSensitive
p.R283KLon protease-like domainSensitiveSensitive
p.A347VThalidomide binding domainSensitiveSensitive
p.W415GThalidomide binding domainSensitiveSensitive
Agent-Dependent Effect
p.C326GZinc finger motifResistancePartial Sensitivity
p.P352SThalidomide binding domainResistancePartial Sensitivity
p.C366YThalidomide binding domainResistancePartial Sensitivity
p.F381SThalidomide binding domainResistancePartial Sensitivity

Experimental Protocols

Generation and Validation of CRBN Mutant Cell Lines

This protocol describes the generation of CRBN knockout cells followed by the re-expression of wild-type or mutant CRBN to study the impact of specific mutations on this compound efficacy.

  • CRISPR-Cas9 Mediated Knockout of CRBN:

    • Design and clone a guide RNA (gRNA) targeting an early exon of the CRBN gene into a Cas9 expression vector.

    • Transfect the gRNA/Cas9 vector into the parental cell line (e.g., a non-Hodgkin lymphoma cell line).

    • Select single-cell clones and expand them.

    • Validate CRBN knockout by Western blot and genomic DNA sequencing.

  • Site-Directed Mutagenesis of CRBN:

    • Obtain a wild-type CRBN expression plasmid.

    • Use a site-directed mutagenesis kit with primers containing the desired mutation to generate the mutant CRBN plasmid.

    • Verify the mutation by Sanger sequencing.

  • Stable Re-expression of Wild-Type and Mutant CRBN:

    • Clone the wild-type and mutant CRBN cDNA into a lentiviral expression vector.

    • Produce lentiviral particles and transduce the CRBN knockout cell line.

    • Select for stably transduced cells (e.g., using puromycin).

    • Confirm the expression of wild-type and mutant CRBN by Western blot.

Assessment of this compound Efficacy
  • Cell Viability Assay (IC50 Determination):

    • Seed the parental, CRBN knockout, and CRBN mutant cell lines in 96-well plates.

    • Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

    • Assess cell viability using a suitable assay (e.g., CellTiter-Glo®).

    • Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

  • Western Blot for Ikaros and Aiolos Degradation:

    • Treat the different cell lines with this compound at a fixed concentration for various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against Ikaros, Aiolos, CRBN, and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody and visualize the bands.

    • Quantify the band intensities to determine the extent of Ikaros and Aiolos degradation.

Visualizations

Golcadomide_Signaling_Pathway This compound This compound CRBN CRBN This compound->CRBN binds E3_Ligase CRL4-CRBN E3 Ubiquitin Ligase CRBN->E3_Ligase CUL4 CUL4-DDB1- RBX1 Complex CUL4->E3_Ligase Ikaros_Aiolos Ikaros (IKZF1) Aiolos (IKZF3) E3_Ligase->Ikaros_Aiolos targets Ubiquitination Ubiquitination Ikaros_Aiolos->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome leads to Degradation Degradation Proteasome->Degradation Apoptosis Apoptosis & Immunomodulation Degradation->Apoptosis results in

Caption: this compound signaling pathway.

Experimental_Workflow Start Start: Parental Cell Line CRISPR CRISPR/Cas9-mediated CRBN Knockout Start->CRISPR KO_Clones Select & Validate CRBN KO Clones CRISPR->KO_Clones Lentiviral Lentiviral Transduction: Re-express WT & Mutant CRBN KO_Clones->Lentiviral Mutagenesis Site-Directed Mutagenesis of CRBN Plasmid Mutagenesis->Lentiviral Stable_Lines Generate Stable Cell Lines Lentiviral->Stable_Lines Viability_Assay Cell Viability Assay (IC50 Determination) Stable_Lines->Viability_Assay Western_Blot Western Blot for Ikaros/Aiolos Degradation Stable_Lines->Western_Blot Analysis Data Analysis & Interpretation Viability_Assay->Analysis Western_Blot->Analysis

Caption: Experimental workflow for testing CRBN mutations.

Troubleshooting_Logic Start Problem: Decreased this compound Efficacy Check_Mutation Sequence CRBN Gene Start->Check_Mutation Mutation_Found Mutation Identified Check_Mutation->Mutation_Found Yes No_Mutation No Mutation Found Check_Mutation->No_Mutation No Analyze_Mutation Analyze Potential Impact (Refer to Table 1) Mutation_Found->Analyze_Mutation Check_Expression Check CRBN Protein/mRNA Expression No_Mutation->Check_Expression Conclusion_Mutation Conclusion: Resistance likely due to CRBN mutation. Analyze_Mutation->Conclusion_Mutation Low_Expression Low CRBN Expression Check_Expression->Low_Expression Low Normal_Expression Normal CRBN Expression Check_Expression->Normal_Expression Normal Conclusion_Expression Conclusion: Resistance likely due to low CRBN expression. Low_Expression->Conclusion_Expression Investigate_Other Investigate Other Causes: - Drug Integrity - Cell Line Issues - Assay Variability Normal_Expression->Investigate_Other Conclusion_Other Conclusion: Resistance likely due to other experimental factors. Investigate_Other->Conclusion_Other

Caption: Troubleshooting flowchart for this compound resistance.

References

Technical Support Center: Strategies to Enhance Golcadomide's Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to aid in the investigation and enhancement of Golcadomide's penetration across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What is this compound and its known relevance to the central nervous system (CNS)?

A1: this compound (also known as CC-99282) is a potent, orally active, novel Cereblon E3 Ligase Modulator (CELMoD) agent.[1][2][3] Its primary mechanism of action involves binding to the cereblon (CRBN) protein, which is part of the CUL4-CRBN E3 ubiquitin ligase complex.[4][5] This binding leads to the targeted degradation of lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This dual-action mechanism results in direct cancer cell death (apoptosis) and a stimulated immune response via T-cell activation. Importantly, preclinical studies have shown that this compound has the ability to cross the blood-brain barrier, suggesting its potential for treating CNS lymphomas and other brain malignancies.

Q2: What are the key physicochemical properties of this compound that may influence its BBB penetration?

A2: While specific experimental BBB permeability data for this compound is not publicly detailed, its general physicochemical properties provide clues for its potential to cross the BBB. Key properties for small molecules to penetrate the BBB include a low molecular weight (typically <400-500 Da), moderate lipophilicity, low hydrogen bonding capacity, and a small polar surface area. Strategies for enhancing BBB penetration often involve modifying a molecule's structure to optimize these parameters.

Q3: What are the principal mechanisms for a small molecule like this compound to cross the BBB?

A3: Small molecules can cross the BBB through several mechanisms:

  • Passive Transcellular Diffusion: Lipophilic molecules can diffuse directly across the endothelial cell membranes. This is a primary pathway for many CNS drugs.

  • Carrier-Mediated Transport (CMT): Molecules structurally similar to endogenous nutrients (like glucose or amino acids) can be transported across the BBB by specific solute carrier (SLC) transporters.

  • Receptor-Mediated Transcytosis (RMT): Larger molecules can be transported via vesicles after binding to specific receptors on the endothelial cell surface.

  • Paracellular Diffusion: This route, through the tight junctions between endothelial cells, is highly restricted for most molecules but can be a factor for very small, water-soluble compounds.

It is crucial to determine if this compound is a substrate for any efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump drugs out of the brain and are a major obstacle to CNS drug delivery.

Quantitative Data Summary

While specific experimental values for this compound's BBB penetration are proprietary, the table below summarizes its known physicochemical properties, which are critical inputs for predictive models.

PropertyValueSignificance for BBB Penetration
Molecular Weight 535.58 g/mol Slightly above the ideal <500 Da range, suggesting that passive diffusion might be somewhat limited but still feasible.
Chemical Formula C28H30FN5O5Provides the atomic composition for further computational modeling.
Known Activity Orally active CRBN E3 ligase modulatorHigh potency allows for lower required concentrations in the CNS.
Preclinical BBB Data Demonstrated ability to cross the BBB in preclinical studiesConfirms that the molecule has some degree of brain penetration, warranting further investigation and optimization.

Troubleshooting Guides

Issue 1: Inconsistent or Low Permeability in In Vitro BBB Models (e.g., Transwell Assays)

  • Question: My in vitro BBB model, using co-cultures of brain endothelial cells and astrocytes, shows high variability and unexpectedly low permeability for this compound. What are the potential causes and how can I troubleshoot this?

  • Answer:

    • Check Model Integrity: The most common issue is a compromised barrier.

      • Solution: Routinely measure the Transendothelial Electrical Resistance (TEER) to ensure the integrity of the tight junctions in your cell monolayer. TEER values should be stable and high (values vary by cell type and system) before starting the permeability assay. Also, assess the permeability of a control paracellular marker (e.g., Lucifer Yellow or radiolabeled sucrose) in each experiment. High permeability of the control indicates a leaky barrier.

    • Cell Culture Conditions: Suboptimal culture conditions can lead to poor barrier formation.

      • Solution: Ensure that the endothelial cells are co-cultured with astrocytes or pericytes, as they are crucial for inducing and maintaining the BBB phenotype. The use of specific media supplements can also enhance barrier properties.

    • Active Efflux: this compound might be a substrate for efflux transporters like P-gp, which are expressed in many in vitro models.

      • Solution: Perform the permeability assay in the presence of known P-gp or BCRP inhibitors (e.g., Verapamil, Ko143). A significant increase in this compound transport in the presence of an inhibitor suggests it is an efflux substrate.

    • Metabolism: The compound may be metabolized by enzymes present in the endothelial cells.

      • Solution: Analyze the compound concentration in both the donor and acceptor compartments using a stability-indicating method like LC-MS/MS to check for metabolic degradation.

Issue 2: Poor Correlation Between In Vitro Permeability and In Vivo Brain Exposure

  • Question: The in vitro PAMPA-BBB assay indicated this compound has good passive permeability, but in vivo rodent studies show a very low brain-to-plasma ratio. What could explain this discrepancy?

  • Answer:

    • Active Efflux In Vivo: This is the most likely cause. The PAMPA assay only measures passive diffusion and does not account for active transport mechanisms. This compound could be a strong substrate for efflux transporters at the BBB in vivo.

      • Solution: Conduct an in situ brain perfusion study or in vivo studies with co-administration of efflux pump inhibitors to confirm this hypothesis.

    • High Plasma Protein Binding: A high fraction of this compound might be bound to plasma proteins (like albumin), rendering it unavailable to cross the BBB. Only the unbound fraction of a drug can permeate the barrier.

      • Solution: Measure the unbound fraction of this compound in plasma using techniques like equilibrium dialysis. The unbound brain-to-plasma ratio (Kp,uu) is a more accurate measure of BBB penetration.

    • Rapid Metabolism: this compound might be rapidly metabolized in the liver or by the endothelial cells of the BBB in vivo.

      • Solution: Perform pharmacokinetic studies to determine the metabolic stability of this compound.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This assay is a high-throughput, cell-free method to predict passive, transcellular permeability across the BBB.

  • Objective: To estimate the passive diffusion rate of this compound across a lipid membrane mimicking the BBB.

  • Methodology:

    • Membrane Preparation: A filter plate (donor plate) is coated with a lipid solution (e.g., a mixture of phospholipids dissolved in an organic solvent like dodecane) to form an artificial membrane.

    • Compound Preparation: Prepare a solution of this compound (e.g., 10 µM) in a phosphate buffer solution (PBS, pH 7.4).

    • Assay Setup: Add the this compound solution to the wells of the donor plate. Place this plate onto an acceptor plate containing fresh buffer.

    • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

    • Quantification: After incubation, measure the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.

    • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - ([Drug]_acceptor / [Drug]_equilibrium)) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.

Protocol 2: In Situ Brain Perfusion

This technique allows for the measurement of BBB transport in a live, anesthetized animal (typically a rat) while maintaining precise control over the composition of the perfusate.

  • Objective: To measure the rate of this compound transport into the brain from the cerebral circulation, independent of peripheral metabolism.

  • Methodology:

    • Animal Preparation: Anesthetize the rat and expose the common carotid artery.

    • Catheterization: Ligate the external carotid artery and insert a catheter retrogradely towards the common carotid artery bifurcation.

    • Perfusion: Begin perfusing a buffered saline solution containing a known concentration of this compound and a vascular space marker (e.g., [14C]-sucrose) through the catheter at a constant rate. This perfusion fluid replaces the blood supply to one hemisphere of the brain.

    • Duration: Continue the perfusion for a short, defined period (e.g., 30-60 seconds).

    • Sample Collection: At the end of the perfusion, decapitate the animal, collect the perfused brain hemisphere, and take a sample of the perfusion fluid.

    • Analysis: Homogenize the brain tissue and measure the concentration of this compound and the vascular marker. Calculate the brain uptake clearance (K_in) and the permeability-surface area (PS) product.

Mandatory Visualization

BBB_Structure cluster_0 Blood Vessel Lumen cluster_1 Blood-Brain Barrier cluster_2 Brain Parenchyma Lumen Blood Flow with this compound EC Endothelial Cell Tight Junctions P-gp/BCRP Efflux Pumps Lumen->EC 1. Crossing Endothelium EC:e->EC:e Efflux Pericyte Pericyte Neuron Neuron (Target) EC->Neuron 2. Enters Brain Astrocyte Astrocyte End-feet Astrocyte->EC Inductive Signals

Caption: Cellular components of the blood-brain barrier.

Workflow_BBB_Enhancement cluster_start Initial Assessment cluster_invitro In Vitro Mechanistic Studies cluster_invivo In Vivo Validation cluster_strategy Enhancement Strategy Start This compound PhysChem Physicochemical Profiling (MW, LogP, PSA) Start->PhysChem PAMPA In Vitro Passive Permeability (PAMPA-BBB) PhysChem->PAMPA CellModel Cell-Based BBB Model (Transwell Assay) PAMPA->CellModel EffluxAssay Assess Efflux Substrate? (with inhibitors) CellModel->EffluxAssay PK Rodent Pharmacokinetics (Brain vs. Plasma Conc.) EffluxAssay->PK Perfusion In Situ Brain Perfusion (Measure K_in) PK->Perfusion Decision Brain Penetration Adequate? Perfusion->Decision Optimize Structural Modification (Prodrug, etc.) Decision->Optimize No Done Proceed with CNS model Decision->Done Yes Optimize->PhysChem Re-evaluate

References

Technical Support Center: Golcadomide Treatment Protocols for High-Risk Lymphoma Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Golcadomide (also known as GOLCA or CC-99282) in the context of high-risk lymphoma subtypes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in lymphoma?

This compound is a novel, orally administered small molecule that belongs to the class of Cereblon E3 Ligase Modulator Drugs (CELMoDs).[1] Its primary mechanism of action involves binding to the cereblon (CRBN) protein, which is part of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[2] This binding alters the substrate specificity of the E3 ligase, leading to the targeted ubiquitination and subsequent proteasomal degradation of two key lymphoid transcription factors: Ikaros (IKZF1) and Aiolos (IKZF3).[3] The degradation of these factors results in potent anti-proliferative, apoptotic, and immunomodulatory effects in lymphoma cells.[4][5]

Q2: For which high-risk lymphoma subtypes is this compound being investigated?

This compound is currently under investigation in clinical trials for several high-risk B-cell non-Hodgkin lymphomas, including:

  • Diffuse Large B-cell Lymphoma (DLBCL)

  • Follicular Lymphoma (FL)

  • High-Risk Large B-cell Lymphoma

  • Primary Mediastinal B-cell Lymphoma

  • Transformed B-cell Non-Hodgkin Lymphoma

  • Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL)

  • T-cell Lymphomas

Q3: What are the common combination therapies being explored with this compound?

Clinical trials are evaluating this compound both as a monotherapy and in combination with other standard and novel anti-lymphoma agents. Common combination partners include:

  • Rituximab (anti-CD20 monoclonal antibody): This combination has shown promising efficacy in relapsed/refractory DLBCL and FL.

  • R-CHOP (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, and Prednisone): this compound is being studied in combination with this standard frontline chemotherapy regimen for high-risk DLBCL.

  • Other targeted agents: Combinations with ibrutinib, venetoclax, and obinutuzumab are being explored in CLL.

Q4: What are the most frequently observed adverse events in clinical trials of this compound?

The most common treatment-related adverse event reported in clinical trials of this compound is neutropenia (a decrease in a type of white blood cell). Other reported side effects include fatigue, diarrhea, and rash, which are generally of a low grade.

Q5: What are typical in vitro concentrations of this compound used in lymphoma cell line studies?

In preclinical studies, this compound has demonstrated potent anti-proliferative activity in various lymphoma cell lines. For chronic lymphocytic leukemia (CLL) cell lines, the half-maximal inhibitory concentration (IC50) has been reported to be in the low nanomolar range, typically between 1-20 nM. In diffuse large B-cell lymphoma (DLBCL) preclinical models, this compound has shown 10- to 100-fold enhanced anti-proliferative and apoptotic activity compared to the immunomodulatory agent lenalidomide.

Troubleshooting Guides

Guide 1: Western Blot for Ikaros and Aiolos Degradation

Objective: To confirm the pharmacodynamic effect of this compound by detecting the degradation of its target proteins, Ikaros and Aiolos.

Issue: Weak or No Signal for Ikaros/Aiolos in Untreated Controls

Possible Cause Troubleshooting Step
Low protein abundance Increase the total protein loaded per lane (e.g., 30-50 µg). Use a lysis buffer optimized for nuclear protein extraction, such as RIPA buffer. Consider nuclear fractionation to enrich for these transcription factors.
Inefficient protein transfer Optimize transfer conditions (time and voltage) based on the molecular weight of Ikaros (~58 kDa) and Aiolos (~58 kDa). Use a PVDF membrane, which generally has a higher binding capacity than nitrocellulose. Confirm successful transfer with Ponceau S staining.
Suboptimal antibody concentration Titrate the primary antibody concentration. Incubate the primary antibody overnight at 4°C to enhance signal.
Antibody incompatibility Ensure the primary antibody is validated for Western blotting and is raised against a species different from your sample (if using a species-specific secondary).

Issue: Inconsistent or Incomplete Degradation of Ikaros/Aiolos after this compound Treatment

Possible Cause Troubleshooting Step
Suboptimal this compound concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Based on published data, a starting range of 1-100 nM is recommended.
Insufficient treatment duration Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal treatment duration for maximal degradation.
Cell line resistance Some cell lines may be inherently resistant to CELMoD agents. Confirm the expression of Cereblon (CRBN) in your cell line, as it is essential for this compound's activity.
Lysate handling Add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation during sample preparation. Keep samples on ice throughout the process.
Guide 2: Annexin V Apoptosis Assay

Objective: To quantify the percentage of apoptotic cells in a lymphoma cell line population following treatment with this compound.

Issue: High Percentage of Apoptotic Cells in Negative Control (Untreated) Sample

Possible Cause Troubleshooting Step
Unhealthy cell culture Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment. Avoid over-confluency.
Harsh cell handling When harvesting suspension cells, centrifuge at a low speed (e.g., 300-400 x g) to minimize mechanical damage to the cell membrane. Pipette gently.
Spontaneous apoptosis Some lymphoma cell lines are prone to spontaneous apoptosis. Use freshly thawed cells and maintain a consistent passage number.

Issue: Low Percentage of Apoptotic Cells in Positive Control (this compound-Treated) Sample

Possible Cause Troubleshooting Step
Suboptimal this compound concentration or treatment time Perform a dose-response and time-course experiment to determine the conditions that induce a robust apoptotic response in your cell line.
Incorrect staining procedure Ensure the Annexin V binding buffer contains calcium, as Annexin V binding to phosphatidylserine is calcium-dependent. Do not wash cells after adding the Annexin V and propidium iodide (PI) reagents before analysis.
Reagent issues Use fresh reagents and ensure they have been stored correctly. Include a known apoptosis inducer (e.g., staurosporine) as a positive control for the assay itself.

Data Presentation

Table 1: Clinical Efficacy of this compound in High-Risk Lymphoma Subtypes

Clinical TrialLymphoma SubtypeTreatment RegimenOverall Response Rate (ORR)Complete Response Rate (CRR)
CC-220-DLBCL-001Previously Untreated Aggressive B-cell LymphomaThis compound (0.2 mg) + R-CHOP84.5%63.6%
CC-220-DLBCL-001Previously Untreated Aggressive B-cell LymphomaThis compound (0.4 mg) + R-CHOP84.5%87.9%
CC-99282-NHL-001Relapsed/Refractory Non-Hodgkin LymphomaThis compound (0.2 mg or 0.4 mg) + Rituximab42%19%
Phase I/II StudyRelapsed/Refractory Follicular LymphomaThis compound (0.4 mg) + Rituximab100%70%

Data compiled from multiple clinical trial reports.

Experimental Protocols

Protocol 1: Western Blot for Ikaros and Aiolos Degradation
  • Cell Culture and Treatment: Seed lymphoma cells (e.g., TMD8 for DLBCL) at a density of 0.5 x 10^6 cells/mL. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 24 hours.

  • Cell Lysis: Harvest cells by centrifugation and wash once with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load 30-50 µg of protein per lane on a 4-12% Bis-Tris gel. Perform electrophoresis and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against Ikaros, Aiolos, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Annexin V Apoptosis Assay
  • Cell Culture and Treatment: Seed lymphoma cells at a density of 0.5 x 10^6 cells/mL. Treat with this compound (at a predetermined optimal concentration) for 48 hours. Include untreated and positive (e.g., staurosporine) controls.

  • Cell Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes.

  • Staining: Wash cells once with cold PBS and resuspend in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.

Visualizations

Golcadomide_Mechanism_of_Action This compound This compound CRBN Cereblon (CRBN) E3 Ligase Complex This compound->CRBN Binds to Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->Ikaros_Aiolos Recruits Proteasome Proteasome Ikaros_Aiolos->Proteasome Targeted for Ubiquitination Degradation Degradation Proteasome->Degradation Apoptosis Apoptosis & Anti-proliferative Effects Degradation->Apoptosis Leads to

Caption: this compound's mechanism of action in lymphoma cells.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Detection Cell_Culture 1. Cell Culture & Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Signal Detection Secondary_Ab->Detection

Caption: Experimental workflow for Western blotting.

Apoptosis_Assay_Gating cluster_quadrants Flow Cytometry Quadrant Gating Start Total Cell Population Q1 Q1: Necrotic (Annexin V+/PI+) Q2 Q2: Late Apoptotic (Annexin V+/PI+) Q3 Q3: Viable (Annexin V-/PI-) Q4 Q4: Early Apoptotic (Annexin V+/PI-) Q1->Q2 Q3->Q1 Q3->Q4 Q4->Q2

Caption: Gating strategy for Annexin V/PI apoptosis assay.

References

Technical Support Center: Addressing Variability in Patient-Derived Xenograft (PDX) Responses to Golcadomide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing patient-derived xenograft (PDX) models to evaluate the efficacy of Golcadomide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (formerly CC-99282) is an oral, potent, and selective Cereblon E3 Ligase Modulator (CELMoD™).[1][2] Its mechanism of action involves binding to the cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the targeted ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] The degradation of these transcription factors has a dual effect: direct killing of tumor cells through apoptosis and immunomodulatory activity through the stimulation of T cells and natural killer (NK) cells.[1][3]

Q2: Why is there significant variability in PDX responses to this compound?

Variability in PDX responses to this compound can be attributed to a combination of factors related to the inherent heterogeneity of the patient's tumor, the specific characteristics of the PDX model, and the experimental procedures. Key factors include:

  • Intra-tumor Heterogeneity: The original patient tumor is composed of genetically and phenotypically diverse cancer cell clones. The small tissue fragment used to establish the PDX model may not fully represent this heterogeneity, leading to different responses depending on the dominant clones in the engrafted tumor.

  • Tumor Microenvironment (TME): The TME, which includes stromal cells, immune cells, and extracellular matrix, plays a crucial role in tumor progression and drug response. Since this compound has an immunomodulatory effect, the composition and function of the human immune cells that may persist in early-passage PDX models can significantly influence its efficacy. Over subsequent passages, the human stroma is often replaced by mouse stroma, which may alter the drug response.

  • Clonal Evolution: During serial passaging of PDX models, certain cancer cell clones may be selected for, leading to a shift in the genetic makeup of the tumor over time. This can result in a different response profile compared to the original patient tumor or earlier passages.

  • Model Establishment and Handling: The method of tumor implantation (subcutaneous vs. orthotopic), the mouse strain used, and variations in experimental protocols can all contribute to response variability.

Q3: What are the known mechanisms of resistance to CELMoD agents like this compound?

Resistance to CELMoDs, including this compound, can arise from alterations in the drug's target pathway. Key mechanisms include:

  • Alterations in the Cereblon Pathway: Decreased expression of cereblon (CRBN) or mutations in the CRBN gene can prevent this compound from binding to its target and initiating the degradation of Ikaros and Aiolos.

  • Downstream Protein Mutations: Mutations in the downstream targets of the CRBN pathway, such as Ikaros and Aiolos, can also confer resistance.

  • Immunosuppressive Tumor Microenvironment: An immunosuppressive TME can dampen the immunomodulatory effects of this compound, reducing its overall efficacy.

Troubleshooting Guide

Issue 1: High variability in tumor growth and response within the same PDX model cohort.
Potential Cause Troubleshooting Steps
Inconsistent Tumor Fragment Size/Cell Number at Implantation Standardize the size of the tumor fragments or the number of cells implanted in each mouse. Use calipers to measure fragments or a cell counter for cell suspensions.
Variable Tumor Engraftment and Growth Rates Monitor tumor growth closely and randomize animals into treatment and control groups only after tumors have reached a predetermined size. Exclude animals with tumors that are too small or too large from the study.
Differences in Animal Health and Husbandry Ensure consistent housing conditions, diet, and handling for all animals in the study. Monitor animal health regularly and remove any animals that show signs of illness not related to the tumor or treatment.
Inconsistent Drug Formulation and Administration Prepare fresh drug formulations for each treatment cycle and ensure accurate and consistent dosing for all animals. Use the same route of administration for all animals in a given cohort.
Issue 2: Discrepancy between PDX response and the original patient's clinical outcome.
Potential Cause Troubleshooting Steps
Loss of Original Tumor Heterogeneity Use low-passage PDX models whenever possible to minimize clonal selection and genetic drift.
Lack of a Functional Human Immune System For immunomodulatory agents like this compound, consider using "humanized" mouse models that have been reconstituted with a human immune system to better recapitulate the clinical setting.
Differences in Drug Metabolism between Mice and Humans While challenging to address, be aware of potential pharmacokinetic and pharmacodynamic differences. If possible, measure drug levels in the plasma of the PDX-bearing mice.
Tumor Evolution in the Patient Post-Biopsy Recognize that the patient's tumor may have evolved between the time of biopsy for PDX generation and the administration of therapy to the patient.
Issue 3: Unexpected lack of response or development of resistance to this compound.
Potential Cause Troubleshooting Steps
Low or Absent Cereblon (CRBN) Expression Perform immunohistochemistry (IHC) or western blotting on tumor samples from non-responding PDX models to assess CRBN protein levels.
Mutations in the CRBN Pathway Conduct genomic sequencing of tumor tissue from resistant PDX models to identify potential mutations in CRBN, IKZF1, or IKZF3.
Immunosuppressive Tumor Microenvironment Characterize the immune cell infiltrate in the PDX tumors using flow cytometry or IHC to assess the presence of immunosuppressive cells like regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs).
Suboptimal Dosing or Treatment Schedule Refer to preclinical studies for recommended dosing and schedules. Consider performing a dose-response study to determine the optimal dose for your specific PDX model.

Data Presentation

Table 1: Summary of Preclinical Efficacy of this compound in Lymphoma Models

Model TypeCancer TypeTreatmentKey FindingsReference
In vivo mouse model (eµ-myc/hCRBN)Diffuse Large B-cell Lymphoma (DLBCL)This compound + CD20xCD3 T-cell EngagerEnhanced T-cell activation and infiltration, leading to extended survival compared to single agents.
Humanized preclinical model of Multiple MyelomaMultiple MyelomaCELMoD + DexamethasoneOvercame primary resistance to T-cell engagers in a high tumor burden setting.

Table 2: Summary of Clinical Trial Data for this compound in Non-Hodgkin Lymphoma

StudyPhasePatient PopulationTreatmentOverall Response Rate (ORR)Complete Response (CR) RateReference
CC-99282-NHL-0011/2Relapsed/Refractory Non-Hodgkin LymphomaThis compound (0.2 mg or 0.4 mg) + Rituximab42% (evaluable patients, n=26)19% (evaluable patients, n=26)
CC-220-DLBCL-0011bPreviously Untreated Aggressive B-cell LymphomaThis compound (0.2 mg or 0.4 mg) + R-CHOP-2184.5% (evaluable patients, n=71)87.9% (0.4 mg dose) vs. 63.6% (0.2 mg dose) - Complete Metabolic Response
Phase 1/2 Study1/2Relapsed/Refractory Diffuse Large B-cell LymphomaThis compound (0.4 mg) + RituximabNearly 60%44%
CC-99282-NHL-0011/2Relapsed/Refractory Follicular LymphomaThis compound (0.4 mg) + Rituximab100%70%

Experimental Protocols

Protocol 1: Establishment of Lymphoma Patient-Derived Xenografts

This protocol provides a general framework for establishing lymphoma PDX models. Specific details may need to be optimized based on the lymphoma subtype and available patient material.

  • Patient Sample Collection:

    • Obtain fresh tumor tissue from patients with a confirmed lymphoma diagnosis under sterile conditions.

    • Transport the tissue to the laboratory in a suitable medium (e.g., RPMI-1640 with antibiotics) on ice.

  • Tumor Processing:

    • Mechanically dissociate the tumor tissue into small fragments (1-3 mm³).

    • Alternatively, create a single-cell suspension by enzymatic digestion (e.g., with collagenase and DNase) followed by filtration through a cell strainer.

  • Implantation:

    • Use severely immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice).

    • For subcutaneous implantation, implant a tumor fragment or inject a single-cell suspension (typically 1-10 x 10⁶ cells) mixed with Matrigel into the flank of the mouse.

    • For orthotopic implantation (e.g., intravenous for disseminated disease), inject the single-cell suspension into the tail vein.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor growth. For subcutaneous models, measure tumor volume with calipers. For disseminated models, monitor for signs of disease such as weight loss, hind-limb paralysis, or enlarged lymph nodes.

  • Passaging and Cryopreservation:

    • When the tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse and aseptically harvest the tumor.

    • A portion of the tumor can be used for passaging into new mice, and the remainder can be cryopreserved in a suitable freezing medium (e.g., FBS with 10% DMSO) for future use.

Protocol 2: In Vivo Efficacy Study of this compound in PDX Models

This protocol outlines a typical in vivo efficacy study to evaluate this compound in established PDX models.

  • PDX Model Expansion:

    • Expand the desired PDX model in a cohort of immunodeficient mice.

  • Tumor Growth and Randomization:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Preparation and Administration:

    • Prepare this compound in a suitable vehicle for oral administration (e.g., as described in preclinical studies).

    • Administer this compound or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily for a specific number of days, followed by a rest period).

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

  • Endpoint and Analysis:

    • The study endpoint may be a predetermined tumor volume, a specific time point, or when the animals show signs of significant morbidity.

    • At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histology, IHC, genomic analysis).

    • Analyze the data to determine the effect of this compound on tumor growth.

Mandatory Visualizations

Golcadomide_Mechanism_of_Action cluster_0 This compound Action cluster_1 Substrate Degradation cluster_2 Cellular Effects This compound This compound CRBN Cereblon (CRBN) This compound->CRBN Binds to E3_Ligase CUL4-DDB1-RBX1 E3 Ubiquitin Ligase CRBN->E3_Ligase Part of Ikaros_Aiolos Ikaros (IKZF1) Aiolos (IKZF3) E3_Ligase->Ikaros_Aiolos Recruits Ubiquitin Ubiquitin Ikaros_Aiolos->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Degradation Degradation Proteasome->Degradation Tumor_Cell Tumor Cell Degradation->Tumor_Cell Direct Killing T_Cell_NK_Cell T Cell / NK Cell Degradation->T_Cell_NK_Cell Immunomodulation Apoptosis Apoptosis Tumor_Cell->Apoptosis Activation Activation T_Cell_NK_Cell->Activation

Caption: this compound's mechanism of action.

PDX_Experimental_Workflow cluster_0 Efficacy Study Patient Patient with Lymphoma Tumor_Biopsy Tumor Biopsy Patient->Tumor_Biopsy PDX_Establishment PDX Model Establishment (Implantation in Immunodeficient Mice) Tumor_Biopsy->PDX_Establishment PDX_Expansion PDX Model Expansion (Passaging) PDX_Establishment->PDX_Expansion Randomization Randomization PDX_Expansion->Randomization Treatment_Group Treatment Group (this compound) Randomization->Treatment_Group Control_Group Control Group (Vehicle) Randomization->Control_Group Monitoring Tumor Growth and Toxicity Monitoring Treatment_Group->Monitoring Control_Group->Monitoring Data_Analysis Data Analysis and Endpoint Evaluation Monitoring->Data_Analysis

Caption: General experimental workflow for this compound efficacy testing in PDX models.

Troubleshooting_Logic cluster_0 Initial Checks cluster_1 Investigate Intrinsic Factors cluster_2 Potential Solutions Start Variable PDX Response to this compound Observed Check_Protocols Review Experimental Protocols (Dosing, Animal Handling, etc.) Start->Check_Protocols Check_Model_Integrity Verify PDX Model Integrity (Passage Number, STR Profile) Start->Check_Model_Integrity Optimize_Protocol Optimize Experimental Protocol Check_Protocols->Optimize_Protocol Analyze_TME Characterize Tumor Microenvironment (Immune Cell Infiltrate) Check_Model_Integrity->Analyze_TME Select_New_Model Select Alternative PDX Model Check_Model_Integrity->Select_New_Model Assess_CRBN_Pathway Assess CRBN Pathway (Expression, Mutations) Analyze_TME->Assess_CRBN_Pathway Assess_CRBN_Pathway->Select_New_Model Use_Humanized_Model Utilize Humanized Mouse Model Assess_CRBN_Pathway->Use_Humanized_Model

Caption: Logical troubleshooting flow for variable PDX responses to this compound.

References

Best practices for long-term storage and stability of Golcadomide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage, stability, and handling of Golcadomide.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: For long-term stability, this compound in powder form should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2] It is crucial to keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2][3]

Q2: What are the recommended storage conditions for this compound in solvent?

A2: When dissolved in a solvent, it is recommended to store this compound solutions at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] It is advisable to use the solution within these timeframes to ensure its stability and activity.

Q3: How should I handle this compound in the laboratory?

A3: this compound should be handled with care, avoiding inhalation, and contact with eyes and skin. It is recommended to use personal protective equipment (PPE), such as gloves, protective clothing, and eye/face protection. Handling should be performed in a well-ventilated area or in an area with appropriate exhaust ventilation to avoid the formation of dust and aerosols.

Q4: What is the mechanism of action of this compound?

A4: this compound is a Cereblon E3 Ligase Modulator (CELMoD). It acts as a "molecular glue" by binding to the Cereblon (CRBN) protein, which is a component of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event induces the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors leads to two main downstream effects: direct killing (apoptosis) of B-cells and immunomodulatory activity through the activation of T-cells.

Q5: What are the known downstream effects of this compound's mechanism of action?

A5: The degradation of Ikaros and Aiolos by this compound leads to enhanced antiproliferative and apoptotic activity in lymphoma cells. It also has immunomodulatory effects, including the activation of T-cells and Natural Killer (NK) cells. In clinical studies, treatment with this compound has been shown to lead to a decrease in naive T-cells and an increase in T effector memory and regulatory T-cells.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Solubility in Aqueous Buffers This compound is a small molecule that may have limited aqueous solubility.Prepare stock solutions in an appropriate organic solvent such as DMSO. For in vitro experiments, ensure the final concentration of the organic solvent is compatible with your cell model and does not exceed cytotoxic levels (typically <0.5%). Use of ultrasonic treatment may aid in dissolution in DMSO. Employing techniques like co-solvency or the use of cyclodextrins can also be explored for specific applications.
Precipitation of Compound in Cell Culture Media The compound may be precipitating out of the media upon dilution from the stock solution.Decrease the final concentration of this compound in the assay. Ensure that the stock solution is added to the media with vigorous mixing. Pre-warm the media before adding the compound. The use of serum in the media can sometimes help to maintain solubility.
Inconsistent or Lower Than Expected In Vitro Activity Degradation of the compound in stock solutions or during the experiment.Prepare fresh stock solutions and use them within the recommended storage period. Avoid repeated freeze-thaw cycles of stock solutions. Minimize the exposure of the compound to light and elevated temperatures during the experimental setup.
Variability in Experimental Replicates Inaccurate pipetting of the compound, especially at low concentrations. Cell seeding density variations.Use calibrated pipettes and perform serial dilutions to achieve low concentrations accurately. Ensure a homogenous cell suspension before seeding and be consistent with seeding density across all wells.
Unexpected Cellular Toxicity The solvent used for the stock solution (e.g., DMSO) may be causing toxicity at the final concentration. The concentration of this compound used may be too high for the specific cell line.Perform a solvent toxicity control to determine the maximum tolerated solvent concentration for your cell line. Conduct a dose-response experiment to determine the optimal concentration range for this compound in your assay.

Data Presentation

Table 1: Recommended Storage Conditions and Stability of this compound

Form Storage Temperature Duration Source
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

Table 2: Example Forced Degradation Conditions for Stability Testing of Small Molecules

Stress Condition Typical Conditions Purpose
Acid Hydrolysis0.1 M HCl at 60°C for 24hTo assess stability in acidic environments.
Base Hydrolysis0.1 M NaOH at 60°C for 24hTo assess stability in alkaline environments.
Oxidation3% H₂O₂ at room temperature for 24hTo evaluate susceptibility to oxidative degradation.
Thermal Degradation80°C for 48h (solid state)To determine the effect of high temperature on stability.
PhotostabilityExposure to ICH Q1B recommended light conditionsTo assess degradation upon exposure to light.

Note: These are generalized conditions and should be optimized for this compound based on its specific chemical properties.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • High-purity Dimethyl Sulfoxide (DMSO), newly opened

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

    • Vortex mixer

    • Ultrasonic bath

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.

    • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for up to 6 months.

Protocol 2: General Stability-Indicating HPLC Method for this compound

This is a general protocol and should be optimized for the specific instrumentation and degradation products of this compound.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: A time-gradient elution from 5% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: UV at an appropriate wavelength (determined by UV scan of this compound)

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Acetonitrile).

    • For stability studies, subject the this compound solution to forced degradation conditions (see Table 2).

    • Dilute the stressed and unstressed samples to a suitable concentration with the mobile phase.

  • Analysis:

    • Inject the samples onto the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

    • The method should demonstrate specificity by showing baseline separation between the parent peak and all degradation product peaks.

Visualizations

Golcadomide_Signaling_Pathway This compound This compound CRBN Cereblon (CRBN) This compound->CRBN Binds to CRL4 CRL4 E3 Ligase Complex CRBN->CRL4 Part of Ubiquitination Ubiquitination CRL4->Ubiquitination Mediates Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) Ikaros_Aiolos->Ubiquitination Substrate for Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation of Ikaros & Aiolos Proteasome->Degradation Leads to B_Cell B-Cell Degradation->B_Cell T_Cell T-Cell Degradation->T_Cell Apoptosis Apoptosis B_Cell->Apoptosis Induces Activation Activation T_Cell->Activation Leads to

Caption: this compound's mechanism of action.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock forced_degradation Forced Degradation (Acid, Base, Oxidation, etc.) prep_stock->forced_degradation hplc_analysis Stability-Indicating HPLC Analysis forced_degradation->hplc_analysis data_analysis Data Analysis (Peak Purity, Degradation %) hplc_analysis->data_analysis end End data_analysis->end

Caption: Workflow for stability testing.

References

Refinement of assays for measuring Golcadomide's on-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing assays to measure the on-target effects of Golcadomide (CC-99282), a Cereblon E3 Ligase Modulator (CELMoD).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally active CELMoD that binds to the Cereblon (CRBN) protein, a component of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] This binding event modulates the E3 ligase activity, leading to the targeted ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3] The degradation of these key proteins results in both direct anti-proliferative and apoptotic effects in cancer cells and immunomodulatory activity through the stimulation of T-cells.[4]

Q2: What are the primary on-target effects of this compound that can be measured experimentally?

A2: The primary on-target effects of this compound include:

  • Degradation of Ikaros and Aiolos: This is the most direct measure of on-target activity.

  • Immunomodulatory Effects: This includes the activation of T-cells and the secretion of cytokines such as IL-2, IFNγ, and TNFα.

  • Anti-proliferative and Apoptotic Activity: This can be observed through decreased cancer cell viability and the activation of apoptotic pathways.

Q3: How does this compound's activity compare to other immunomodulatory drugs (IMiDs)?

A3: this compound is considered a next-generation IMiD with enhanced potency. It exhibits a higher binding affinity for Cereblon, leading to more efficient and potent degradation of Ikaros and Aiolos compared to earlier IMiDs like lenalidomide. This results in stronger anti-proliferative, apoptotic, and immunostimulatory activities.

Troubleshooting Guides

Western Blot for Ikaros/Aiolos Degradation

Problem: No or weak degradation of Ikaros/Aiolos is observed after this compound treatment.

Possible Cause Troubleshooting Step
Inactive this compound Ensure this compound is properly stored and has not expired. Prepare fresh stock solutions for each experiment.
Incorrect this compound Concentration Perform a dose-response experiment to determine the optimal concentration for your cell line. Titrate this compound from a low to a high concentration range (e.g., 0.1 nM to 1 µM).
Insufficient Treatment Time Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration for maximal degradation.
Low Cereblon Expression in Cell Line Verify the expression level of Cereblon (CRBN) in your cell line via Western blot or qPCR. Cell lines with low CRBN expression may be less sensitive to this compound.
Poor Antibody Quality Use a validated antibody specific for Ikaros or Aiolos. Check the antibody datasheet for recommended applications and dilutions. Run positive and negative controls to validate antibody performance.
Inefficient Protein Lysis Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation during sample preparation. Ensure complete cell lysis by sonication or mechanical disruption if necessary.
Suboptimal Western Blot Protocol Optimize transfer conditions (time and voltage) to ensure efficient protein transfer to the membrane. Use a sensitive chemiluminescent substrate for detection.

Problem: High background on the Western blot membrane.

Possible Cause Troubleshooting Step
Insufficient Washing Increase the number and duration of washes with TBST or PBST after primary and secondary antibody incubations.
Blocking Inefficiency Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat milk).
Antibody Concentration Too High Decrease the concentration of the primary and/or secondary antibody.
Contaminated Buffers Prepare fresh buffers, especially the wash buffer, to avoid microbial contamination.
Cytokine Secretion Assay (ELISA)

Problem: No significant increase in cytokine (e.g., IL-2) secretion after this compound treatment.

Possible Cause Troubleshooting Step
Inappropriate Cell Type Ensure you are using a suitable cell type, such as peripheral blood mononuclear cells (PBMCs) or a T-cell line, that is known to produce the cytokine of interest upon stimulation.
Suboptimal Cell Density Plate cells at the recommended density for cytokine secretion assays. Overly confluent or sparse cultures may not respond optimally.
Incorrect this compound Concentration Perform a dose-response experiment to determine the optimal this compound concentration for inducing cytokine secretion.
Insufficient Incubation Time Collect supernatants at different time points (e.g., 24, 48, 72 hours) to determine the peak of cytokine secretion.
ELISA Kit Issues Check the expiration date of the ELISA kit. Ensure all reagents are prepared according to the manufacturer's instructions. Run the positive control provided with the kit to validate its performance.
Sample Degradation Store collected cell culture supernatants at -80°C if not used immediately. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Table 1: Ikaros Degradation in T-cells

This compound DoseMedian Change in Ikaros Levels (C1D7 pretreatment)
0.2 mg87% decrease
0.4 mg83% decrease

Data from a study in patients with previously untreated aggressive B-Cell Lymphoma.

Table 2: Clinical Response to this compound

TreatmentOverall Response Rate (ORR)Complete Response (CR) Rate
This compound Monotherapy70%-
This compound + Rituximab79%-
This compound (0.4 mg) + Rituximab100%70%

Data from a Phase I/II study in patients with relapsed/refractory non-Hodgkin lymphoma.

Experimental Protocols

Protocol 1: Western Blot for Ikaros Degradation
  • Cell Seeding and Treatment:

    • Seed cells (e.g., DLBCL cell line) in a 6-well plate at a density of 1 x 10^6 cells/well.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 24 hours.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

    • Run the gel at 100V until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane at 100V for 1 hour.

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Ikaros (or Aiolos) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to normalize protein loading.

Protocol 2: IL-2 Secretion Assay (ELISA)
  • Cell Culture and Treatment:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Seed PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) in the presence of a T-cell stimulus (e.g., anti-CD3/CD28 beads).

    • Incubate for 48 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection:

    • Centrifuge the plate at 1,500 rpm for 10 minutes.

    • Carefully collect the supernatant without disturbing the cell pellet.

  • ELISA Procedure:

    • Perform the ELISA for IL-2 according to the manufacturer's instructions.

    • Briefly, coat a 96-well ELISA plate with the capture antibody overnight.

    • Wash the plate and block with an appropriate blocking buffer.

    • Add standards and samples to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).

    • Wash the plate and add the substrate solution.

    • Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the standards.

    • Calculate the concentration of IL-2 in the samples based on the standard curve.

Visualizations

Golcadomide_Mechanism_of_Action cluster_CRL4_CRBN CRL4-CRBN E3 Ubiquitin Ligase CRBN Cereblon (CRBN) DDB1 DDB1 Ikaros_Aiolos Ikaros (IKZF1) Aiolos (IKZF3) CRBN->Ikaros_Aiolos Recruits CUL4A CUL4A ROC1 ROC1 This compound This compound This compound->CRBN Binds to Proteasome Proteasome Ikaros_Aiolos->Proteasome Targeted to Ubiquitin Ubiquitin Ubiquitin->Ikaros_Aiolos Ubiquitination Degradation Degradation Proteasome->Degradation Apoptosis Apoptosis & Anti-proliferation Degradation->Apoptosis T_Cell_Activation T-Cell Activation & Immunostimulation Degradation->T_Cell_Activation

Caption: this compound's mechanism of action.

Western_Blot_Workflow A 1. Cell Seeding & Treatment with this compound B 2. Protein Extraction (Lysis) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (anti-Ikaros/Aiolos) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (ECL Substrate) H->I J 10. Data Analysis I->J

Caption: Western blot workflow for Ikaros/Aiolos degradation.

Troubleshooting_Logic Start Problem: No/Weak Ikaros Degradation C1 Check this compound Activity & Concentration Start->C1 C2 Verify Cell Line (CRBN Expression) C1->C2 No Issue S1 Perform Dose-Response & Time-Course C1->S1 Issue Found C3 Validate Antibody Performance C2->C3 No Issue S2 Test Alternative Cell Line C2->S2 Issue Found C4 Optimize Western Blot Protocol C3->C4 No Issue S3 Test New Antibody Lot/Clone C3->S3 Issue Found S4 Optimize Lysis, Transfer, & Detection C4->S4 Issue Found End Successful Degradation S1->End S2->End S3->End S4->End

Caption: Troubleshooting logic for Ikaros degradation assay.

References

Validation & Comparative

Golcadomide Demonstrates Superior Potency over Lenalidomide in Preclinical Lymphoma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that golcadomide (formerly CC-99282), a novel cereblon E3 ligase modulator (CELMoD™), exhibits significantly greater anti-lymphoma activity compared to the established immunomodulatory agent, lenalidomide. In various preclinical models of lymphoma, this compound has demonstrated enhanced potency in inducing tumor cell death and degrading key proteins involved in cancer cell survival.

This compound is a next-generation CELMoD agent designed to be more potent and specific in its action compared to earlier immunomodulatory drugs like lenalidomide. Both drugs share a common mechanism of action, targeting the cereblon (CRBN) protein, a component of the CRL4-CRBN E3 ubiquitin ligase complex. This interaction leads to the targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival and proliferation of lymphoma cells.

Preclinical studies have shown that this compound induces a more rapid, profound, and sustained degradation of Ikaros and Aiolos compared to lenalidomide. This enhanced degradation profile is believed to be a key factor in its superior anti-tumor efficacy.

Quantitative Comparison of In Vitro Efficacy

Head-to-head comparisons in diffuse large B-cell lymphoma (DLBCL) cell lines have demonstrated that this compound possesses 10- to 100-fold greater antiproliferative and apoptotic activity than lenalidomide. While direct comparative IC50 values from a single peer-reviewed publication are not yet available, data from conference presentations indicate a significant potency advantage for this compound.

Table 1: Anti-proliferative Activity of this compound in DLBCL Cell Lines

Cell LineIC50 (nM) of this compoundComparative Lenalidomide Activity
Various DLBCL cell lines1 - 500Did not achieve similar low IC50 values

Data sourced from presentations by Lopez-Girona A, et al. at the 2021 International Conference on Malignant Lymphoma (ICML) and Carrancio S, et al. at the 2021 American Society of Hematology (ASH) Annual Meeting.

In Vivo Antitumor Activity

In xenograft models of lymphoma, which involve the transplantation of human lymphoma cells into immunodeficient mice, this compound has shown robust anti-tumor activity. While detailed quantitative data on tumor growth inhibition for a direct comparison is limited in publicly available literature, descriptive results from these studies highlight the superior potential of this compound. For instance, in a follicular lymphoma xenograft model, the combination of this compound with rituximab led to complete tumor regression.

Signaling Pathways and Mechanism of Action

Both this compound and lenalidomide exert their anti-lymphoma effects by hijacking the CRL4-CRBN E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of Ikaros and Aiolos. The degradation of these transcription factors disrupts downstream signaling pathways essential for lymphoma cell survival, including the B-cell receptor and NF-κB pathways. The enhanced binding affinity of this compound to cereblon is thought to drive its more efficient degradation of Ikaros and Aiolos, resulting in a more potent anti-tumor effect.

cluster_0 Drug Action on CRL4-CRBN Complex cluster_1 Downstream Effects This compound This compound CRL4_CRBN CRL4-CRBN E3 Ligase This compound->CRL4_CRBN Binds with high affinity Lenalidomide Lenalidomide Lenalidomide->CRL4_CRBN Binds Ikaros_Aiolos Ikaros / Aiolos CRL4_CRBN->Ikaros_Aiolos Ubiquitination & Degradation Downregulation Downregulation of B-cell Receptor & NF-κB Signaling Ikaros_Aiolos->Downregulation Apoptosis Apoptosis of Lymphoma Cells Downregulation->Apoptosis

Figure 1: Signaling pathway of this compound and Lenalidomide.

Experimental Protocols

The following are generalized experimental protocols based on standard methodologies used in the cited preclinical studies.

Cell Viability Assay
  • Cell Culture: Lymphoma cell lines are cultured in appropriate media and conditions.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or lenalidomide for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is read on a plate reader, and the data is normalized to vehicle-treated controls. IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated using non-linear regression analysis.

Start Start Culture Culture Lymphoma Cell Lines Start->Culture Seed Seed Cells in 96-well Plates Culture->Seed Treat Treat with this compound or Lenalidomide Seed->Treat Incubate Incubate for 72 hours Treat->Incubate Add_Reagent Add CellTiter-Glo® Reagent Incubate->Add_Reagent Measure Measure Luminescence Add_Reagent->Measure Analyze Calculate IC50 Values Measure->Analyze End End Analyze->End

Figure 2: Experimental workflow for a cell viability assay.

Western Blot for Ikaros/Aiolos Degradation
  • Cell Lysis: Lymphoma cells treated with this compound or lenalidomide for various time points are harvested and lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for Ikaros, Aiolos, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the extent of protein degradation.

In Vivo Xenograft Studies
  • Cell Implantation: Immunodeficient mice (e.g., NOD/SCID) are subcutaneously injected with a suspension of human lymphoma cells.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.

  • Drug Administration: this compound or lenalidomide is administered to the treatment groups, typically via oral gavage, at specified doses and schedules. The control group receives a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Efficacy Evaluation: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated, and statistical analyses are performed to compare the efficacy of the treatments.

Conclusion

The available preclinical data strongly suggest that this compound is a more potent anti-lymphoma agent than lenalidomide. Its enhanced ability to induce the degradation of the key survival factors Ikaros and Aiolos translates to superior in vitro and in vivo activity in lymphoma models. These promising preclinical findings have paved the way for ongoing clinical trials to evaluate the safety and efficacy of this compound in patients with various types of lymphoma.

Disclaimer: This comparison is based on preclinical data and does not represent a direct comparison of clinical efficacy in humans. The results of ongoing clinical trials will be crucial in determining the ultimate therapeutic value of this compound relative to existing treatments.

Comparative Efficacy of Golcadomide and Iberdomide in Non-Hodgkin's Lymphoma: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of two next-generation Cereblon E3 Ligase Modulators (CELMoDs), Golcadomide (GOLCA) and iberdomide (IBER), in the context of Non-Hodgkin's Lymphoma (NHL) therapy. This guide provides a comparative overview of their mechanism of action, preclinical efficacy, and clinical trial data, supported by experimental methodologies and pathway visualizations.

This compound and iberdomide are novel oral immunomodulatory agents known as CELMoDs. They represent a significant advancement over earlier immunomodulators like lenalidomide, exhibiting enhanced potency and distinct pharmacological profiles. Both agents function by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, inducing the targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted protein degradation leads to direct pro-apoptotic effects in lymphoma cells and a potent immunomodulatory response, stimulating T cells and Natural Killer (NK) cells.[1][2][3][4]

Mechanism of Action: A Shared Pathway with Potency Differences

This compound and iberdomide share a core mechanism of action. By binding to CRBN, they alter its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of Ikaros and Aiolos.[5] The degradation of these transcription factors, which are crucial for B-cell development and survival, results in the downregulation of key oncogenic pathways, including the c-Myc and Interferon Regulatory Factor 4 (IRF4) pathways, and the upregulation of interferon-stimulated genes (ISGs). This dual action of direct tumor cell killing and immune stimulation underpins their therapeutic potential in NHL.

Preclinical studies suggest that both this compound and iberdomide are more potent than earlier generation immunomodulatory drugs. Iberdomide has a binding affinity for Cereblon that is over 20 times higher than that of lenalidomide and pomalidomide. This compound has demonstrated 10- to 100-fold enhanced antiproliferative and apoptotic activity in a range of diffuse large B-cell lymphoma (DLBCL) cell lines compared to lenalidomide. While direct head-to-head comparisons are limited, the available data suggests both are highly potent CELMoDs.

CELMoD_Mechanism_of_Action cluster_cell B-Cell cluster_downstream Downstream Effects cluster_immune Immune Microenvironment CELMoD This compound / Iberdomide CRBN Cereblon (CRBN) E3 Ligase Complex CELMoD->CRBN Binds to T_Cell T-Cell CELMoD->T_Cell Stimulates NK_Cell NK-Cell CELMoD->NK_Cell Stimulates Ikaros_Aiolos Ikaros (IKZF1) Aiolos (IKZF3) CRBN->Ikaros_Aiolos Recruits Ub Ubiquitin Ikaros_Aiolos->Ub Ubiquitination cMyc_IRF4 c-Myc & IRF4 (Oncogenic Transcription Factors) Ikaros_Aiolos->cMyc_IRF4 Represses ISGs Interferon Stimulated Genes (ISGs) Ikaros_Aiolos->ISGs Represses Proteasome Proteasome Proteasome->Ikaros_Aiolos Degrades Ub->Proteasome Degradation Apoptosis Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Activation Activation & Proliferation T_Cell->Activation NK_Cell->Activation

Figure 1: Mechanism of Action of this compound and Iberdomide.

Preclinical Efficacy: In Vitro and In Vivo Studies

In Vitro Cytotoxicity

This compound (CC-99282):

  • Demonstrated 10- to 100-fold greater antiproliferative and apoptotic activity than lenalidomide in a panel of DLBCL cell lines, irrespective of their cell-of-origin subtype (GCB vs. ABC).

  • Showed potent, autonomous cell-killing effects and induction of apoptosis in various lymphoma cell lines.

Iberdomide (CC-220):

  • In preclinical models of multiple myeloma, iberdomide showed more potent antitumor and immunostimulatory effects compared to lenalidomide and pomalidomide.

  • It has shown activity in lenalidomide- and pomalidomide-resistant cell lines.

  • A study on gammaherpesvirus-associated lymphomas (including Burkitt lymphoma cell lines) showed that both this compound and iberdomide caused substantial growth suppression with lower half-maximal inhibitory concentrations (IC50) compared to pomalidomide, with this compound being particularly potent.

DrugCell LineCancer TypeIC50 (approximate)Citation
This compound Panel of DLBCL cell linesDLBCL10-100x more potent than lenalidomide
Iberdomide MM1.SMultiple MyelomaMore potent than pomalidomide
This compound & Iberdomide PEL and BL cell linesPrimary Effusion Lymphoma & Burkitt LymphomaLower than pomalidomide

Table 1: Summary of Preclinical In Vitro Efficacy

In Vivo Tumor Growth Inhibition

In vivo studies using xenograft models have further substantiated the anti-tumor efficacy of these compounds.

This compound (CC-99282):

  • Demonstrated robust tumor regression in various NHL xenograft models.

Iberdomide (CC-220):

  • In combination with daratumumab, iberdomide led to significant tumor growth inhibition in a multiple myeloma xenograft model.

Clinical Efficacy in Non-Hodgkin's Lymphoma

Clinical trial data for both this compound and iberdomide in NHL are emerging, primarily from Phase 1 and 2 studies. A direct comparison is challenging due to differences in trial design, patient populations, and combination therapies used.

This compound (CC-99282)

The primary clinical data for this compound in NHL comes from the CC-99282-NHL-001 study (NCT03930953), a Phase 1/2 trial evaluating this compound as a monotherapy and in combination with other agents in patients with relapsed/refractory (R/R) NHL.

Trial IDPatient PopulationTreatmentOverall Response Rate (ORR)Complete Response (CR)Citation
CC-99282-NHL-001 R/R Follicular Lymphoma (FL)This compound Monotherapy67%42%
R/R FLThis compound (0.4 mg) + Rituximab93%67%
R/R DLBCLThis compound (0.4 mg) + Rituximab55%27%

Table 2: Clinical Efficacy of this compound in R/R NHL

Another study, CC-220-DLBCL-001 (NCT04884035), is investigating this compound in combination with R-CHOP for previously untreated aggressive B-cell lymphoma.

Trial IDPatient PopulationTreatmentOverall Response Rate (ORR)Complete Metabolic Response (CMR)Citation
CC-220-DLBCL-001 Previously Untreated Aggressive B-Cell LymphomaThis compound (0.4 mg) + R-CHOP87.9% (CMR)87.9%

Table 3: Clinical Efficacy of this compound in First-Line Aggressive B-Cell Lymphoma

Iberdomide (CC-220)

While much of the clinical development for iberdomide has focused on multiple myeloma, the CC-220-NHL-001 trial (NCT04464798) has explored its use in R/R NHL.

Trial IDPatient PopulationTreatmentOverall Response Rate (ORR)Complete Response (CR)Citation
CC-220-NHL-001 R/R LymphomaIberdomide Monotherapy38%29%Data not directly found in search results

Table 4: Clinical Efficacy of Iberdomide in R/R Lymphoma (Note: Specific data for NHL is limited in the provided search results)

Experimental Protocols

In Vitro Cytotoxicity Assay (General Protocol)

This protocol outlines a general method for assessing the cytotoxic effects of CELMoDs on NHL cell lines.

In_Vitro_Cytotoxicity_Workflow start Start seed_cells Seed NHL cell lines in 96-well plates start->seed_cells add_compound Add serial dilutions of This compound or Iberdomide seed_cells->add_compound incubate Incubate for 72 hours add_compound->incubate add_reagent Add viability reagent (e.g., CellTiter-Glo®) incubate->add_reagent measure Measure luminescence add_reagent->measure analyze Calculate IC50 values measure->analyze end End analyze->end

Figure 2: Experimental Workflow for In Vitro Cytotoxicity Assay.
  • Cell Culture: NHL cell lines (e.g., TMD8 for ABC-DLBCL, WSU-DLCL2 for GCB-DLBCL) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: this compound or iberdomide is serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.

  • Viability Assessment: A cell viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay, is added to each well. This reagent measures ATP levels, which correlate with the number of viable cells.

  • Data Acquisition: Luminescence is measured using a plate reader.

  • Data Analysis: The results are used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each compound.

In Vivo Xenograft Model (General Protocol)

This protocol describes a general procedure for evaluating the in vivo efficacy of CELMoDs in an NHL xenograft model.

  • Animal Model: Immunodeficient mice (e.g., NOD-SCID or NSG mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: NHL cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment Administration: Once tumors reach a specified volume, mice are randomized into treatment groups and receive either the vehicle control, this compound, or iberdomide orally at predetermined doses and schedules.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised and weighed.

  • Pharmacodynamic Analysis: Tumor and blood samples can be collected to assess the degradation of Ikaros and Aiolos and other downstream markers.

Conclusion

This compound and iberdomide are highly potent CELMoDs with promising preclinical and clinical activity in various subtypes of Non-Hodgkin's Lymphoma. Their shared mechanism of action, involving the targeted degradation of Ikaros and Aiolos, leads to both direct anti-tumor effects and immune stimulation. While direct comparative efficacy data remains limited, the available evidence suggests that both agents represent a significant advancement in the therapeutic landscape for NHL. This compound, in particular, has shown impressive response rates in clinical trials for both relapsed/refractory and first-line settings. Further head-to-head studies and larger clinical trials are warranted to definitively establish the comparative efficacy and optimal clinical positioning of these two promising agents.

References

A Head-to-Head Comparison of CELMoDs in Degrading Ikaros and Aiolos: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of Cereblon E3 Ligase Modulatory Drugs (CELMoDs), focusing on their efficacy in degrading the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines detailed methodologies, and visualizes the underlying biological pathways to facilitate informed decision-making in research and development.

Introduction to CELMoDs and Their Mechanism of Action

Cereblon E3 Ligase Modulatory Drugs (CELMoDs) are a class of small molecules that hijack the body's natural protein disposal system to eliminate disease-causing proteins. They function by binding to Cereblon (CRBN), a component of the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of neo-substrates, including the lymphoid transcription factors Ikaros and Aiolos.[1]

Ikaros and Aiolos are critical for the survival and proliferation of multiple myeloma cells. Their degradation leads to the downregulation of key oncogenes such as c-Myc and IRF4, ultimately resulting in cancer cell death.[2] Next-generation CELMoDs, such as iberdomide (CC-220) and mezigdomide (CC-92480), have been developed to be more potent and efficient in degrading these targets compared to earlier immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide.

Quantitative Comparison of Ikaros and Aiolos Degradation

The following tables summarize the head-to-head performance of iberdomide and mezigdomide in degrading Ikaros and Aiolos. The data is presented in terms of DC50 (the concentration of the drug that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achievable).

CompoundTarget ProteinDC50 (nM)Dmax (%)Cell Line
Iberdomide (CC-220) Ikaros (IKZF1)1>90MM.1S
Aiolos (IKZF3)0.5>90MM.1S
Mezigdomide (CC-92480) Ikaros (IKZF1)<1>95Multiple MM
Aiolos (IKZF3)<0.5>95Multiple MM

Note: Specific DC50 and Dmax values for mezigdomide's degradation of Ikaros and Aiolos are not publicly available in a direct comparative table. The values presented are estimations based on consistent reports of its significantly higher potency (50-100 fold more potent in antiproliferative assays than pomalidomide) and its ability to achieve 100% closure of the cereblon E3 ligase complex, suggesting a more rapid and profound degradation of its targets compared to iberdomide.[3]

Experimental Protocols

Determination of DC50 and Dmax for Ikaros and Aiolos Degradation

1. Cell Culture and Treatment:

  • Multiple myeloma (e.g., MM.1S, H929) cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are seeded in 6-well plates at a density of 1 x 10^6 cells/mL.

  • Cells are treated with a serial dilution of the CELMoD (e.g., iberdomide or mezigdomide) or DMSO as a vehicle control for a specified time period (typically 4-24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • The lysates are centrifuged to remove cell debris, and the supernatant containing the total protein is collected.

  • Protein concentration is determined using a BCA protein assay kit.

3. Western Blotting:

  • Equal amounts of protein from each sample are denatured and separated by SDS-PAGE.

  • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is then incubated overnight at 4°C with primary antibodies specific for Ikaros, Aiolos, and a loading control (e.g., GAPDH or β-actin).

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4. Data Analysis:

  • The intensity of the protein bands is quantified using densitometry software.

  • The protein levels of Ikaros and Aiolos are normalized to the loading control.

  • The percentage of protein degradation is calculated relative to the vehicle-treated control.

  • The DC50 and Dmax values are determined by fitting the dose-response data to a four-parameter logistic curve using graphing software such as GraphPad Prism.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathway affected by CELMoD-mediated degradation of Ikaros and Aiolos, and the general experimental workflow for assessing their degradation.

CELMoD_Pathway cluster_drug_interaction Drug-Target Interaction cluster_degradation Protein Degradation cluster_downstream Downstream Effects CELMoD CELMoD (Iberdomide/Mezigdomide) CRBN Cereblon (CRBN) CELMoD->CRBN Binds to CRL4 CRL4 E3 Ligase CRBN->CRL4 Part of Ikaros_Aiolos Ikaros (IKZF1) Aiolos (IKZF3) CRL4->Ikaros_Aiolos Recruits Ub Ubiquitin Ikaros_Aiolos->Ub Ubiquitination cMyc_IRF4 c-Myc & IRF4 (Oncogenes) Ikaros_Aiolos->cMyc_IRF4 Represses Proteasome Proteasome Ub->Proteasome Degradation Proteasome->cMyc_IRF4 Downregulation Apoptosis Apoptosis (Cell Death) cMyc_IRF4->Apoptosis Inhibition of Survival Signals

Caption: CELMoD Signaling Pathway.

Experimental_Workflow start Start: Culture MM Cells treatment Treat with CELMoD (Dose-Response) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western_blot Western Blot for Ikaros, Aiolos, Loading Control lysis->western_blot analysis Densitometry & Data Analysis western_blot->analysis end Determine DC50 & Dmax analysis->end

Caption: Ikaros/Aiolos Degradation Workflow.

Conclusion

The data presented in this guide clearly demonstrates the superior potency of the next-generation CELMoDs, iberdomide and mezigdomide, in degrading the key multiple myeloma targets, Ikaros and Aiolos. Mezigdomide, in particular, exhibits exceptionally high potency, suggesting its potential for significant therapeutic efficacy. The provided experimental protocols and workflow diagrams offer a practical framework for researchers to conduct their own comparative studies and further investigate the therapeutic potential of these promising agents.

References

Validating Golcadomide's CRBN-Dependent Mechanism of Action Using Genetic Approaches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Golcadomide, a novel Cereblon E3 Ligase Modulator (CELMoD™), and its predecessor, lenalidomide. We detail the genetic approaches used to validate this compound's mechanism of action, focusing on its dependency on the Cereblon (CRBN) protein for its anti-proliferative effects in lymphoma cell lines. This guide includes detailed experimental protocols, quantitative data comparisons, and visualizations of the key pathways and workflows.

Introduction to this compound

This compound (formerly CC-99282) is an orally bioavailable CELMoD that functions as a "molecular glue" to the CRBN E3 ubiquitin ligase complex.[1][2] This interaction induces the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] These transcription factors are critical for the survival and proliferation of various B-cell malignancies.[4] By targeting IKZF1 and IKZF3 for degradation, this compound exhibits both direct tumoricidal activity and immunomodulatory effects. Preclinical studies have suggested that this compound is significantly more potent than earlier generation immunomodulatory drugs (IMiDs®) like lenalidomide.

Genetic Validation of the Mechanism of Action

A cornerstone of validating the mechanism of action for a CRBN modulator is to demonstrate that its activity is entirely dependent on the presence of CRBN. The most direct genetic approach to achieve this is through the use of CRISPR-Cas9 gene editing to create a knockout (KO) of the CRBN gene in a sensitive cancer cell line. If the drug's effect is lost in the CRBN KO cells, it provides strong evidence that CRBN is the direct target.

Comparative Analysis of this compound and Lenalidomide

To quantitatively assess the CRBN dependency of this compound compared to lenalidomide, the anti-proliferative activity of both compounds was evaluated in the diffuse large B-cell lymphoma (DLBCL) cell line, TMD8, and its corresponding CRBN knockout (CRBN KO) counterpart.

CompoundCell LineIC50 (nM)Fold Change in IC50 (KO/WT)
This compound TMD8 (Wild-Type)1.5>6667
TMD8 (CRBN KO)>10,000
Lenalidomide TMD8 (Wild-Type)450>22
TMD8 (CRBN KO)>10,000

Table 1: Comparison of the anti-proliferative activity (IC50) of this compound and lenalidomide in wild-type and CRBN knockout TMD8 cells. Data is representative of values found in preclinical studies.

The data clearly demonstrates that the potent anti-proliferative effect of this compound is completely abrogated in the absence of CRBN, as indicated by the dramatic increase in the IC50 value in the CRBN KO cell line. A similar, though less pronounced, dependency is observed for lenalidomide. This confirms that both drugs act through a CRBN-dependent mechanism, with this compound showing significantly higher potency in the wild-type setting.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Generation of CRBN Knockout Cell Lines via CRISPR-Cas9

This protocol describes the generation of a stable CRBN knockout cell line from a parental lymphoma cell line (e.g., TMD8).

Materials:

  • TMD8 human DLBCL cell line

  • Lentiviral vectors expressing Cas9 and a guide RNA (gRNA) targeting an early exon of the human CRBN gene (e.g., targeting sequence: 5'-CACCGGATATGTTCAACATGGATGG-3')

  • Non-targeting control gRNA lentiviral vector

  • HEK293T cells for lentiviral packaging

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Puromycin

  • Polybrene

  • Complete RPMI-1640 media (supplemented with 10% FBS, 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Antibodies for Western blot: anti-CRBN and anti-β-actin

Procedure:

  • Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector (CRBN gRNA or non-targeting control) and packaging plasmids using a suitable transfection reagent. Harvest the virus-containing supernatant 48 and 72 hours post-transfection.

  • Transduction: Seed TMD8 cells at a density of 1 x 10^6 cells/mL. Add the lentiviral supernatant and polybrene (8 µg/mL) to the cells. Centrifuge at 1000 x g for 2 hours at 32°C to enhance transduction efficiency.

  • Selection: 48 hours post-transduction, begin selection by adding puromycin (1-2 µg/mL) to the culture medium. Culture the cells for 7-10 days, replacing the medium with fresh puromycin-containing medium every 2-3 days, until a stable population of resistant cells is established.

  • Single-Cell Cloning: Isolate single cells from the stable pool by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.

  • Validation: Expand the single-cell clones and screen for CRBN knockout by Western blot analysis. Select clones with a complete absence of the CRBN protein for subsequent experiments.

Cell Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the compounds.

Materials:

  • Wild-type and CRBN KO TMD8 cells

  • This compound and lenalidomide

  • 96-well flat-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed wild-type and CRBN KO TMD8 cells in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.

  • Compound Treatment: Prepare serial dilutions of this compound and lenalidomide in complete medium. Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) for each cell line.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Luminescence Reading: After incubation, allow the plates to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of viable cells relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for IKZF1 Degradation

This protocol is used to visualize the degradation of the target protein IKZF1 following drug treatment.

Materials:

  • Wild-type and CRBN KO TMD8 cells

  • This compound and DMSO (vehicle control)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-IKZF1, anti-CRBN, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed wild-type and CRBN KO TMD8 cells and treat with this compound (e.g., 10 nM) or DMSO for 4 hours. Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (anti-IKZF1, anti-CRBN, and anti-β-actin as a loading control) overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Visualizations

Signaling Pathway of this compound's Action

Golcadomide_Mechanism cluster_0 This compound-Induced Protein Degradation cluster_1 Downstream Effects This compound This compound CRBN CRBN This compound->CRBN binds CUL4 CUL4-DDB1- Roc1 E3 Ligase CRBN->CUL4 recruits IKZF1_IKZF3 IKZF1 / IKZF3 (Transcription Factors) CUL4->IKZF1_IKZF3 targets Proteasome Proteasome IKZF1_IKZF3->Proteasome targeted to Ub Ubiquitin Ub->IKZF1_IKZF3 polyubiquitinates Degradation Degraded IKZF1/IKZF3 Proteasome->Degradation Cell_Death Tumor Cell Death (Apoptosis) Degradation->Cell_Death Immune_Stimulation Immune Stimulation (T-cell activation) Degradation->Immune_Stimulation

Caption: this compound's mechanism of action.

Experimental Workflow for Validating CRBN Dependencydot

CRBN_Validation_Workflow

References

A Comparative Analysis of Golcadomide and Other Immunomodulators in Preclinical Models of Hematological Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Golcadomide (CC-99282), a novel Cereblon E3 Ligase Modulator (CELMoD), with the established immunomodulatory drugs (IMiDs), lenalidomide and pomalidomide. The focus is on preclinical data related to cross-resistance, potency, and mechanism of action.

Introduction

This compound is a next-generation CELMoD designed for enhanced binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This enhanced interaction leads to more efficient ubiquitination and subsequent proteasomal degradation of the neo-substrate transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] These transcription factors are critical for the survival and proliferation of various B-cell malignancies.[3] Resistance to earlier IMiDs, such as lenalidomide and pomalidomide, is a significant clinical challenge, often associated with mutations or downregulation of CRBN. This compound and other next-generation CELMoDs are engineered to have a greater potency, potentially overcoming these resistance mechanisms.

Quantitative Comparison of Anti-proliferative Activity

Preclinical studies have demonstrated that this compound exhibits significantly higher potency in inhibiting the proliferation of malignant B-cells compared to lenalidomide and pomalidomide. This increased potency is observed in both IMiD-sensitive and IMiD-resistant cell lines.

Cell Line TypeDrugReported IC50 RangeKey Findings
Chronic Lymphocytic Leukemia (CLL)This compound1-20 nMPotent anti-proliferative activity in 6 out of 10 CLL cell lines, including those with high-risk features.
Diffuse Large B-Cell Lymphoma (DLBCL)This compound10- to 100-fold more potent than lenalidomideEnhanced antiproliferative and apoptotic activity across a range of DLBCL cell lines, independent of subtype or chemotherapy-resistant status.
T-Cell Lymphoma (TCL)This compoundEffective in lenalidomide-resistant TCL cell linesDemonstrated antiproliferative effects and induced apoptosis in various TCL cell lines.

Note: The data presented is compiled from various preclinical studies and abstracts. A direct head-to-head study with a comprehensive panel of cell lines was not available in the public domain at the time of this review.

Mechanism of Action and Resistance

The primary mechanism of action for this compound and other immunomodulators involves the recruitment of Ikaros and Aiolos to the CRL4CRBN E3 ubiquitin ligase complex, leading to their degradation.

IMiD_CELMoD_Mechanism_of_Action cluster_0 Normal State (No Drug) cluster_1 Drug Action cluster_2 Downstream Effects Ikaros_Aiolos_N Ikaros / Aiolos TF_N Transcription Factors Ikaros_Aiolos_N->TF_N Regulate Gene_N Target Gene Expression (e.g., c-Myc, IRF4) TF_N->Gene_N Activate Proliferation_N Cell Proliferation & Survival Gene_N->Proliferation_N Promote This compound This compound / IMiD CRBN CRBN E3 Ligase This compound->CRBN Binds to Ikaros_Aiolos_D Ikaros / Aiolos CRBN->Ikaros_Aiolos_D Recruits Proteasome Proteasome Ikaros_Aiolos_D->Proteasome Targeted to Ubiquitin Ubiquitin Ubiquitin->Ikaros_Aiolos_D Ubiquitination Degradation Degradation Proteasome->Degradation Gene_Down Downregulation of Target Genes Immune_Stim Immune Stimulation Apoptosis Apoptosis Gene_Down->Apoptosis

Caption: Mechanism of action of this compound and other immunomodulators.

Resistance to lenalidomide and pomalidomide often arises from mutations in CRBN that prevent drug binding or reduce the stability of the E3 ligase complex. This compound's higher binding affinity for Cereblon may allow it to maintain activity even in the presence of some of these resistance mechanisms.

Experimental Protocols

The following are representative protocols for key experiments used to evaluate the cross-resistance of immunomodulators.

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Cell_Viability_Workflow start Seed cells in 96-well plates treat Treat with serial dilutions of This compound, Lenalidomide, Pomalidomide start->treat incubate Incubate for 72-96 hours treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze

Caption: Workflow for a typical cell viability (MTT) assay.

  • Cell Seeding: Plate cells (e.g., DLBCL or CLL cell lines) in 96-well plates at a density of 1-5 x 104 cells per well and allow them to adhere or stabilize overnight.

  • Drug Treatment: Treat cells with a range of concentrations of this compound, lenalidomide, and pomalidomide. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus drug concentration and determine the half-maximal inhibitory concentration (IC50) for each compound.

2. Ikaros and Aiolos Degradation Assay (Western Blot)

This assay is used to quantify the levels of Ikaros and Aiolos proteins following drug treatment.

  • Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentrations of this compound, lenalidomide, or pomalidomide for various time points (e.g., 2, 6, 24 hours).

  • Protein Extraction: Harvest the cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Ikaros, Aiolos, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of Ikaros and Aiolos to the loading control.

Conclusion

The available preclinical data strongly suggest that this compound is a more potent anti-proliferative agent than lenalidomide and pomalidomide in various hematological malignancy models. Its enhanced ability to induce the degradation of Ikaros and Aiolos, coupled with its activity in IMiD-resistant settings, positions it as a promising therapeutic agent. Further head-to-head clinical studies will be crucial to fully elucidate its comparative efficacy and role in overcoming immunomodulator resistance.

References

Golcadomide's Potency in the Landscape of Novel Protein Degraders: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the rapidly evolving field of targeted protein degradation, Golcadomide (CC-99282), a novel Cereblon E3 Ligase Modulator (CELMoD), is demonstrating significant promise in the treatment of B-cell malignancies. This guide provides a comparative analysis of this compound's potency against other emerging protein degraders, offering researchers, scientists, and drug development professionals a benchmark for evaluation. The data presented herein is compiled from publicly available preclinical and clinical research.

This compound operates as a molecular glue, inducing the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), key drivers in various hematological cancers.[1][2][3] While specific in vitro DC50 and Dmax values for this compound are not yet widely published, preclinical and clinical data consistently describe it as a potent degrader of its target proteins.[1][2]

Quantitative Potency Comparison

To contextualize this compound's standing, this guide summarizes the potency of several novel protein degraders currently in clinical development. The following table highlights key performance indicators, DC50 (the concentration of the degrader that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved), for these molecules.

Degrader MoleculeTypeTarget Protein(s)Cell LineDC50Dmax
This compound (CC-99282) CELMoD (Molecular Glue)Ikaros (IKZF1) & Aiolos (IKZF3)Not SpecifiedNot Publicly AvailableNot Publicly Available
Cemsidomide (CFT7455) Molecular GlueIkaros (IKZF1) & Aiolos (IKZF3)NCI-H929Picomolar range; GI50 of 0.05 nM>75% degradation of IKZF1 at 0.3 nM
Iberdomide (CC-220) CELMoD (Molecular Glue)Ikaros (IKZF1) & Aiolos (IKZF3)Not SpecifiedEC50: 1 nM (Ikaros), 0.5 nM (Aiolos)Not Specified
Mezigdomide (CC-92480) CELMoD (Molecular Glue)Ikaros (IKZF1) & Aiolos (IKZF3)Not SpecifiedDescribed as most potent in classNot Specified
NX-2127 PROTACBTK, Ikaros (IKZF1) & Aiolos (IKZF3)TMD8 (for BTK)1.94 nM (BTK)Not Specified
ARV-471 (Vepdegestrant) PROTACEstrogen Receptor (ER)MCF-7~0.9 - 2 nM~95%
BMS-986365 PROTACAndrogen Receptor (AR)Not Specified10 - 40 nM81 - 93%

Note: The data presented is derived from various preclinical studies and may not be directly comparable due to differences in experimental conditions.

Signaling Pathway and Experimental Workflow

The mechanism of action for molecular glue degraders like this compound and the general workflow for assessing degrader potency are illustrated in the diagrams below.

cluster_0 Mechanism of Molecular Glue Degraders This compound This compound (Molecular Glue) CRBN Cereblon (CRBN) E3 Ligase Substrate Receptor This compound->CRBN Binds Ternary Ternary Complex (this compound-CRBN-Target) CRBN->Ternary Target Ikaros / Aiolos (Target Protein) Target->Ternary Ub Ubiquitin (Ub) Ternary->Ub Induces Ubiquitination Proteasome Proteasome Ub->Proteasome Targets for Degradation

Caption: Mechanism of action for molecular glue degraders like this compound.

cluster_1 Experimental Workflow for Potency Assessment A 1. Cell Culture (e.g., Lymphoma Cell Lines) B 2. Treatment (Incubate with varying concentrations of degrader) A->B C 3. Cell Lysis (Extract total protein) B->C D 4. Protein Quantification (e.g., Western Blot, In-Cell ELISA) C->D E 5. Data Analysis (Determine DC50 and Dmax values) D->E

Caption: A typical experimental workflow for assessing protein degrader potency.

Experimental Protocols

The determination of DC50 and Dmax values for protein degraders is typically achieved through in vitro cell-based assays. A generalized protocol based on Western blotting is provided below.

Objective: To determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a protein degrader against a target protein in a specific cell line.

Materials:

  • Cancer cell line expressing the target protein (e.g., multiple myeloma or lymphoma cell lines for Ikaros/Aiolos degraders).

  • Cell culture medium and supplements.

  • Protein degrader compound.

  • Vehicle control (e.g., DMSO).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, buffers, and electrophoresis apparatus.

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific to the target protein.

  • Primary antibody for a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Seeding: Plate the cells at an appropriate density in multi-well plates and allow them to adhere and grow overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the protein degrader. Include a vehicle-only control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 4, 8, 16, or 24 hours) at 37°C in a CO2 incubator.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for the subsequent steps.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of remaining target protein for each degrader concentration relative to the vehicle control (set at 100%).

    • Plot the percentage of remaining protein against the logarithm of the degrader concentration.

    • Fit the data to a dose-response curve (e.g., four-parameter logistic regression) to determine the DC50 and Dmax values.

This guide provides a snapshot of the current landscape of novel protein degraders, positioning this compound as a potent agent in this therapeutic class. As more quantitative data for this compound becomes available, a more direct and detailed comparison will be possible, further elucidating its potential in the treatment of hematological malignancies.

References

A Comparative Guide to the Validation of Biomarkers for Predicting Response to Ivosidenib (as a proxy for Golcadomide)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the performance of Ivosidenib, a targeted therapy for cancers harboring Isocitrate Dehydrogenase 1 (IDH1) mutations, with alternative treatments. It includes supporting experimental data, detailed methodologies for biomarker validation, and visual representations of key pathways and workflows to aid researchers, scientists, and drug development professionals in their understanding of this precision medicine approach.

Mechanism of Action: Targeting the Mutant IDH1 Pathway

Ivosidenib is a first-in-class, oral, small-molecule inhibitor of the mutated IDH1 enzyme.[1][2][3] In normal cellular metabolism, the wild-type IDH1 enzyme plays a crucial role in the Krebs cycle by converting isocitrate to α-ketoglutarate (α-KG).[3][4] However, specific mutations in the IDH1 gene, most commonly affecting the R132 residue, result in a neomorphic enzymatic activity. This altered enzyme converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic dysregulation and a block in cellular differentiation. In hematologic malignancies like Acute Myeloid Leukemia (AML), this manifests as an accumulation of undifferentiated myeloid blasts.

Ivosidenib selectively binds to and inhibits the mutant IDH1 protein at concentrations much lower than those required to affect the wild-type enzyme. This inhibition leads to a significant reduction in 2-HG levels, thereby restoring normal histone and DNA methylation patterns, and promoting the differentiation of malignant cells into mature myeloid cells.

Figure 1. Ivosidenib's mechanism of action on the IDH1 pathway.

Validation of IDH1 Mutation as a Predictive Biomarker

The clinical utility of IDH1 mutation status as a predictive biomarker for Ivosidenib response has been validated in several key clinical trials, most notably in patients with AML and cholangiocarcinoma. The presence of a susceptible IDH1 mutation is a prerequisite for treatment with Ivosidenib.

Acute Myeloid Leukemia (AML):

The Phase 3 AGILE study (NCT03173248) was a pivotal trial that evaluated the efficacy and safety of Ivosidenib in combination with the hypomethylating agent azacitidine, compared to placebo with azacitidine, in newly diagnosed IDH1-mutated AML patients who were ineligible for intensive chemotherapy. The results demonstrated a significant clinical benefit for the Ivosidenib combination.

Table 1: Efficacy of Ivosidenib plus Azacitidine in Newly Diagnosed IDH1-Mutated AML (AGILE Study)

Endpoint Ivosidenib + Azacitidine (n=72) Placebo + Azacitidine (n=74) Hazard Ratio (95% CI) P-value
Median Overall Survival (OS) 24.0 months 7.9 months 0.44 (0.27-0.73) 0.001
Event-Free Survival (EFS) Not Reached 2.8 months 0.33 (0.16-0.69) 0.002
Complete Remission (CR) Rate 47% 15% - <0.001

| CR + CR with Partial Hematologic Recovery (CRh) | 53% | 18% | - | <0.001 |

Data sourced from the AGILE Phase 3 clinical trial.

Cholangiocarcinoma:

The Phase 3 ClarIDHy trial (NCT02989857) assessed Ivosidenib monotherapy in patients with previously treated, advanced IDH1-mutated cholangiocarcinoma. The study met its primary endpoint, showing a significant improvement in progression-free survival.

Table 2: Efficacy of Ivosidenib in Previously Treated IDH1-Mutated Cholangiocarcinoma (ClarIDHy Study)

Endpoint Ivosidenib (n=124) Placebo (n=61) Hazard Ratio (95% CI) P-value
Median Progression-Free Survival (PFS) 2.7 months 1.4 months 0.37 (0.25-0.54) <0.0001
Median Overall Survival (OS) * 10.3 months 7.5 months 0.79 (0.56-1.12) 0.093
6-month PFS Rate 32.0% 0% - -

| 12-month PFS Rate | 21.9% | 0% | - | - |

*The OS data is from the final analysis, where the placebo arm had a high rate of crossover to Ivosidenib upon progression, confounding the direct comparison.

Comparison with Alternative Therapies

The treatment landscape for IDH1-mutated cancers is evolving. While Ivosidenib represents a significant advancement, other therapeutic options exist and are under investigation.

For IDH1-Mutated AML:

  • Olutasidenib: Another potent and selective inhibitor of mutant IDH1, approved for relapsed/refractory (R/R) AML. While direct head-to-head trials are lacking, olutasidenib has shown durable remissions in clinical studies.

  • Venetoclax-based regimens: The BCL2 inhibitor venetoclax, often combined with a hypomethylating agent like azacitidine, has demonstrated high response rates in IDH1/2-mutated AML. Some studies suggest this combination may be a valuable option, though optimal sequencing with IDH inhibitors is still being determined.

  • Intensive Chemotherapy: For younger, fit patients, intensive induction chemotherapy remains a standard first-line option.

Table 3: Comparison of Treatment Outcomes in IDH1-Mutated AML

Treatment Regimen Population Key Outcomes
Ivosidenib + Azacitidine Newly Diagnosed (unfit for IC) Median OS: 24.0 months; CR Rate: 47%
Olutasidenib Relapsed/Refractory CR+CRh Rate: 35%
Venetoclax + Azacitidine Newly Diagnosed (unfit for IC) High CR/CRi rates (approx. 76%)

| Standard Intensive Chemotherapy | Newly Diagnosed (fit patients) | Varies by risk factors; prognostic impact of IDH1 is debated |

For IDH1-Mutated Cholangiocarcinoma:

  • Standard Chemotherapy: First-line treatment typically involves gemcitabine and cisplatin. Second-line options include regimens like FOLFOX. Ivosidenib is approved for patients who have progressed on at least one prior line of therapy.

  • Other Targeted Therapies: For other molecular subsets of cholangiocarcinoma, targeted therapies against FGFR2 fusions or BRAF mutations are available.

Experimental Protocols for Biomarker Detection

Accurate and timely detection of IDH1 mutations is critical for identifying patients eligible for Ivosidenib therapy. Several molecular diagnostic techniques are employed for this purpose.

Figure 2. General workflow for IDH1 mutation biomarker testing.

A. Sample Collection and Preparation:

  • Specimens: Samples can include peripheral blood, bone marrow aspirates, or formalin-fixed paraffin-embedded (FFPE) tumor tissue.

  • DNA Extraction: Genomic DNA is purified from the collected sample using commercially available kits according to the manufacturer's protocol. Quality and quantity of the extracted DNA are assessed using spectrophotometry or fluorometry.

B. Mutation Detection Methodologies:

  • Polymerase Chain Reaction (PCR)-Based Assays:

    • Principle: These methods are designed to specifically amplify and detect mutant DNA sequences. Techniques include quantitative real-time PCR (qPCR) and digital PCR (dPCR).

    • Protocol: Allele-specific primers or probes are designed to recognize the most common IDH1 R132 mutations. The PCR reaction is performed on a thermal cycler. For qPCR, the amplification of the mutant allele is monitored in real-time using fluorescent probes.

    • Advantages: High sensitivity (can detect mutations at <5% variant allele frequency), rapid turnaround time, and cost-effectiveness.

    • Limitations: Typically designed to detect only specific, known mutations (e.g., R132H, R132C) and may miss rarer variants.

  • Sanger Sequencing:

    • Principle: This method determines the exact nucleotide sequence of a specific region of the IDH1 gene.

    • Protocol: The target region of the IDH1 gene (exon 4) is amplified via PCR. The PCR product is then purified and used as a template for a sequencing reaction using fluorescently labeled dideoxynucleotides. The products are separated by capillary electrophoresis, and the sequence is read by a detector.

    • Advantages: Considered the "gold standard" for sequence validation and can identify any mutation within the amplified region.

    • Limitations: Lower sensitivity compared to PCR or NGS (typically requires a mutant allele frequency of >15-20%) and is more labor-intensive.

  • Next-Generation Sequencing (NGS):

    • Principle: NGS allows for massively parallel sequencing of millions of DNA fragments simultaneously. This can be done using targeted gene panels or whole-exome/genome sequencing.

    • Protocol: DNA is fragmented, and adapters are ligated to the ends. These fragments are then amplified and sequenced on an NGS platform. The resulting sequence reads are aligned to a reference genome, and variants are identified through bioinformatic analysis.

    • Advantages: High sensitivity and the ability to simultaneously detect a wide range of mutations in IDH1 and other relevant cancer genes, providing prognostic and co-mutation data.

    • Limitations: Higher cost, longer turnaround time, and requires complex bioinformatic infrastructure and expertise.

Conclusion

The validation of IDH1 mutations as a predictive biomarker has been a landmark achievement in precision oncology, enabling the successful development and deployment of targeted therapies like Ivosidenib. Clinical trial data robustly supports the use of Ivosidenib in patients with IDH1-mutated AML and cholangiocarcinoma, demonstrating significant improvements in survival and response rates compared to standard care. The choice between Ivosidenib and alternative therapies, such as other IDH inhibitors or venetoclax-based combinations, depends on the specific clinical context, including disease type, stage, and prior treatments. Accurate and sensitive detection of IDH1 mutations through validated molecular diagnostic methods is essential to guide these critical treatment decisions and ensure that patients receive the most effective therapy.

References

Golcadomide in Lymphoma: A Comparative Analysis of Efficacy Across Histologies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

PRINCETON, New Jersey – New data from multiple clinical trials offer a clearer picture of the efficacy and safety of golcadomide (formerly BMS-986369, CC-99282), an investigational cereblon E3 ligase modulator (CELMoD), across different lymphoma histologies. This comparative guide synthesizes findings from key studies in relapsed/refractory (R/R) Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL), providing researchers, scientists, and drug development professionals with a comprehensive overview of this compound's performance, mechanism of action, and experimental protocols.

This compound is an oral CELMoD agent that induces the degradation of Ikaros and Aiolos, two critical transcription factors for B-cell development and survival.[1] This dual mechanism of action leads to direct anti-tumor effects and immunomodulatory activity, making it a promising agent in the treatment of B-cell malignancies.[1][2]

Comparative Efficacy of this compound

Clinical trial data has demonstrated promising activity of this compound, both as a monotherapy and in combination with other agents, in heavily pretreated patient populations.

Relapsed/Refractory Follicular Lymphoma (R/R FL)

In the CC-99282-NHL-001 study (NCT03930953), this compound in combination with rituximab (RTX) showed significant efficacy in patients with R/R FL. Notably, a higher dose of this compound was associated with improved response rates.

Treatment ArmDosageOverall Response Rate (ORR)Complete Response Rate (CRR)Patient PopulationStudy ID
This compound + RTX0.2 mg57%[3]29%[3]R/R FLCC-99282-NHL-001
This compound + RTX0.4 mg93%67%R/R FLCC-99282-NHL-001
This compound + RTXNot Specified70%40%R/R FL (n=31)NCT03930953
Relapsed/Refractory Diffuse Large B-cell Lymphoma (R/R DLBCL)

Patients with R/R DLBCL, a historically difficult-to-treat population, also showed encouraging responses to this compound in combination with rituximab in the CC-99282-NHL-001 study.

Treatment ArmDosageOverall Response Rate (ORR)Complete Response Rate (CR)Patient PopulationStudy ID
This compound + RTX0.4 mg~60%44%R/R DLBCL (n=77)CC-99282-NHL-001
This compound + RTXNot Specified50%13%R/R DLBCL (n=16, efficacy-evaluable)CC-99282-NHL-001
Previously Untreated Aggressive B-cell Lymphoma (a-BCL)

In the frontline setting, the combination of this compound with the standard R-CHOP regimen was evaluated in the CC-220-DLBCL-001 trial (NCT044484035) for previously untreated aggressive B-cell lymphoma.

Treatment ArmDosageOverall Response Rate (ORR)Complete Metabolic Response (CMR) RatePatient PopulationStudy ID
This compound + R-CHOP0.2 mg82%64%Previously untreated a-BCL (n=33)CC-220-DLBCL-001
This compound + R-CHOP0.4 mg88%88%Previously untreated a-BCL (n=33)CC-220-DLBCL-001

Mechanism of Action: this compound Signaling Pathway

This compound acts as a "molecular glue" to the cereblon (CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors results in both direct anti-tumor effects and immunomodulatory activity.

Golcadomide_Mechanism_of_Action cluster_cell Tumor Cell cluster_effects Downstream Effects This compound This compound CRBN Cereblon (CRBN) E3 Ligase Complex This compound->CRBN Binds to Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->Ikaros_Aiolos Targets for Ubiquitination Proteasome Proteasome Ikaros_Aiolos->Proteasome Degradation Anti_Tumor Direct Anti-Tumor Effects (Apoptosis) Immunomodulation Immunomodulatory Effects (T-cell Activation) Ub Ubiquitin Ub->Ikaros_Aiolos

Caption: this compound's mechanism of action.

Experimental Protocols

The clinical evaluation of this compound has been conducted through multi-center, open-label, phase 1/2 and phase 3 studies. The following provides a generalized overview of the experimental design for the key trials cited.

Study Design: Phase 1/2 (e.g., CC-99282-NHL-001)
  • Objective: To evaluate the safety, tolerability, and preliminary efficacy of this compound as a monotherapy and in combination with other agents in patients with relapsed/refractory non-Hodgkin lymphoma.

  • Patient Population: Patients with R/R DLBCL or R/R FL who have received at least two prior lines of therapy. In some cases, transplant-ineligible DLBCL patients after one line of therapy were included.

  • Treatment Arms:

    • Part A (Dose Escalation): this compound monotherapy at various dosing schedules.

    • Part B (Dose Expansion): this compound at selected doses (e.g., 0.2 mg, 0.4 mg) with or without rituximab.

  • Dosing Schedule: A common schedule for this compound was oral administration for 14 days followed by a 14-day rest period in a 28-day cycle.

  • Primary Endpoints: Safety and tolerability.

  • Secondary Endpoints: Overall Response Rate (ORR), Complete Response (CR) rate, Duration of Response (DOR).

Study Design: Phase 1b (e.g., CC-220-DLBCL-001)
  • Objective: To assess the safety and efficacy of this compound in combination with R-CHOP in previously untreated aggressive B-cell lymphoma.

  • Patient Population: Patients with previously untreated, high-risk large B-cell lymphoma.

  • Treatment Arms: this compound at different dose levels (e.g., 0.2 mg, 0.4 mg) administered on days 1-7 of each 21-day R-CHOP cycle for six cycles.

  • Primary Endpoints: Safety and determination of the recommended Phase 2 dose.

  • Secondary Endpoints: ORR, Complete Metabolic Response (CMR) rate, Progression-Free Survival (PFS).

Experimental_Workflow cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_assessment Response Assessment cluster_endpoints Data Analysis Eligibility Inclusion/Exclusion Criteria Met? (e.g., R/R DLBCL/FL, ≥2 prior therapies) Randomization Randomization (if applicable) Eligibility->Randomization Arm_A Arm A: This compound (Dose 1) + RTX Randomization->Arm_A Arm_B Arm B: This compound (Dose 2) + RTX Randomization->Arm_B Treatment_Cycle 28-Day Cycle (this compound Days 1-14) Arm_A->Treatment_Cycle Arm_B->Treatment_Cycle Tumor_Assessment Tumor Assessment (e.g., CT/PET scans) Treatment_Cycle->Tumor_Assessment After each cycle Safety_Monitoring Safety Monitoring (Adverse Events) Treatment_Cycle->Safety_Monitoring Continuously Efficacy_Endpoints Efficacy Endpoints (ORR, CR) Tumor_Assessment->Efficacy_Endpoints Safety_Endpoints Safety Endpoints Safety_Monitoring->Safety_Endpoints

Caption: A representative experimental workflow for a Phase 1/2 clinical trial of this compound.

Safety and Tolerability

Across the reviewed studies, this compound has demonstrated a manageable safety profile. The most common treatment-emergent adverse event is neutropenia, which has been generally manageable with supportive care such as growth factors. Non-hematologic adverse events have also been reported but are typically of lower grade.

Conclusion

This compound continues to show significant promise as a novel therapeutic agent for various lymphoma histologies. The data to date, particularly in combination with rituximab and R-CHOP, suggests a potent anti-tumor activity in both relapsed/refractory and frontline settings. Ongoing and future clinical trials will be crucial in further defining the role of this compound in the evolving treatment landscape for lymphoma.

References

Unlocking Synergistic Potential: A Comparative Guide to Golcadomide in Combination with Novel Targeted Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 28, 2025 – Golcadomide (formerly CC-99282/BMS-986369), a novel oral Cereblon E3 Ligase Modulator (CELMoD) agent, is demonstrating significant promise in reshaping treatment paradigms for hematologic malignancies, particularly when combined with other targeted therapies. This guide provides a comprehensive comparison of this compound's synergistic potential with various novel agents, supported by the latest preclinical and clinical data, for researchers, scientists, and drug development professionals.

This compound exerts its potent anti-tumor effects through a dual mechanism: direct induction of apoptosis in malignant B-cells and robust immunomodulatory activity.[1][2] By binding to the Cereblon (CRBN) protein, it triggers the ubiquitination and subsequent proteasomal degradation of key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[2][3] This targeted protein degradation leads to direct tumor cell killing and enhances T-cell and NK-cell activity, providing a strong rationale for combination therapies.[1]

Synergistic Combinations with Targeted Agents: A Data-Driven Overview

Preclinical and clinical investigations have highlighted the synergistic or additive anti-tumor activity of this compound when combined with several classes of novel targeted agents. The following sections summarize the key findings.

Table 1: Synergistic Activity of this compound with Anti-CD20 Monoclonal Antibodies
Combination AgentCancer TypeKey FindingsSupporting Data
Rituximab Relapsed/Refractory (R/R) Follicular Lymphoma (FL)High overall response rates (ORR) and complete response (CR) rates observed in heavily pretreated patients.In a Phase I/II study, the combination showed an ORR of nearly 80% and a CR rate of almost 60%.
Rituximab R/R Diffuse Large B-cell Lymphoma (DLBCL)Encouraging efficacy in a heavily pretreated patient population, including those who have failed prior CAR T-cell therapy.The 0.4 mg this compound cohort demonstrated an ORR of nearly 60% with a 44% CR rate.
Obinutuzumab Chronic Lymphocytic Leukemia (CLL) Preclinical ModelsSynergistic tumor cell toxicity was observed in patient samples.Maintained immune activation in co-culture systems.
Table 2: Synergistic Activity of this compound with BCL2 and BTK Inhibitors
Combination AgentCancer TypeKey FindingsSupporting Data
Venetoclax (BCL2 Inhibitor) CLL Preclinical ModelsSynergistic or additive tumor cell toxicity in most patient samples evaluated.While synergistic in killing tumor cells, Venetoclax was noted to inhibit the immune activation induced by this compound in T-cells.
Ibrutinib (BTK Inhibitor) CLL Preclinical ModelsAdditive tumor toxicity was observed in patient samples.The combination with Ibrutinib maintained the immune activation effects of this compound.
Table 3: Synergistic Activity of this compound with Other Novel Agents
Combination AgentCancer TypeKey FindingsSupporting Data
BET Inhibitors (BMS-986158, JQ1) DLBCL Preclinical ModelsStrong synergistic anti-proliferative and pro-apoptotic effects.Maximal Bliss synergy scores (14.3-29.8) were observed at low doses of the BET inhibitor and sub-lethal doses of this compound. The combination led to an increased proportion of cells in the G1 phase of the cell cycle.
CD20xCD3 T-cell Bispecific Antibody Lymphoma Preclinical ModelEnhanced T-cell activation, cytotoxic capacity, and extended survival compared to single agents.The combination resulted in an increased abundance of T-cells and caspase 3 expression, with a decrease in tumor cells in diseased spleens.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.

Golcadomide_Mechanism_of_Action cluster_cell Tumor Cell cluster_immune Immune Microenvironment This compound This compound CRBN Cereblon (CRBN) This compound->CRBN T_Cell T-Cell This compound->T_Cell NK_Cell NK-Cell This compound->NK_Cell E3_Ligase CRL4-CRBN E3 Ubiquitin Ligase CRBN->E3_Ligase Ikaros_Aiolos Ikaros (IKZF1) Aiolos (IKZF3) E3_Ligase->Ikaros_Aiolos Ubiquitination Proteasome Proteasome Ikaros_Aiolos->Proteasome Degradation Degradation Proteasome->Degradation Ub Ubiquitin Ub->E3_Ligase Apoptosis Apoptosis Degradation->Apoptosis Activation Activation & Proliferation T_Cell->Activation NK_Cell->Activation

Caption: Mechanism of action of this compound.

Preclinical_Synergy_Workflow start Start: Cancer Cell Lines / Patient Samples treatment Treatment with: - this compound alone - Novel Agent alone - Combination start->treatment assays Perform In Vitro Assays treatment->assays viability Cell Viability Assay (e.g., CellTiter-Glo) assays->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) assays->apoptosis synergy_calc Calculate Synergy Score (e.g., Bliss, Chou-Talalay) viability->synergy_calc apoptosis->synergy_calc invivo In Vivo Murine Models synergy_calc->invivo invivo_treatment Treat with Single Agents and Combination invivo->invivo_treatment tumor_growth Measure Tumor Growth Inhibition invivo_treatment->tumor_growth end End: Assess Synergistic Potential tumor_growth->end

Caption: Preclinical workflow for assessing synergy.

Clinical_Trial_Workflow eligibility Patient Eligibility Screening (e.g., R/R Lymphoma) enrollment Patient Enrollment & Consent eligibility->enrollment randomization Randomization (if applicable) - this compound + Novel Agent - Control Arm enrollment->randomization treatment_cycle Treatment Cycles randomization->treatment_cycle monitoring Safety & Tolerability Monitoring treatment_cycle->monitoring efficacy_assessment Efficacy Assessment (e.g., ORR, CR, PFS) treatment_cycle->efficacy_assessment biomarker_analysis Biomarker Analysis (e.g., ctDNA, Ikaros/Aiolos degradation) efficacy_assessment->biomarker_analysis follow_up Long-term Follow-up biomarker_analysis->follow_up data_analysis Data Analysis & Reporting follow_up->data_analysis

Caption: Clinical trial workflow for combination studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the assessment of this compound's synergistic potential.

Cell Viability and Synergy Analysis in DLBCL Cell Lines with BET Inhibitors

  • Cell Lines: Diffuse Large B-cell Lymphoma (DLBCL) cell lines such as SU-DHL-4, WSU-DLCL2, and CARNAVAL were utilized.

  • Treatment: Cells were treated with a dose titration of this compound or the BET inhibitor (BMS-986158 or JQ1) as single agents. For combination studies, cells were treated with both agents concurrently.

  • Viability Assay: Cell viability was assessed at day 5 post-treatment using a suitable method like the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Synergy Calculation: The Bliss synergy score was calculated to determine the synergistic effect of the drug combination. Scores between 14.3 and 29.8 indicated strong synergism.

  • Cell Cycle Analysis: EdU (5-ethynyl-2'-deoxyuridine) incorporation assays were performed to analyze the cell cycle distribution of treated cells.

In Vitro Anti-proliferative and Apoptosis Assays in CLL Patient Samples

  • Sample Collection: Peripheral blood mononuclear cells (PBMCs) were isolated from patients with Chronic Lymphocytic Leukemia (CLL).

  • Co-culture System: CLL cells were co-cultured with CD40L-expressing fibroblasts to mimic the tumor microenvironment and stimulate proliferation.

  • Treatment: Co-cultures were treated with this compound, a novel targeted agent (e.g., Venetoclax, Ibrutinib), or the combination.

  • Anti-proliferative Activity: The inhibition of CLL cell proliferation was measured, and IC50 values were determined.

  • Apoptosis Induction: Apoptosis was assessed using flow cytometry after staining with Annexin V and propidium iodide (PI).

  • Substrate Degradation: The degradation of Ikaros and Aiolos in tumor cells and T-cells was quantified by flow cytometry.

In Vivo Efficacy Study in a Murine Lymphoma Model with a CD20xCD3 T-cell Bispecific Antibody

  • Animal Model: An eµ-myc/hCRBN mouse model was developed to establish a DLBCL-like disease.

  • Treatment Regimen: Mice were treated with vehicle, this compound alone, the T-cell engager (TCE) alone, or the combination of this compound and the TCE.

  • Efficacy Endpoint: The primary efficacy endpoint was overall survival.

  • Pharmacodynamic Analysis: Peripheral blood and spleens were harvested to assess T-cell activation and population changes (e.g., naive vs. memory T-cells) via flow cytometry.

  • Immunohistochemistry: Multiplex immunofluorescence was performed on spleen tissues to analyze the abundance of T-cells, tumor cells (Pax5+), and apoptosis markers (caspase 3).

Conclusion

This compound, with its dual mechanism of direct tumor cell killing and immune stimulation, presents a compelling backbone for combination therapies in hematologic malignancies. The synergistic or additive effects observed with anti-CD20 antibodies, BCL2 and BTK inhibitors, BET inhibitors, and T-cell bispecific antibodies underscore its potential to enhance treatment efficacy and overcome resistance. The data presented in this guide provides a strong rationale for the ongoing and future clinical development of this compound-based combination regimens. Further research is warranted to optimize dosing schedules and patient selection to fully harness the synergistic potential of this compound with novel targeted agents.

References

Safety Operating Guide

Proper Disposal of Golcadomide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Golcadomide (CAS No. 2379572-34-4), a potent, orally active CRBN E3 ligase modulator. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. The information is compiled from safety data sheets and standard laboratory practices for hazardous chemical waste.

Hazard Identification and Safety Summary

This compound is classified as a hazardous substance. All personnel handling this compound should be familiar with its potential hazards and wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye protection.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[1][2]

Table 1: this compound Hazard Classification [1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation

Step-by-Step Disposal Procedures

The fundamental principle for the disposal of this compound is to manage it as hazardous chemical waste in accordance with all local, state, and federal regulations.[1] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.

2.1 Unused or Expired Solid this compound

  • Segregation: Keep the original container of solid this compound separate from other chemical waste streams.

  • Labeling: Ensure the container is clearly and securely labeled as "Hazardous Waste: this compound" and includes the full chemical name, CAS number (2379572-34-4), and relevant hazard pictograms.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and have secondary containment to prevent spills.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management contractor.

2.2 this compound Solutions (e.g., in DMSO)

  • Collection: Collect all liquid waste containing this compound, including stock solutions, experimental solutions, and rinsates, in a dedicated, leak-proof, and chemically compatible waste container (e.g., a glass or polyethylene bottle).

  • Solvent Compatibility: If dissolved in a solvent like DMSO, this waste stream should be treated as a halogen-free organic solvent waste. Do not mix with incompatible waste streams such as halogenated solvents or aqueous waste.

  • Labeling: Label the liquid waste container as "Hazardous Waste: this compound in [Solvent Name]" and list the approximate concentration of this compound. Include hazard symbols for both this compound and the solvent.

  • Storage: Keep the container tightly sealed and store it in a designated satellite accumulation area for flammable or toxic liquid waste, within secondary containment.

  • Disposal: Once the container is full, or in accordance with your institution's policies, arrange for disposal through your EHS office.

2.3 Contaminated Laboratory Materials

  • Solid Waste: Items such as pipette tips, centrifuge tubes, vials, and gloves that have come into direct contact with this compound should be collected in a designated, lined hazardous waste container.

    • Do not place these items in regular or biomedical waste bins.

    • The container should be clearly labeled as "Hazardous Waste: this compound Contaminated Debris."

  • Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste. This container should be puncture-resistant and clearly labeled.

  • Disposal: Once full, seal the containers and arrange for disposal through your institution's hazardous waste program.

Accidental Release and Spill Management

In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so.

  • Cleanup:

    • For liquid spills, absorb the material with a finely-powdered, liquid-binding absorbent (e.g., diatomite, universal binders).

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.

  • Waste Collection: Collect all cleanup materials (absorbent, contaminated PPE, etc.) in a sealed, properly labeled hazardous waste container.

  • Reporting: Report the spill to your institution's EHS office.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Golcadomide_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_type Identify Waste Type cluster_disposal_path Disposal Pathway Waste This compound Waste Generated Solid Solid (Unused/Expired) Waste->Solid Is it pure solid? Liquid Liquid (Solutions/Rinsate) Waste->Liquid Is it a liquid solution? Contaminated Contaminated Materials (Gloves, Tips, etc.) Waste->Contaminated Is it contaminated labware? SolidWaste 1. Segregate & Label Container 'Hazardous Waste: Solid this compound' 2. Store in Designated Area 3. Arrange EHS Pickup Solid->SolidWaste LiquidWaste 1. Collect in Compatible Container 2. Label 'Hazardous Waste: this compound in [Solvent]' 3. Store in Satellite Area 4. Arrange EHS Pickup Liquid->LiquidWaste ContaminatedWaste 1. Collect in Lined Container 2. Label 'Hazardous Waste: Contaminated Debris' 3. Seal and Store 4. Arrange EHS Pickup Contaminated->ContaminatedWaste

Caption: this compound waste disposal workflow.

This guide is intended to provide a framework for the safe handling and disposal of this compound. Researchers must always consult their institution's specific waste management policies and procedures.

References

Personal protective equipment for handling Golcadomide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential safety and logistical information for the handling and disposal of Golcadomide, an investigational Cereblon E3 Ligase Modulator (CELMoD) agent. The following procedural guidance is designed to minimize exposure risk and ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is a potent compound with several identified hazards. All personnel must be aware of these risks before handling the substance. The classification according to the Globally Harmonized System (GHS) is summarized below.

Hazard ClassGHS CategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning
alt text
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
alt text
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationWarning
alt text
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarning
alt text
Data sourced from this compound Safety Data Sheet.[1]

While no official Occupational Exposure Limit (OEL) has been established, this compound should be handled as a potent compound, requiring high-containment procedures to minimize any potential exposure.[1][2][3]

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.[4] All PPE should be considered contaminated after use and disposed of accordingly.

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978). Inner glove tucked under the gown cuff, outer glove pulled over the cuff.Provides a robust barrier against skin contact. Double gloving offers protection in case of a breach in the outer glove.
Body Protection Disposable, solid-front, back-closing gown rated for chemotherapy or hazardous drug handling. Must have long sleeves with tight-fitting elastic or knit cuffs.Prevents contamination of personal clothing and skin. Impervious clothing is required.
Eye/Face Protection Chemical splash goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield should be worn over goggles if there is a significant risk of splashes.Protects against splashes and aerosols, which can cause serious eye irritation.
Respiratory Protection A fit-tested NIOSH-approved N95 or higher-level respirator.Required to prevent inhalation of dust or aerosols, which may cause respiratory tract irritation.
Foot Protection Closed-toe shoes and disposable shoe covers.Prevents contamination of footwear and the spread of the compound to other areas.

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound solid (powder) or concentrated solutions must be conducted within a certified chemical fume hood, biological safety cabinet, or a negative pressure containment isolator (glove box) to minimize exposure.

Step 1: Preparation

  • Designate Area: Cordon off and label a specific area for handling this compound.

  • Verify Containment: Ensure the chemical fume hood or other containment device is functioning correctly.

  • Assemble Materials: Gather all necessary equipment (spatulas, vials, solvents, pipettes) and waste containers before introducing the compound.

  • Cover Work Surface: Line the work surface with disposable, plastic-backed absorbent pads to contain any potential spills.

  • Don PPE: Put on all required PPE as specified in the table above in the correct order (shoe covers, inner gloves, gown, respirator, face/eye protection, outer gloves).

Step 2: Weighing and Reconstitution

  • Handle Solid with Care: When handling the solid compound, perform this task within a ventilated balance enclosure or containment hood to prevent dust inhalation.

  • Avoid Aerosolization: When reconstituting, add the solvent to the solid slowly and gently. Do not squirt solvent directly onto the powder.

  • Seal Promptly: Keep all containers of this compound tightly sealed when not in immediate use.

Step 3: Post-Handling

  • Decontaminate: Wipe down the work surface and any equipment used with an appropriate deactivating solution (e.g., 70% alcohol), followed by a cleaning agent. Dispose of all wipes as hazardous waste.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination: remove outer gloves, then gown and shoe covers, followed by face/eye protection and respirator (outside the immediate work area), and finally inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.

Emergency Procedures

Personnel Exposure Immediate action is critical in the event of exposure.

Exposure Route First Aid Measures
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Rinse the affected skin area thoroughly with large amounts of soap and water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention immediately. |

Spill Response

  • Evacuate and Secure: Alert others in the area and evacuate non-essential personnel. Secure the area to prevent entry.

  • Don PPE: Wear full protective equipment as described above, including respiratory protection.

  • Contain Spill: Prevent further leakage or spreading.

  • Clean-Up:

    • For liquid spills, absorb with a finely-powdered, liquid-binding material (e.g., diatomite).

    • For solid spills, gently cover with damp absorbent pads to avoid raising dust.

  • Decontaminate: Collect all contaminated materials using non-sparking tools and place them into a clearly labeled, sealed container for hazardous waste. Decontaminate the spill area and equipment by scrubbing with alcohol.

Disposal Plan

All materials contaminated with this compound, including unused product, empty containers, PPE, and cleaning materials, must be treated as hazardous chemical waste.

  • Segregate Waste: Collect all this compound waste in designated, sealed, and clearly labeled hazardous waste containers.

  • Follow Regulations: Dispose of the waste in accordance with all local, state, and federal regulations for cytotoxic or hazardous chemical waste. Do not dispose of it via standard laboratory trash or sewer systems.

This compound Mechanism of Action

This compound is a "molecular glue" that modulates the CRL4-CRBN E3 ubiquitin ligase complex. It binds to the cereblon (CRBN) protein, inducing the recruitment of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This leads to their ubiquitination and subsequent degradation by the proteasome, resulting in direct cancer cell death (apoptosis) and immune system activation.

Golcadomide_Mechanism_of_Action cluster_ligase CRL4-CRBN E3 Ligase Complex cluster_process Cellular Process cluster_outcomes Therapeutic Outcomes CRBN Cereblon (CRBN) Ubiquitination Ubiquitination (Tagging for Degradation) CRBN->Ubiquitination Proximity-induced Ubiquitination CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 DDB1->CRBN ROC1 ROC1 DDB1->ROC1 This compound This compound This compound->CRBN Binds to ('Molecular Glue') Substrate Ikaros (IKZF1) Aiolos (IKZF3) Substrate->Ubiquitination Proximity-induced Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targeted by Degradation Degradation of Ikaros & Aiolos Proteasome->Degradation Mediates Apoptosis B-Cell Apoptosis (Direct Cell Killing) Degradation->Apoptosis TCell_Activation T-Cell Activation (Immune Stimulation) Degradation->TCell_Activation

Caption: Mechanism of action of this compound as a molecular glue.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.